3-Chloro-5-fluoro-4-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZALBLIAFCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-5-fluoro-4-methoxyphenol synthesis route
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol
Abstract
This compound is a highly substituted phenol derivative with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its chloro, fluoro, methoxy, and hydroxyl moieties presents a significant synthetic challenge, requiring a robust and regioselective strategy. This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound, commencing from the readily available starting material, 3,5-dichlorophenol. The proposed route leverages a sequence of classical and reliable organic transformations, including etherification, electrophilic aromatic substitution, nucleophilic aromatic substitution, reduction, and diazotization. Each step is discussed in detail, explaining the underlying chemical principles and experimental considerations necessary for successful execution.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, driven by the need for complex molecular scaffolds in drug discovery and materials science. The target molecule, this compound, exemplifies this complexity. Its synthesis demands precise control over the introduction of four different substituents onto a benzene ring. A successful strategy must meticulously account for the directing effects of the substituents at each stage to ensure the desired constitutional isomer is obtained.
This guide proposes a linear, five-step synthesis that is both logical and practical for a laboratory setting. The core strategy involves:
-
Initial Scaffolding: Beginning with a symmetrically substituted precursor (3,5-dichlorophenol) to simplify the initial steps.
-
Sequential Functionalization: Introducing the remaining functional groups (methoxy, fluoro, and finally hydroxyl) in a sequence that leverages their electronic properties to direct subsequent reactions.
-
Regiochemical Control: Utilizing powerful activating and directing groups, such as methoxy and nitro groups, to ensure high selectivity in key bond-forming steps.
Retrosynthetic Analysis
A retrosynthetic approach is crucial for devising a logical pathway to a complex target. The synthesis is deconstructed from the final product to a viable starting material, highlighting the key transformations required.
Caption: Retrosynthetic pathway for this compound.
This analysis reveals a clear and logical path starting from 3,5-dichlorophenol and proceeding through a series of well-established reactions.
The Forward Synthesis: A Detailed Walkthrough
The proposed forward synthesis provides a practical and efficient route to the target molecule.
Caption: The forward synthesis pathway from 3,5-dichlorophenol.
Step 1: Methylation of 3,5-Dichlorophenol
-
Transformation: 3,5-Dichlorophenol to 1,3-Dichloro-5-methoxybenzene.
-
Rationale: The initial step involves protecting the reactive phenolic hydroxyl group as a methyl ether. This is critical for two reasons: it prevents unwanted side reactions in the subsequent electrophilic nitration step, and the resulting methoxy group is a powerful ortho-, para-director that will control the regiochemistry of the nitration. A standard Williamson ether synthesis is employed for its high efficiency and reliability.[1]
-
Mechanism: The basic potassium carbonate deprotonates the phenol to form a phenoxide ion. This potent nucleophile then attacks methyl iodide via an SN2 reaction to form the methyl ether.
Step 2: Electrophilic Nitration
-
Transformation: 1,3-Dichloro-5-methoxybenzene to 1,5-Dichloro-2-methoxy-4-nitrobenzene.
-
Rationale: This is the key regioselective step to install the precursor to the final hydroxyl group. The methoxy group is a strongly activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing. The directing effects are synergistic. The position C4 is para to the strongly activating methoxy group and ortho to both chlorine atoms, making it the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from nitric and sulfuric acids.
Step 3: Nucleophilic Aromatic Substitution (SNAr) - Fluorination
-
Transformation: 1,5-Dichloro-2-methoxy-4-nitrobenzene to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.
-
Rationale: The introduction of the fluorine atom is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group para to the chlorine atoms significantly activates the ring for nucleophilic attack. This allows for the displacement of one of the chloride ions by a fluoride ion. Potassium fluoride is an economical fluoride source, and a polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the fluoride ion.
Step 4: Reduction of the Nitro Group
-
Transformation: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene to 5-Chloro-3-fluoro-4-methoxyaniline.
-
Rationale: The nitro group, having served its purpose as a powerful activating group, is now converted into an amino group. This transformation is essential as the amino group can be readily converted into the desired hydroxyl group in the final step. Common methods include catalytic hydrogenation (H₂ over Pd/C) for its clean reaction profile or reduction with a metal in acid (e.g., Fe or SnCl₂ in HCl).
Step 5: Diazotization and Hydrolysis
-
Transformation: 5-Chloro-3-fluoro-4-methoxyaniline to this compound.
-
Rationale: The final step is a Sandmeyer-type reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is not isolated. Gently heating the aqueous solution of the diazonium salt causes the loss of dinitrogen gas (N₂), a highly favorable process, and subsequent reaction with water yields the desired phenol.
Experimental Protocols
The following protocols are representative procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of 1,3-Dichloro-5-methoxybenzene
-
To a round-bottom flask, add 3,5-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension vigorously at room temperature.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (aq) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.
Protocol 4.2: Synthesis of 1,5-Dichloro-2-methoxy-4-nitrobenzene
-
Cool a flask containing concentrated sulfuric acid (5.0 eq) to 0 °C in an ice bath.
-
Slowly add 1,3-dichloro-5-methoxybenzene (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid (2.0 eq) and fuming nitric acid (1.1 eq), keeping it cold.
-
Add the nitrating mixture dropwise to the solution of the anisole, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.
Protocol 4.3: Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
-
Charge a flask equipped with a reflux condenser with 1,5-dichloro-2-methoxy-4-nitrobenzene (1.0 eq), spray-dried potassium fluoride (2.0 eq), and anhydrous DMSO.
-
Heat the mixture to 120-140 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.4: Synthesis of 5-Chloro-3-fluoro-4-methoxyaniline
-
In a round-bottom flask, suspend iron powder (4.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated HCl and heat the mixture to reflux.
-
Dissolve 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol and add it dropwise to the refluxing iron suspension.
-
Maintain reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove iron salts, washing the pad with ethanol.
-
Concentrate the filtrate, and extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired aniline.
Protocol 4.5: Synthesis of this compound
-
Dissolve 5-chloro-3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of 10% aqueous HCl at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Slowly warm the solution to 50-60 °C. Vigorous evolution of N₂ gas will be observed.
-
Maintain heating until gas evolution ceases (approx. 1 hour).
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield pure this compound.
Data Summary
The following table provides a summary of the proposed synthetic route. Yields are representative estimates for such transformations and would require empirical optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3,5-Dichlorophenol | 1,3-Dichloro-5-methoxybenzene | CH₃I, K₂CO₃ | >90% |
| 2 | 1,3-Dichloro-5-methoxybenzene | 1,5-Dichloro-2-methoxy-4-nitrobenzene | HNO₃, H₂SO₄ | 80-90% |
| 3 | 1,5-Dichloro-2-methoxy-4-nitrobenzene | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | KF, DMSO | 60-75% |
| 4 | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | 5-Chloro-3-fluoro-4-methoxyaniline | Fe, HCl | 85-95% |
| 5 | 5-Chloro-3-fluoro-4-methoxyaniline | This compound | NaNO₂, HCl; H₂O | 70-80% |
Conclusion
This guide outlines a logical and robust five-step synthesis for this compound from 3,5-dichlorophenol. The pathway relies on well-understood and scalable reactions, with each step designed to provide stringent control over regiochemistry. The strategic use of protecting groups and the careful sequencing of electrophilic and nucleophilic substitution reactions are paramount to the success of this synthesis. The detailed protocols provided herein serve as a comprehensive blueprint for researchers and drug development professionals aiming to access this and other similarly complex substituted phenol building blocks.
References
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Kale, A. D., & Dalal, D. (Year N/A). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). ResearchGate. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluoro-2-methoxybenzaldehyde. Retrieved from: [Link]
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An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-4-methoxyphenol is a halogenated and methoxylated phenol derivative with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenolic ring, suggests that it may possess interesting physicochemical and biological properties. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methoxy and hydroxyl groups also contribute to its electronic and hydrogen-bonding characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route, and an exploration of its potential as a building block in the development of novel therapeutic agents.
Introduction: The Significance of Substituted Phenols in Drug Discovery
Phenolic scaffolds are prevalent in a vast array of natural products and synthetic drugs, underscoring their importance in medicinal chemistry. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, contributing to crucial binding interactions with protein targets. Furthermore, the aromatic ring serves as a versatile scaffold for the introduction of various substituents to modulate the molecule's steric, electronic, and pharmacokinetic properties.
The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design.[1] Chlorine can enhance a compound's lipophilicity, potentially improving membrane permeability and oral bioavailability.[2] Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and form unique non-covalent interactions with protein targets.[1] The strategic placement of these halogens, in combination with a methoxy group, as seen in this compound, offers a nuanced approach to fine-tuning the properties of a lead compound. This guide aims to provide a detailed understanding of this specific molecule for researchers interested in its potential applications.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Molecular and Physical Data
While experimental data for this compound is not extensively available in the public domain, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 1017777-55-7 | ChemScene[3] |
| Molecular Formula | C₇H₆ClFO₂ | ChemScene[3] |
| Molecular Weight | 176.57 g/mol | ChemScene[3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar substituted phenols |
| Melting Point | Not experimentally determined. Estimated to be in the range of 50-80 °C. | Based on melting points of similar compounds like 4-methoxyphenol (53-57 °C) and 3-chloro-4-fluoroaniline (42-44 °C).[4][5] |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C at atmospheric pressure. | Based on the boiling point of 4-methoxyphenol (243-245 °C).[4] |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | ChemScene[3] |
Solubility and Lipophilicity
Solubility is a critical factor for a drug candidate's bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's ability to cross biological membranes.
| Parameter | Predicted Value/Information | Justification/Methodology |
| LogP | 2.1933 | Computationally predicted.[3] This value suggests moderate lipophilicity, which is often desirable for drug candidates. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Computationally predicted.[3] A TPSA in this range is generally associated with good cell permeability. |
| Aqueous Solubility | Predicted to be low. | The presence of the halogen atoms and the aromatic ring likely decreases water solubility compared to unsubstituted phenol. |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). | This is a general characteristic of many small organic molecules with similar functional groups. |
A standard experimental workflow for determining the solubility of a compound like this compound is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-Fluoro-3-methoxyphenol in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: Slowly add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Causality behind Experimental Choices:
-
Starting Material: 4-Fluoro-3-methoxyphenol is a logical starting point as it already contains the fluoro and methoxy groups in the desired relative positions.
-
Chlorinating Agent: N-Chlorosuccinimide is a mild and regioselective chlorinating agent for activated aromatic rings like phenols, making it a suitable choice to introduce the chlorine atom ortho to the hydroxyl group.
-
Solvent: Acetonitrile is a common polar aprotic solvent for such reactions.
-
Purification: Standard work-up and purification techniques are employed to isolate the final product.
Predicted Spectral Data for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.
-
Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-7.5 ppm), each integrating to one proton. Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other.
-
Hydroxyl Proton: A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.
-
Methoxy Protons: A sharp singlet integrating to three protons is expected for the methoxy group, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen, chlorine, and fluorine atoms will be shifted downfield. Carbon-fluorine coupling will also be observed.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H of the methoxy group).
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.
-
C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z = 176. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) is expected.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of a hydrogen radical, a methyl radical from the methoxy group, and the loss of CO. The presence of halogens may lead to additional fragmentation patterns involving their loss. [6]
Safety and Handling
Based on the GHS information available for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3] Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Potential Applications in Drug Discovery and Research
While specific biological activities of this compound have not been reported, its structural features suggest several potential areas of application for researchers.
-
Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of a library of more complex molecules. The hydroxyl and methoxy groups can be further functionalized, and the halogenated aromatic ring can participate in cross-coupling reactions.
-
Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify initial hits against various biological targets.
-
Investigation of Halogen Effects: The presence of both chlorine and fluorine allows for the systematic study of how different halogens in specific positions on a phenolic scaffold influence biological activity and ADME properties.
The combination of a phenol, a methoxy group, and two different halogens provides a rich chemical space to explore for developing novel compounds with potential therapeutic value.
Conclusion
This compound is a halogenated phenol with a unique substitution pattern that makes it an intriguing molecule for chemical synthesis and drug discovery. While a comprehensive experimental dataset for its physicochemical properties is currently lacking, this guide has provided a detailed overview based on available information and well-founded predictions. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. With its potential to modulate key drug-like properties, this compound represents a valuable tool for researchers aiming to develop novel and effective therapeutic agents. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.
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Competing Fragmentations in the Mass Spectra of Halogenated Phenols - RSC Publishing. (URL: [Link])
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Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing). (URL: [Link])
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Study the NMR spectrum of 3-chloro-5-methoxyphenol - Filo. (URL: [Link])
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AIM: TO CARRY OUT THE QUALITATIVE TEST OF AROMATIC HYDROCARBON (BENZENE, TOLUENE AND NAPHTHALENE) Chapter - An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (URL: [Link])
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3-Chloro-5-fluoro-4-methoxyphenol CAS 1017777-55-7 characterization
An In-Depth Technical Guide to the Characterization of 3-Chloro-5-fluoro-4-methoxyphenol (CAS 1017777-55-7)
Introduction: Strategic Significance in Medicinal Chemistry
This compound is a substituted phenolic compound featuring a unique combination of functional groups that are highly valuable in the field of drug discovery and development. The strategic placement of chloro, fluoro, and methoxy substituents on the phenol scaffold creates a molecule with a distinct electronic and steric profile. Halogenation, particularly with chlorine and fluorine, is a cornerstone of medicinal chemistry used to enhance molecular lipophilicity, which can improve membrane permeability.[1] The high electronegativity of fluorine can modulate the acidity of the phenolic hydroxyl group and introduce new hydrogen bonding capabilities, crucial for target engagement, while the methoxy group, an electron-donating entity, influences the aromatic ring's reactivity and can improve metabolic stability.[1][2][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the chemical characterization of this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each analytical choice contributes to a holistic and unambiguous understanding of the molecule's identity, purity, and properties. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in a research and development setting.
Chemical Identity and Physicochemical Properties
A foundational step in characterizing any chemical entity is to confirm its basic identity and understand its key physicochemical properties. These parameters influence everything from reaction conditions to formulation and bioavailability. The structure of this compound is presented below, followed by a summary of its known and computed properties.[1][4]
Caption: 2D Structure of this compound.
| Property | Value | Source |
| CAS Number | 1017777-55-7 | [4] |
| Molecular Formula | C₇H₆ClFO₂ | [4] |
| Molecular Weight | 176.57 g/mol | [1][4] |
| SMILES | COC1=C(C=C(C=C1F)O)Cl | [4] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |
| Computed LogP | 2.19 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Safety, Handling, and Storage
Trustworthiness: A robust understanding of safety protocols is the bedrock of reliable and reproducible science. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[5]
Standard Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5]
-
Preventing Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[5]
-
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[4]
Structural Elucidation via Spectroscopic Methods
A multi-spectroscopic approach is essential for the unequivocal confirmation of the molecular structure. Combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal information, leading to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all critical. The predicted spectra are based on established principles of chemical shifts and coupling constants observed in structurally similar compounds such as 3-methoxyphenol, 3-chloro-4-fluorophenol, and other substituted phenols.[7][8][9]
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| ¹H NMR | Ar-H (proton ortho to -OH) | ~6.8 - 7.0 | Doublet of doublets (dd) | Ortho-coupled to F and meta-coupled to the other Ar-H. |
| Ar-H (proton ortho to -Cl) | ~6.6 - 6.8 | Doublet of doublets (dd) | Meta-coupled to F and ortho-coupled to the other Ar-H. | |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | Methoxy protons are shielded and show no coupling. | |
| -OH | ~5.0 - 6.0 | Broad Singlet (s) | Labile proton, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | C -OH | ~150 - 155 | Doublet (d) | Deshielded by oxygen; will show coupling to fluorine (²JCF). |
| C -OCH₃ | ~145 - 150 | Doublet (d) | Deshielded by oxygen; will show coupling to fluorine (³JCF). | |
| C -Cl | ~115 - 120 | Doublet (d) | Shielded relative to C-O carbons; will show coupling to fluorine (⁴JCF). | |
| C -F | ~135 - 140 | Doublet (d) | Deshielded by fluorine; will show a large one-bond coupling to fluorine (¹JCF). | |
| Ar-C H | ~105 - 115 | Doublet (d) | Aromatic CH carbons, will show coupling to fluorine. | |
| -OC H₃ | ~55 - 60 | Singlet (s) | Typical range for a methoxy carbon. | |
| ¹⁹F NMR | Ar-F | ~ -110 to -130 | Multiplet | The chemical shift is sensitive to the electronic environment. Coupling to ortho and meta protons will be observed. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Rationale: For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed to confirm proton-proton and proton-carbon connectivities.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, the key diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 peak in a ~3:1 ratio.
Predicted Mass Spectrum Data
| Technique | m/z Value | Assignment | Rationale |
| High-Resolution MS (HRMS) | ~176.0091 | [M]⁺ (for ³⁵Cl) | Calculated exact mass for C₇H₆³⁵ClFO₂ provides unambiguous elemental composition. |
| ~178.0062 | [M+2]⁺ (for ³⁷Cl) | Confirms the presence of one chlorine atom. | |
| Electron Ionization (EI-MS) | 176 / 178 | Molecular Ion Peak | The parent ion, showing the 3:1 chlorine isotopic pattern. |
| 161 / 163 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. | |
| 133 / 135 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the phenoxide radical. |
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in both positive and negative ion modes to determine which provides better sensitivity.
-
System Validation: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (< 5 ppm). This is critical for confirming the elemental composition.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. The spectrum provides confirmation of the hydroxyl, ether, and aromatic C-halogen bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3500 (broad) | O-H (Phenol) | Stretching |
| 3000 - 3100 (sharp) | C-H (Aromatic) | Stretching |
| 2850 - 3000 (sharp) | C-H (Aliphatic, -OCH₃) | Stretching |
| ~1600, ~1470 | C=C (Aromatic) | Stretching |
| 1200 - 1280 | C-O (Aryl Ether) | Asymmetric Stretching |
| 1000 - 1100 | C-F (Aryl Fluoride) | Stretching |
| 700 - 850 | C-Cl (Aryl Chloride) | Stretching |
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Trustworthiness: Assessing chemical purity is a non-negotiable step in drug development, as impurities can affect biological activity and safety. A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity of small organic molecules like this one.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the phenol is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~280 nm (phenols typically have a UV absorbance maximum in this region). A PDA detector is recommended to assess peak purity across the full UV spectrum.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability: Before running the sample, inject a standard to check for theoretical plates, tailing factor, and retention time reproducibility to ensure the system is performing correctly.
-
Conclusion
The comprehensive characterization of this compound (CAS 1017777-55-7) requires a systematic and multi-faceted analytical approach. By integrating data from NMR, MS, and IR spectroscopy, the precise chemical structure can be confidently elucidated. This structural confirmation, coupled with rigorous purity assessment via HPLC, establishes a complete and reliable profile of the molecule. This technical guide provides the foundational protocols and scientific rationale necessary for researchers in drug discovery to validate this promising chemical scaffold, ensuring data integrity and enabling its confident application in further research and development endeavors.
References
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The Royal Society of Chemistry. (n.d.). Supporting information for General procedure for the ipso-hydroxylation of arylboronic acid. Retrieved from RSC Publishing. [Link]
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Allfluoro Pharmaceutical Co., Ltd. (n.d.). this compound. Retrieved from Allfluoro. [Link]
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Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from PubChem. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
SpectraBase. (n.d.). 4-(2-CHLORO-1,1,2,2-TETRAFLUOROETHYLTHIO)-3-METHOXYPHENOL. Retrieved from SpectraBase. [Link]
-
Organic Chemistry Spectroscopy. (2017). 3-Methoxyphenol. YouTube. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
- Google Patents. (n.d.).Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.
-
Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Abas, M., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Biomedicines. [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol. Retrieved from NIST WebBook. [Link]
-
Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from Organic Syntheses. [Link]
-
PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved from PrepChem. [Link]
-
PubChem. (n.d.). 3-Methoxyphenol. Retrieved from PubChem. [Link]
-
SIELC Technologies. (2018). Separation of 3-Chloro-5-methoxyphenol on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol IR Spectrum. Retrieved from NIST WebBook. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-fluoro-4-methoxyphenol
Introduction: Unveiling the Molecular Architecture
3-Chloro-5-fluoro-4-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a hydroxyl, a methoxy, a chloro, and a fluoro group on a benzene ring—creates a distinct electronic and steric environment. This intricate architecture governs its reactivity, bioavailability, and potential applications.[1] A thorough characterization of its molecular structure is paramount for its application in drug development and scientific research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating this structure with high fidelity.
This guide offers a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy, data from structurally similar compounds, and theoretical considerations to present a robust predictive analysis. This approach not only provides a valuable reference for researchers working with this molecule but also illustrates the deductive processes at the heart of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and spatial relationships of atoms.
Experimental Considerations
A typical NMR experiment would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).[2][3] The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing and -donating effects of the substituents, along with spin-spin coupling, will dictate the chemical shifts and multiplicities of these signals.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (H-2/H-6) | 6.5 - 7.0 | Doublet of doublets (dd) or two distinct doublets | ~2-3 Hz (⁴JH-F), ~1-2 Hz (⁵JH-H) | These two aromatic protons are chemically non-equivalent due to the substitution pattern. They will be coupled to the fluorine atom and to each other. The electron-donating methoxy and hydroxyl groups will shield these protons, shifting them upfield. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The three equivalent protons of the methoxy group will appear as a singlet. Its chemical shift is characteristic of methoxy groups attached to an aromatic ring. |
| -OH | 5.0 - 6.0 (variable) | Broad singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O. |
Causality in Proton Chemical Shifts and Coupling:
The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The strongly electron-donating hydroxyl and methoxy groups will increase the electron density at the ortho and para positions, leading to upfield shifts for the aromatic protons. The electronegative chlorine and fluorine atoms will have a deshielding effect, but their influence on the proton chemical shifts will be modulated by their positions relative to the protons. The observed coupling constants will be crucial in confirming the substitution pattern, with the magnitude of the coupling providing information about the through-bond and through-space relationships between the coupled nuclei.
Illustrative Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-O (Phenolic) | 155 - 160 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C-O (Methoxy) | 145 - 150 | The carbon bearing the methoxy group is also deshielded. |
| C-Cl | 125 - 130 | The carbon attached to chlorine experiences a moderate deshielding effect. |
| C-F | 140 - 145 (doublet) | The carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz) and will be significantly deshielded. |
| C-H | 100 - 115 | The aromatic carbons bonded to hydrogen will be relatively shielded by the electron-donating groups. |
| -OCH₃ | 55 - 60 | The methoxy carbon chemical shift is characteristic and appears in a relatively upfield region. |
The Influence of Fluorine on the ¹³C NMR Spectrum:
A key feature of the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the carbon to which it is attached (C-5). This will split the signal for C-5 into a doublet. Smaller couplings to other carbons (²JC-F, ³JC-F) may also be observable, providing further confirmation of the structure.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly useful for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and convenient method for obtaining an IR spectrum of a solid sample is using an ATR-FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding.[4] |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring.[4] |
| 2850 - 2960 | C-H stretch (methoxy) | Medium | Asymmetric and symmetric stretching of the methyl group. |
| 1580 - 1620 | C=C stretch (aromatic) | Medium to Strong | Vibrations of the benzene ring. |
| 1450 - 1550 | C=C stretch (aromatic) | Medium to Strong | Vibrations of the benzene ring. |
| 1200 - 1300 | C-O stretch (aryl ether) | Strong | Stretching of the C-O bond of the methoxy group. |
| 1150 - 1250 | C-O stretch (phenol) | Strong | Stretching of the C-O bond of the hydroxyl group.[4] |
| 1000 - 1100 | C-F stretch | Strong | A strong absorption characteristic of the carbon-fluorine bond. |
| 700 - 850 | C-Cl stretch | Medium to Strong | The position of this band can be influenced by the substitution pattern.[4] |
| 650 - 900 | C-H out-of-plane bend | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |
Interpreting the IR Spectrum:
The IR spectrum will provide clear evidence for the presence of the hydroxyl group (broad O-H stretch), the aromatic ring (C=C and C-H stretches), the methoxy group (C-H and C-O stretches), and the halogen substituents (C-F and C-Cl stretches). The combination of these characteristic bands provides a unique "fingerprint" for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Ionization Technique: Electron Ionization (EI)
Electron ionization is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions.
Predicted Mass Spectrum Data
| m/z | Ion | Rationale |
| 176/178 | [M]⁺ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is a characteristic isotopic signature for chlorine. |
| 161/163 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics. |
| 133/135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |
| 98 | [M - CH₃ - CO - Cl]⁺ or [M - CH₃ - CO - F]⁺ | Loss of a halogen radical from the fragment ion. |
Fragmentation Pathway Analysis:
The fragmentation of this compound under EI conditions is expected to be initiated by the loss of a methyl radical from the methoxy group, which is a facile process. The resulting ion can then undergo further fragmentation, such as the loss of carbon monoxide. The presence of the two halogen atoms provides additional fragmentation pathways and characteristic isotopic patterns that aid in the structural confirmation.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway.
Conclusion: A Coherent Spectroscopic Portrait
This guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, a coherent and scientifically grounded spectroscopic portrait of the molecule emerges. The predicted data, summarized in the tables and illustrated in the diagrams, provide a valuable baseline for researchers and drug development professionals. Experimental verification of these predictions will ultimately provide the definitive characterization of this intriguing molecule, and this guide serves as a robust framework for that endeavor.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]
-
International Journal of Recent Technology and Engineering (IJRTE). (2019). Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-methoxyphenol in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-fluoro-4-methoxyphenol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and explores predictive modeling as a valuable tool in the absence of extensive experimental data. Our focus is on providing a practical and scientifically grounded resource to optimize reaction conditions, purification processes, and formulation development involving this compound.
Introduction to this compound and its Physicochemical Profile
This compound is a substituted phenol with the molecular formula C₇H₆ClFO₂ and a molecular weight of 176.57 g/mol [1]. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and halogen substituents (chloro and fluoro), dictates its physicochemical properties and, consequently, its solubility in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₂ | ChemScene[1] |
| Molecular Weight | 176.57 g/mol | ChemScene[1] |
| SMILES | COC1=C(C=C(C=C1F)O)Cl | ChemScene[1] |
| Purity | 95+% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of both hydrogen bond donating (hydroxyl group) and accepting (hydroxyl, methoxy, and fluoro groups) sites, alongside a halogenated aromatic ring, suggests a nuanced solubility profile across different solvent classes.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another[2]. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The polar C-O, C-Cl, and C-F bonds create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules and will play a role in the interaction with non-polar solvents. However, given the polar nature of the target molecule, these forces alone are unlikely to lead to high solubility in non-polar solvents like hexane or toluene[2].
The overall polarity of a molecule is a balance between its polar and non-polar regions. The aromatic ring in this compound contributes to its non-polar character, while the functional groups provide polarity. The interplay of these features will determine its solubility in a given solvent.
Predictive Framework for Solubility
In the absence of extensive experimental data, a qualitative prediction of solubility can be made by analyzing the structural features of this compound in the context of different solvent classes.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |
| Ethers | Diethyl ether, THF | Moderate | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. |
| Halogenated | Dichloromethane | Moderate | Dipole-dipole interactions are the primary driver of solubility. |
| Aromatic | Toluene | Low to Moderate | π-π stacking interactions with the benzene ring may contribute to some solubility. |
| Non-Polar | Hexane, Cyclohexane | Low | Limited intermolecular interactions with the polar functional groups of the solute. |
It is crucial to emphasize that these are theoretical predictions. For precise and reliable data, experimental determination is indispensable.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is essential for accurate process development. The following section outlines a robust, self-validating experimental protocol.
Materials and Equipment
-
This compound (purity ≥ 95%)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add an excess amount of this compound to a known volume of each selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from HPLC × Dilution Factor)
-
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the following validation steps are recommended:
-
Purity of Solute: Confirm the purity of this compound using techniques like HPLC, NMR, and Mass Spectrometry.
-
Solid-State Characterization: Analyze the solid phase before and after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations or solvate formation.
-
Equilibration Time: Perform a time-to-equilibrium study by measuring the concentration at different time points until a plateau is reached.
-
Analytical Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Advanced Solubility Prediction Models
For a more quantitative prediction of solubility, computational models can be employed. These models range from simple empirical equations to complex machine learning algorithms[3][4].
General Solubility Equation (GSE)
The General Solubility Equation, developed by Yalkowsky and Banerjee, is a simple yet powerful tool for estimating aqueous solubility. While not directly applicable to organic solvents, the principles can be extended. The solubility is related to the melting point (MP) and the octanol-water partition coefficient (logP) of the compound.
Machine Learning Models
In recent years, machine learning (ML) has emerged as a promising approach for solubility prediction in both aqueous and organic solvents[4][5][6]. These models are trained on large datasets of known solubility data and can learn complex relationships between molecular descriptors and solubility[4][5].
Caption: Generalized Machine Learning Workflow for Solubility Prediction.
While developing a bespoke ML model requires significant expertise and data, several open-access and commercial tools can provide reasonable solubility predictions[4].
Conclusion
A comprehensive understanding of the solubility of this compound is critical for its effective application in research and development. This guide has provided a framework for approaching this challenge, from theoretical prediction to rigorous experimental determination. By combining a solid understanding of physicochemical principles with robust experimental design and, where appropriate, computational modeling, researchers can confidently navigate the complexities of solubility and optimize their synthetic and formulation processes.
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Theoretical Exploration of 3-Chloro-5-fluoro-4-methoxyphenol: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive theoretical analysis of 3-Chloro-5-fluoro-4-methoxyphenol, a substituted phenolic compound with significant potential in medicinal chemistry. By dissecting its structural, electronic, and reactive properties through computational lenses, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage this molecule in novel therapeutic design.
Part 1: Unveiling the Molecular Architecture and Physicochemical Landscape
This compound, identified by its CAS number 1017777-55-7, possesses a unique substitution pattern on the phenol ring that imparts a distinct set of chemical characteristics.[1][2] The presence of a chloro, a fluoro, and a methoxy group creates a complex interplay of inductive and resonance effects, which are pivotal in defining its reactivity and potential biological interactions.
Core Chemical Identity
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1017777-55-7 | [1][2] |
| Molecular Formula | C₇H₆ClFO₂ | [1] |
| Molecular Weight | 176.57 g/mol | [1] |
| SMILES | COC1=C(C=C(C=C1F)O)Cl | [1] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP | 2.1933 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
The Influence of Substituents: A Theoretical Perspective
The electronic character of the aromatic ring is significantly modulated by the attached functional groups. The methoxy group (-OCH₃) is an electron-donating group through resonance, which can increase the electron density of the aromatic ring.[3] Conversely, the halogen atoms (chlorine and fluorine) are electron-withdrawing through induction due to their high electronegativity, which can decrease the ring's electron density.[3][4] This intricate electronic balance is a key determinant of the molecule's reactivity and its potential to engage in specific biological interactions, such as halogen bonding.[5]
Part 2: Synthesis and Reactivity - A Mechanistic View
While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, its structure suggests that it could be synthesized from precursors such as substituted anisoles or phenols through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination of a methoxyphenol derivative could be a plausible route. The synthesis of related compounds like (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid suggests the amenability of this scaffold to further chemical modifications.[6]
The reactivity of the phenolic hydroxyl group is of paramount importance. Its acidity (pKa) is influenced by the electron-withdrawing halogens, which are expected to increase its acidity compared to unsubstituted phenol.[4][7] Computational methods, particularly Density Functional Theory (DFT), can be employed to accurately predict the pKa of phenolic compounds.[8]
Part 3: Potential Applications in Drug Discovery
Substituted phenols are a cornerstone in medicinal chemistry, with applications ranging from antioxidants to key components in pharmaceuticals.[9][10] The unique combination of halogens and a methoxy group in this compound suggests several avenues for its application in drug development.
Modulator of Biological Targets
The halogen atoms can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms in biological macromolecules like proteins.[5] This interaction can contribute significantly to binding affinity and selectivity. The overall electronic and steric profile of the molecule will govern its interaction with specific enzyme active sites or receptor binding pockets.
Conceptual Signaling Pathway Involvement
While the specific biological targets of this compound are not yet elucidated, we can conceptualize its potential role as an inhibitor of a hypothetical kinase signaling pathway. Many kinase inhibitors feature substituted aromatic scaffolds.
Caption: Workflow for the computational investigation of this compound.
Detailed Step-by-Step Methodologies
Protocol 1: Quantum Chemical Calculations for Electronic Properties
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Methodology: a. Construct the 3D structure of this compound. b. Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). This step is crucial for obtaining a stable, low-energy conformation. [7][11] c. Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). d. Analyze the output to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP) map, and Mulliken or Natural Bond Orbital (NBO) charges. [11]These properties provide insights into the molecule's reactivity and intermolecular interaction potential.
Protocol 2: Molecular Docking for Target Identification
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Methodology: a. Prepare the optimized 3D structure of this compound as the ligand. b. Select a library of potential protein targets (e.g., kinases, GPCRs). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site. c. Perform docking calculations to predict the binding mode and estimate the binding affinity of the ligand to each target. d. Analyze the docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. [5] Protocol 3: Molecular Dynamics (MD) Simulations for Binding Stability
-
Software: GROMACS, AMBER, or NAMD.
-
Methodology: a. Take the most promising protein-ligand complex from the docking studies. b. Solvate the complex in a water box with appropriate ions to neutralize the system. c. Perform an energy minimization of the system. d. Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it. e. Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction. f. Analyze the trajectory to assess the stability of the binding pose, calculate the root-mean-square deviation (RMSD), and identify persistent intermolecular interactions.
Conclusion
The theoretical exploration of this compound reveals a molecule with a rich and complex chemical character. Its unique substitution pattern offers a tantalizing platform for the design of novel therapeutics. The computational protocols outlined in this guide provide a robust framework for elucidating its potential biological activity and guiding its development as a lead compound. By integrating these theoretical insights with experimental validation, the scientific community can unlock the full potential of this promising chemical entity.
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Abechi, S. E., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-10. [Link]
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Fell, L. M., & Yar, M. (2015). Substituent effects on the physical properties and pKa of phenol. Semantic Scholar. [Link]
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Billes, F., et al. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. BioOne Complete. [Link]
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Pross, A., Radom, L., & Taft, R. W. (1980). Theoretical approach to substituent effects. Phenols and phenoxide ions. The Journal of Organic Chemistry, 45(5), 818-826. [Link]
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Le, T. H. (2015). A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. Chemistry, 5(4), 91-95. [Link]
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Han, J., & Kim, K. (2004). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. [Link]
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Castano, R., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Molecules, 28(9), 3799. [Link]
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discovery and isolation of substituted methoxyphenols
An In-Depth Technical Guide to the Discovery and Isolation of Substituted Methoxyphenols
Authored by: A Senior Application Scientist
Abstract
Substituted methoxyphenols are a pivotal class of organic compounds, serving as foundational scaffolds in pharmaceuticals, natural products, and industrial chemicals.[1][2][3] Their unique bifunctionality, possessing both a nucleophilic hydroxyl group and a sterically influential methoxy group, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive exploration of the core strategies for the synthesis, isolation, and characterization of these valuable molecules. We delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven protocols for their execution and purification, and detail the analytical workflows required for rigorous structural validation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on the chemistry of substituted methoxyphenols.
The Strategic Landscape of Synthesis
The approach to synthesizing a substituted methoxyphenol is dictated by the desired substitution pattern and the availability of starting materials. The inherent electronic properties of the hydroxyl (-OH) and methoxy (-OCH₃) groups—both being strong activating, ortho, para-directing substituents—are the primary consideration in designing a synthetic route.[4]
Pathway I: Electrophilic Aromatic Substitution
The most direct route to many substituted methoxyphenols involves the electrophilic aromatic substitution (EAS) on a simpler phenol or anisole precursor. The electron-donating nature of the -OH and -OCH₃ groups highly activates the aromatic ring, often allowing for milder reaction conditions compared to benzene.
Causality of Experimental Choice: The choice of starting material (e.g., guaiacol vs. p-methoxyphenol) and reaction conditions directly controls the regioselectivity. The combined directing effects of existing substituents must be carefully analyzed to predict the major product. Polysubstitution can be a significant side reaction due to the high activation of the ring, requiring careful control of stoichiometry and temperature.[5][6] For instance, halogenation of phenol with bromine water readily yields the 2,4,6-tribromophenol, whereas using a less polar solvent like carbon disulfide can favor monobromination.[4][5]
Key EAS Reactions:
-
Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group, typically at the ortho and para positions relative to the activating groups.[4]
-
Halogenation: Direct reaction with halogens (Br₂, Cl₂) can proceed without a Lewis acid catalyst due to the activated ring.[4]
-
Friedel-Crafts Acylation & Alkylation: These reactions introduce acyl and alkyl groups, respectively. In the presence of a Lewis acid like AlCl₃, a Friedel-Crafts reaction on 2,6-dimethoxyphenol can lead to a selective cleavage of one methoxy group followed by acylation.[2][7]
Diagram 1: Synthetic Pathways Overview
Caption: Core synthetic strategies for substituted methoxyphenols.
Pathway II: Selective O-Alkylation
A powerful strategy for preparing specific isomers, such as 3-methoxyphenol, involves the selective mono-methylation of a dihydroxybenzene precursor like resorcinol.[1]
Causality of Experimental Choice: The primary challenge is preventing di-methylation. This is achieved by carefully controlling the stoichiometry of the methylating agent (e.g., dimethyl sulfate) and the base. Using exactly one equivalent of base generates the mono-phenoxide, which is significantly more nucleophilic than the neutral hydroxyl group, directing methylation to a single site. The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a field-proven enhancement. The PTC transports the water-soluble phenoxide anion into the organic phase where the methylating agent resides, accelerating the reaction and improving yields under milder conditions.[1]
Pathway III: Selective Ether Cleavage
Conversely, substituted methoxyphenols can be synthesized by the selective demethylation of a dimethoxy-substituted precursor. This is particularly useful when the dimethoxy starting material is more accessible.
Causality of Experimental Choice: Strong acids, particularly Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are the reagents of choice for ether cleavage.[7][8] BBr₃ is highly effective for cleaving aryl methyl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, making the methyl carbon highly electrophilic and susceptible to nucleophilic attack by the bromide ion in an Sₙ2 fashion.[8] The reaction's selectivity can be influenced by steric hindrance and the electronic nature of the substituents. For example, in the presence of AlCl₃ and an acyl chloride, 2,6-dimethoxyphenol undergoes selective cleavage of one methoxy group due to a "double complexation" that makes the compound highly electron-deficient and reactive towards cleavage.[7]
Pathway IV: Modern & Green Methodologies
Recent advancements focus on developing more environmentally benign synthetic routes. A notable example is the direct hydroxylation of activated aromatic compounds using ethaneperoxoic acid generated in situ from hydrogen peroxide and acetic acid.[9]
Causality of Experimental Choice: This protocol avoids harsh reagents and proceeds under mild conditions. The reaction follows the principles of electrophilic aromatic substitution, where the hydroxylating reagent adds to the most nucleophilic carbon atom of the ring.[9] Its green credentials, short reaction times, and use of inexpensive reagents make it an attractive alternative to traditional methods.[9]
Isolation and Purification: From Crude Mixture to Pure Compound
The isolation of the target methoxyphenol from the reaction mixture or a natural source (e.g., biomass pyrolysis liquids) is a critical step that dictates the final purity and yield.[10][11] A multi-step approach combining extraction and chromatography is often necessary.
Extraction Methodologies
-
Solvent Extraction: This is the primary step to separate the desired product from the crude reaction mixture or natural matrix. The choice of solvent is critical and is based on the polarity of the target molecule.[12][13]
-
Acid-Base Extraction: This technique leverages the acidic nature of the phenolic hydroxyl group. By washing the organic extract with an aqueous base (e.g., NaOH solution), the methoxyphenol is deprotonated to its water-soluble phenolate salt. This allows for separation from non-acidic impurities. Subsequent acidification of the aqueous layer re-protonates the phenolate, causing the pure methoxyphenol to precipitate or be extracted back into an organic solvent. This is a highly effective self-validating system for purification.
Chromatographic Purification
Chromatography is the definitive technique for separating the target compound from closely related isomers and residual impurities.[14]
Causality of Experimental Choice: The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.
-
Column Chromatography: Ideal for preparative scale purification. Silica gel is the most common stationary phase for separating compounds of moderate polarity like methoxyphenols. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is employed to separate components based on their affinity for the stationary phase.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides superior resolution for separating challenging mixtures, especially positional isomers (ortho, meta, para), which often have very similar polarities.[15][16][17] Phenyl-based or polar-embedded phase columns are often recommended for resolving aromatic positional isomers due to specific π-π interactions.[16][17]
-
Gas Chromatography (GC): An excellent analytical tool for assessing the purity of volatile methoxyphenols and for quantitative analysis, often coupled with a mass spectrometer (GC-MS).[18]
Diagram 2: General Experimental Workflow
Caption: From synthesis to characterization of methoxyphenols.
Experimental Protocols & Data
Protocol: Synthesis of 3-Methoxyphenol via Selective Methylation[1]
This protocol describes the synthesis of 3-methoxyphenol from resorcinol using dimethyl sulfate with a phase transfer catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 0.5 g), toluene (50 mL), and a 2 mol/L sodium hydroxide solution (50 mL).
-
Reaction Conditions: Begin stirring the biphasic mixture and heat to 80°C.
-
Addition of Methylating Agent: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise to the heated reaction mixture over 30 minutes.
-
Reaction Time: After the addition is complete, maintain the reaction at 80°C for 8 hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to be weakly acidic (pH ~6) using glacial acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.
-
Washing: Combine the organic phases and wash sequentially with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-methoxyphenol, which can be further purified by distillation or chromatography.
Protocol: Isolation of Monofunctional Methoxyphenols from Biocrude[11]
This protocol outlines a combined distillation and chromatography approach for purifying methoxyphenols from a complex biomass pyrolysis oil (biocrude).
Step-by-Step Methodology:
-
Initial Distillation: Subject the raw biocrude (containing ~11.0 wt% methoxyphenols) to a two-stage distillation process to enrich the concentration of the target compounds. This step aims to produce a distillate fraction with a significantly higher concentration of methoxyphenols (e.g., ~49 wt%).
-
Chromatography Preparation: Prepare a chromatography column packed with silica gel adsorbent. The choice of silica particle size can influence separation efficiency.
-
Column Loading: Dissolve the MP-enriched distillate in a minimal amount of a non-polar solvent (e.g., hexane/dichloromethane mixture) and load it onto the prepared silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent to elute non-polar impurities, then gradually increase the solvent polarity (e.g., by adding ethyl acetate or ether) to elute the more polar methoxyphenols.
-
Fraction Collection: Collect fractions and analyze each by TLC or GC-MS to identify those containing the pure methoxyphenols.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final methoxyphenol bioproduct with high purity (e.g., 87-93 wt%).
Data Presentation: Physicochemical Properties
A summary of key physical properties for common methoxyphenol isomers is crucial for their identification and handling.
| Property | 2-Methoxyphenol (Guaiacol) | 3-Methoxyphenol | 4-Methoxyphenol (Mequinol) |
| CAS Number | 90-05-1[19] | 150-19-6 | 150-76-5 |
| Molecular Formula | C₇H₈O₂[19] | C₇H₈O₂ | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol [3] | 124.14 g/mol | 124.14 g/mol |
| Melting Point | 28 °C[3] | -17.5 °C | 53 °C |
| Boiling Point | 205 °C[3] | 244 °C | 243 °C |
| Appearance | White to pale yellow crystals[3] | Liquid | White crystalline solid |
Data compiled from various sources.[3][19]
Structural Characterization and Validation
Final confirmation of the identity and purity of the isolated substituted methoxyphenol is non-negotiable and relies on a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, including characteristic signals for aromatic, methoxy, and hydroxyl protons. ¹³C NMR reveals the number and type of carbon atoms in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (from the molecular ion peak) and fragmentation patterns that offer clues to its structure. GC-MS is particularly effective for analyzing complex mixtures and confirming the identity of components.[18]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorbances for methoxyphenols include a broad O-H stretch (for the hydroxyl group) around 3200-3600 cm⁻¹, C-O stretches around 1000-1300 cm⁻¹, and C=C stretches for the aromatic ring around 1450-1600 cm⁻¹.
Diagram 3: Mechanism of Electrophilic Nitration
Caption: Electrophilic attack and resonance stabilization. (Note: Placeholder images are used to represent chemical structures in this DOT script.)
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Adogla, E. A., Janser, R. F. J., Fairbanks, S. S., Vortolomei, C. M., Meka, R. K., & Janser, I. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters. [Link]
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Bejcek, L. P., & Murelli, R. P. (2018). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC - NIH. [Link]
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Bejcek, L. P., & Murelli, R. P. (2018). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications. [Link]
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Elkasabi, Y. M., et al. (2019). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. RSC Publishing. [Link]
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Introduction: The Halogen Advantage in Phenolic Scaffolds
An In-Depth Technical Guide to the Biological Activity of Halogenated Phenols
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous bioactive molecules.[1][2] Their inherent antioxidant and antimicrobial properties have long made them a focus of pharmaceutical research.[1][3] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenolic ring—a process known as halogenation—dramatically alters the molecule's physicochemical properties and, consequently, its biological activity.[4]
Halogenation influences a molecule's lipophilicity, electronic distribution, and metabolic stability.[5] The presence of halogens often enhances the lipophilicity of the phenolic compound, which can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells.[6] This increased bioavailability is a key causal factor behind the enhanced potency observed in many halogenated phenols. Furthermore, the type, number, and position of halogen substituents create a complex structure-activity relationship (SAR), providing medicinal chemists with a powerful toolkit to fine-tune the efficacy and selectivity of drug candidates.[5][7]
This guide provides an in-depth exploration of the diverse biological activities of halogenated phenols, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. We will delve into their roles as antimicrobial, anticancer, and antioxidant agents, while also considering the critical aspect of their toxicology.
Part 1: Antimicrobial and Antibiofilm Activities
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated phenols have emerged as a promising class of compounds in this arena, demonstrating potent activity against a wide spectrum of bacteria, fungi, and biofilms.[8][9]
Mechanism of Action
The antimicrobial efficacy of halogenated phenols is often linked to their ability to disrupt cellular membranes and interfere with critical metabolic processes. The increased lipophilicity imparted by halogens facilitates their partitioning into the lipid-rich bacterial cell membrane, leading to a loss of structural integrity and function.
A compelling example is the activity of 2,4,6-triiodophenol (2,4,6-TIP), which has shown significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8] Transcriptomic analysis revealed that 2,4,6-TIP significantly represses the expression of RNAIII, a key regulator of biofilm formation and virulence in S. aureus.[8] This demonstrates a specific, targeted mechanism beyond general membrane disruption. Furthermore, halogenated phenols have proven effective against biofilms of Gram-negative bacteria like Vibrio parahaemolyticus and the fungus Candida albicans.[8]
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial potency is highly dependent on the nature and position of the halogen. Studies on halogenated indoles have shown that chloro and bromo substitutions at specific positions are essential for activity against Vibrio species.[10] Similarly, marine-derived bromophenols have demonstrated potent, broad-spectrum antibacterial activity.[9] Strategic halogenation can enhance the activity of phenolic compounds while potentially reducing their toxicity compared to the parent phenol.[8]
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected halogenated phenols against various pathogens, illustrating their potent activity.
| Compound | Pathogen | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [8] |
| Laurinterol (a brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [9] |
| Allolaurinterol (a brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [9] |
| Bromophycoic Acid A | Methicillin-resistant S. aureus (MRSA) | 1.6 | [11] |
| Bromophycoic Acid A | Vancomycin-resistant Enterococcus faecium | 6.3 | [11] |
| Bromophycoic Acid E | Vancomycin-resistant Enterococcus faecium | 1.6 | [11] |
Part 2: Anticancer Activity
Halogenated phenols represent a significant area of interest in oncology research, with numerous derivatives exhibiting potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[12][13]
Mechanism of Action: Inducing Cell Death
The anticancer activity of these compounds often stems from their ability to induce cell cycle arrest and apoptosis (programmed cell death). For example, a study on halogenated chalcones and flavonols demonstrated that these compounds induced cell cycle arrest in the S and G2/M phases in human colorectal carcinoma (HCT116) cells.[12] This arrest prevents the cancer cells from proliferating and ultimately leads to apoptosis, as evidenced by an increase in the sub-G1 cell population.[12] Marine-derived bromophenols have also shown potent antiproliferative activity against lung (A549), breast (MCF-7), and other cancer cell lines, with IC₅₀ values in the nanomolar range.[13]
Caption: Apoptosis induction pathway by halogenated phenols.
Structure-Activity Relationship (SAR) in Anticancer Drugs
The anticancer efficacy is profoundly influenced by the halogen's identity and its placement on the phenolic scaffold. In a study comparing halogenated flavonols and their chalcone precursors, the antiproliferative activity against HCT116 cells increased as the substituent on the B-ring went from fluorine to chlorine and then to bromine.[12] This highlights the importance of halogen choice. Furthermore, the position matters: anticancer activity was enhanced with halogens at position 3 for chalcones, whereas 4-substituted derivatives were more potent for flavonols.[12]
Quantitative Data: In Vitro Cytotoxicity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected halogenated phenols, showcasing their potency against human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| Bromophenol 9 | A549 (Lung) | 1.8 nM | [13] |
| Bromophenol 9 | BGC-823 (Gastric) | 3.8 nM | [13] |
| Bromophenol 9 | MCF-7 (Breast) | 2.7 nM | [13] |
| Bromophenol 9 | HCT-8 (Colon) | 2.2 nM | [13] |
| Bromophenol 8 | Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [13] |
| Bromophenol 11 | Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [13] |
| Bromophenol 12 | Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [13] |
Part 3: Antioxidant Activity and Enzyme Inhibition
Antioxidant Properties
Phenols are well-known antioxidants that can neutralize harmful free radicals by donating a hydrogen atom from their hydroxyl group.[14][15] This process, often a proton-coupled electron transfer, helps mitigate oxidative stress, which is implicated in numerous diseases.[14][16] The introduction of halogens can modulate this activity. A structure-activity relationship study on dithiocarbamic flavanones found that 6,8-dihalogenated derivatives exhibited significantly better free radical scavenging activity compared to their 6-monohalogenated counterparts.[17] This suggests that multiple halogen substitutions can enhance antioxidant potential, likely by influencing the electronic properties of the phenol and the stability of the resulting phenoxyl radical.
Enzyme Inhibition
Halogenated phenols can act as inhibitors of various enzymes, a property that is highly relevant for drug development. Phenolic compounds have been shown to inhibit enzymes in the polyol pathway, such as aldose reductase (AR) and sorbitol dehydrogenase (SDH), which are implicated in diabetic complications.[18] The inhibitory mechanism can involve the covalent attachment of the phenolic compound to nucleophilic amino acid residues (e.g., lysine, cysteine) within the enzyme's active site, leading to a loss of catalytic activity.[19] The potency of inhibition varies widely depending on the specific phenolic acid structure.[18]
Part 4: Toxicology and Environmental Considerations
While halogenated phenols hold significant therapeutic promise, a comprehensive evaluation must include their toxicological profile. Some halogenated phenolic compounds are classified as persistent organic pollutants (POPs) that can accumulate in human and wildlife tissues.[20] Due to their structural similarity to thyroid hormones, they can act as endocrine disruptors, posing risks, particularly during sensitive developmental stages.[20]
The degree of halogenation often correlates with toxicity.[21] Therefore, a critical aspect of developing halogenated phenols as drugs is to find a therapeutic window where the desired biological activity is achieved at concentrations below those that cause significant cytotoxicity.[1] This underscores the importance of rigorous toxicity testing in parallel with efficacy studies.
Part 5: Experimental Protocols and Workflows
Advancing research on halogenated phenols requires robust and validated experimental methodologies. The following section outlines core protocols and a general workflow for screening and characterizing these compounds.
General Experimental Workflow
The logical progression from compound discovery to preclinical evaluation involves several key stages. This workflow ensures a systematic assessment of both efficacy and safety.
Caption: General workflow for screening halogenated phenols.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a halogenated phenol that visibly inhibits the growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: Culture the target bacterium (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the halogenated phenol test compound in a 96-well microtiter plate using a suitable broth. Concentrations should span a wide range to identify the inhibitory point.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells and is a common method to assess the antiproliferative effects of a compound on cancer cells.
Objective: To determine the concentration of a halogenated phenol that reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the halogenated phenol in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Controls: Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Conclusion
Halogenated phenols are a versatile and potent class of bioactive molecules with significant therapeutic potential. The strategic incorporation of halogens provides a powerful means to enhance antimicrobial, anticancer, and antioxidant activities. However, the development of these compounds for pharmaceutical applications requires a careful and balanced approach, integrating efficacy studies with rigorous toxicological assessments to navigate the complex relationship between activity and toxicity. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of novel, highly effective, and safe therapeutics based on the halogenated phenol scaffold.
References
- Olanrewaju, R. O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed.
- Berghuis, B. A., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology.
- Liu, D., Thomson, K., & Kaiser, K. L. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria. Bulletin of Environmental Contamination and Toxicology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Halogenated Phenols on Targeted Therapies.
- Stohlman, E. F. (1951). The toxicity of some related halogenated derivatives of phenol. Public Health Reports.
- Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate.
- Vairappan, C. S., et al. (2004). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Planta Medica.
- Al-Tameemi, M., et al. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH.
- Daglia, M. (2012). Preventing Microbial Infections with Natural Phenolic Compounds. MDPI.
- Gomes, A. C., et al. (2017). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry.
- Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate.
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- Herndon, J. W. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
- Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed.
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- Sharifi-Rad, J., et al. (2020). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences.
- Gadjeva, V., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.
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A Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenol for Advanced Research and Development
This guide provides an in-depth technical overview of 3-Chloro-5-fluoro-4-methoxyphenol (CAS No. 1017777-55-7), a key building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern offers a valuable scaffold for creating complex molecules with potential therapeutic applications. This document will delve into supplier qualifications, chemical properties, plausible synthetic routes, quality control considerations, and its strategic application in modern medicinal chemistry.
Strategic Importance in Medicinal Chemistry: The Power of Substitution
The arrangement of chloro, fluoro, and methoxy groups on the phenol ring of this compound is of significant interest in drug discovery. Halogenation, particularly with chlorine and fluorine, is a well-established strategy to modulate the physicochemical properties of a molecule. The presence of these halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through specific halogen bonds.[1]
The methoxy group, an electron-donating substituent, influences the electronic environment of the aromatic ring, which can be crucial for molecular recognition and reactivity in subsequent synthetic steps.[1] This combination of electron-donating and electron-withdrawing groups on a phenolic scaffold creates a versatile platform for developing novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.
Commercial Availability and Supplier Qualification
This compound is available from a number of specialized chemical suppliers. For research and development purposes, it is crucial to source this intermediate from reputable vendors who can provide comprehensive analytical data and ensure batch-to-batch consistency.
| Supplier | Purity Specification | Storage Recommendation | CAS Number |
| ChemScene | ≥ 95% | Sealed in dry, 2-8°C | 1017777-55-7[2] |
| SynQuest Labs | Not specified | Not specified | 1017777-55-7 |
| Allfluoro | Not specified | Not specified | 1017777-55-7 |
| Guidechem | Platform Listing | Platform Listing | 1017777-55-7[3] |
Diagram 1: Supplier Evaluation Workflow
Caption: A streamlined workflow for qualifying suppliers of critical chemical intermediates.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value |
| CAS Number | 1017777-55-7[2] |
| Molecular Formula | C₇H₆ClFO₂[2] |
| Molecular Weight | 176.57 g/mol [2] |
| SMILES | COC1=C(C=C(C=C1F)O)Cl[2] |
| Topological Polar Surface Area | 29.46 Ų[2] |
| logP (calculated) | 2.19[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 2[2] |
Synthesis and Manufacturing Considerations
While specific, publicly available protocols for the direct synthesis of this compound are limited, a plausible synthetic route can be devised based on established organic chemistry principles for the preparation of substituted phenols. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a more readily available substituted benzene derivative.
Diagram 2: Plausible Retrosynthetic Pathway
Caption: A conceptual retrosynthetic analysis for this compound.
A forward synthesis could involve the following key transformations:
-
Starting Material Selection : A plausible starting point would be a commercially available di-substituted anisole.
-
Electrophilic Aromatic Substitution : Introduction of the chloro and fluoro groups onto the anisole ring through carefully controlled electrophilic halogenation reactions. The directing effects of the existing substituents would need to be considered to achieve the desired regiochemistry.
-
Functional Group Interconversion : If necessary, conversion of a directing group (e.g., a nitro group) to the final hydroxyl group, often via reduction to an amine followed by diazotization and hydrolysis.
Quality Control and Analytical Profile
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A comprehensive quality control protocol should include a battery of analytical techniques to confirm the structure and quantify any impurities.
Expected Analytical Profile:
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the phenolic hydroxyl proton (a broad singlet). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR : The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (hydroxyl, methoxy, chloro, and fluoro).
-
Mass Spectrometry (MS) : Mass spectral analysis should confirm the molecular weight of 176.57 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol, and C-H and C=C stretching of the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method should be able to separate the main compound from any starting materials, intermediates, and potential regioisomeric impurities.
Applications in Drug Development: A Versatile Building Block
Substituted phenols are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The unique electronic and steric properties of this compound make it an attractive building block for creating novel molecules with potential therapeutic value.
Potential Therapeutic Areas:
-
Kinase Inhibitors : The core structure of this molecule is suitable for elaboration into compounds that can target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The chloro and fluoro groups can form key interactions within the hinge region of the kinase domain.
-
Antiviral and Antimicrobial Agents : Halogenated phenols have a long history in the development of antimicrobial agents. This building block could be used to synthesize novel compounds with activity against a range of pathogens.
-
GPCR Ligands : The scaffold could also be modified to create ligands for G-protein coupled receptors, a large family of drug targets.
Protocol: A Representative N-Arylation Reaction
The following is a generalized protocol illustrating how this compound could be used in a palladium-catalyzed Buchwald-Hartwig amination reaction, a common transformation in medicinal chemistry for forming carbon-nitrogen bonds.
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for a Buchwald-Hartwig N-arylation reaction.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the desired N-aryl product using NMR, MS, and HPLC.
This protocol serves as a template and would require optimization for specific substrates and scales.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its carefully arranged functional groups offer medicinal chemists a powerful tool for modulating the properties of lead compounds. A thorough understanding of its sourcing, chemical properties, and reactivity is essential for its successful application in the synthesis of next-generation therapeutics. Researchers are encouraged to source this material from qualified suppliers who can provide comprehensive quality documentation to ensure the reliability and reproducibility of their scientific endeavors.
References
Sources
Methodological & Application
The Strategic Application of 3-Chloro-5-fluoro-4-methoxyphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, 3-Chloro-5-fluoro-4-methoxyphenol emerges as a particularly valuable intermediate. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electron-donating methoxy moiety, and two strategically placed halogens—offers a compelling combination of features for medicinal chemists. The chlorine and fluorine atoms provide opportunities to modulate physicochemical properties such as lipophilicity and pKa, block metabolic hotspots, and introduce vectors for further chemical elaboration. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its utility in the development of kinase inhibitors and other targeted therapeutics.
The presence of both chlorine and fluorine on the phenyl ring is a deliberate design element in many advanced drug candidates. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group and create favorable hydrogen bonding interactions within protein binding sites.[1] The chlorine atom, in turn, can occupy hydrophobic pockets and provides a handle for regioselective chemical modifications.[1] The methoxy group, an electron-donating entity, influences the electronic character of the aromatic ring, impacting its reactivity and potential for π-stacking interactions.[1] This trifecta of substituents on a phenolic core creates a versatile platform for generating compound libraries with diverse pharmacological profiles.
Synthesis of the Core Scaffold: A Proposed Multi-step Pathway
While this compound is available from some commercial suppliers, an understanding of its synthesis is crucial for bespoke applications and scale-up. A plausible and efficient synthetic route can be devised from readily available starting materials, as outlined below. This proposed pathway leverages well-established transformations in phenol chemistry.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: O-Methylation of 3,5-Difluorophenol
This initial step converts the commercially available 3,5-difluorophenol to its corresponding methyl ether. The Williamson ether synthesis is a robust and widely applicable method for this transformation.
Rationale: The methylation of the phenolic hydroxyl group is a protective measure to prevent unwanted side reactions during the subsequent chlorination step. Potassium carbonate is a mild and effective base for this transformation, and acetone is a suitable polar aprotic solvent.
Step-by-Step Procedure:
-
To a stirred solution of 3,5-difluorophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Add methyl iodide (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-difluoro-4-methoxyphenol, which can be purified by column chromatography.
Protocol 2: Selective ortho-Chlorination
The second step introduces the chlorine atom at the position ortho to the methoxy group and meta to the fluorine atoms. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic rings.[1][2]
Rationale: The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, both ortho positions are equivalent. Acetonitrile is a suitable solvent that can also catalyze the chlorination.[3]
Step-by-Step Procedure:
-
Dissolve 3,5-difluoro-4-methoxyphenol (1.0 eq.) in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Functionalization of this compound: Key Reactions in Medicinal Chemistry
The true utility of this compound lies in its capacity as a versatile building block. The phenolic hydroxyl group serves as a prime handle for introducing a wide array of functionalities through well-established synthetic methodologies.
Figure 2: Key functionalization reactions of this compound.
Protocol 3: Williamson Ether Synthesis
This classic reaction is used to convert the phenolic hydroxyl group into an ether linkage, a common motif in drug molecules.
Rationale: The formation of an ether can improve metabolic stability and modulate the lipophilicity of a compound. The choice of the alkyl halide (R-X) allows for the introduction of diverse side chains.
Step-by-Step Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add the desired alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
To form a C-C bond and generate biaryl structures, the phenol can be first converted to a triflate, which then undergoes a Suzuki-Miyaura coupling.
Rationale: Biaryl scaffolds are prevalent in medicinal chemistry, particularly in kinase inhibitors. This two-step procedure allows for the coupling of the phenolic core with a wide range of aryl and heteroaryl boronic acids.
Step-by-Step Procedure (Two Steps):
-
Triflate Formation: To a solution of this compound (1.0 eq.) and pyridine (1.5 eq.) in dichloromethane at 0 °C, add triflic anhydride (1.2 eq.) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature. Quench with water, extract with dichloromethane, and purify the triflate intermediate.
-
Suzuki-Miyaura Coupling: To a degassed mixture of the aryl triflate (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). Cool, dilute with water, and extract with an organic solvent. Purify the biaryl product by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
For the synthesis of aryl amines, the triflate intermediate can be subjected to a Buchwald-Hartwig amination.
Rationale: The aniline and its derivatives are key pharmacophores in many kinase inhibitors, often forming crucial hydrogen bonds with the kinase hinge region.[4]
Step-by-Step Procedure:
-
To a degassed solution of the aryl triflate (1.0 eq., from Protocol 4, Step 1), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.) in toluene, add a palladium catalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ and BINAP).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purify the resulting aryl amine by column chromatography.
Application in Kinase Inhibitor Scaffolds: Structure-Activity Relationship (SAR) Insights
The 3-chloro-5-fluoro-4-methoxyphenyl moiety is an attractive scaffold for the design of kinase inhibitors. The substituted aniline or ether derived from this core can be readily incorporated into various kinase inhibitor templates, such as those based on quinazoline, pyrimidine, or pyrazole cores.
| Substituent | Position | Potential Role in Kinase Inhibition | Reference |
| Methoxy | 4 | Can form hydrogen bonds with the protein backbone; influences electronics and conformation. | [5][6] |
| Chloro | 3 | Occupies hydrophobic pockets; can form halogen bonds; provides a vector for further substitution. | [4][5] |
| Fluoro | 5 | Enhances metabolic stability; modulates pKa; can participate in hydrogen bonding. | [4][7] |
| Aryl Ether/Amine | 1 | Interacts with the kinase hinge region; provides a point for diversification to enhance selectivity and potency. | [4] |
Table 1: Potential roles of the substituents of this compound in kinase inhibitor binding.
For example, in the design of Janus Kinase 1 (JAK1) inhibitors, a 4-chloro-3-methoxyphenylamino group was found to be a key component of a highly potent and selective clinical candidate.[2] Similarly, a 4-(3-chloro-4-(...)-2-fluorophenoxy) moiety has been incorporated into novel triple angiokinase inhibitors targeting VEGFR, FGFR, and PDGFR.[5][7] Furthermore, a patent for a picolinate-based herbicide describes a molecule containing a 4-chloro-2-fluoro-3-methoxyphenyl group, highlighting the broader utility of this substitution pattern in bioactive molecule design.[8]
These examples underscore the value of the specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring for achieving high potency and desirable pharmacokinetic properties in drug candidates. The this compound building block provides a direct entry point for medicinal chemists to explore this privileged chemical space.
Conclusion
This compound is a highly functionalized and strategically designed building block with significant potential in medicinal chemistry. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The true power of this scaffold lies in its versatile functional handle—the phenolic hydroxyl group—which can be readily transformed into a wide range of ethers, biaryl systems, and aryl amines using standard, high-yielding protocols. The unique combination of halogen and methoxy substituents provides a powerful tool for fine-tuning the properties of drug candidates, particularly in the competitive field of kinase inhibitor design. This guide serves as a comprehensive resource for researchers looking to leverage the unique attributes of this compound in their drug discovery programs.
References
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 2017. [Link]
- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 2020. [Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central, 2020. [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017. [Link]
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Chlorination - Common Conditions. Organic Chemistry Data, 2023. [Link]
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N-Chlorosuccinimide (NCS). Organic Chemistry Portal, 2023. [Link]
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Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 2022. [Link]
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Application Note: 3-Chloro-5-fluoro-4-methoxyphenol as a Strategic Building Block for Drug Discovery
Introduction: The Strategic Value of Polysubstituted Phenols
In the landscape of modern medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of rational drug design. Halogenation, in particular, is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile, influencing factors such as lipophilicity, metabolic stability, and binding affinity.[1][2] 3-Chloro-5-fluoro-4-methoxyphenol emerges as a particularly valuable building block, offering a unique convergence of electronic and steric properties. The presence of three distinct substituents—chloro, fluoro, and methoxy groups—on a phenolic core provides a versatile platform for constructing complex molecular architectures, especially in the pursuit of targeted therapies like kinase inhibitors.[1] This guide elucidates the physicochemical properties, synthetic utility, and practical protocols for leveraging this compound in drug discovery workflows.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its reactivity and physical properties. The combination of an electron-withdrawing chlorine, a highly electronegative fluorine, and an electron-donating methoxy group creates a distinct electronic environment that influences the acidity of the phenolic hydroxyl and the regioselectivity of subsequent reactions.[1]
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1017777-55-7 | [3] |
| Molecular Formula | C₇H₆ClFO₂ | [3] |
| Molecular Weight | 176.57 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [3] |
| LogP (Predicted) | 2.19 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Appearance | Likely a solid at room temperature | [1] |
| Solubility | Low solubility in water, higher in organic solvents |[1] |
Spectroscopic Insights: High-resolution NMR spectroscopy is essential for confirming the structure of derivatives. In the ¹H NMR spectrum, distinct signals for the aromatic protons and the methoxy group protons would be expected, with coupling patterns influenced by the adjacent fluorine atom. The ¹³C NMR would show characteristic shifts for carbon atoms bonded to the electronegative Cl, F, and O atoms. Infrared (IR) spectroscopy would prominently feature a broad O-H stretching band for the phenolic hydroxyl and C-O stretching bands for the ether and phenol.[4]
Core Application: Synthesis of Kinase Inhibitors
A primary application for this building block is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology. Many potent kinase inhibitors feature a substituted phenoxy moiety linked to a heterocyclic core (e.g., quinoline, quinazoline, or pyrimidine). The 3-chloro-5-fluoro-4-methoxyphenyl group can serve as a key pharmacophore, interacting with specific residues in the kinase ATP-binding pocket.
For instance, structures similar to the triple-angiokinase inhibitor WXFL-152, which contains a substituted fluorophenoxy group, highlight the relevance of this scaffold.[5][6] The phenolic hydroxyl of this compound is the primary reactive handle for coupling reactions to build such molecules.
Protocol 1: Williamson Ether Synthesis for Coupling to a Heterocyclic Core
This protocol details a standard method for coupling this compound to an activated heterocyclic chloride, a common step in the synthesis of kinase inhibitors.
Rationale: The Williamson ether synthesis is a robust and widely used method for forming aryl ethers. The choice of a moderate base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but mild enough to prevent undesired side reactions with sensitive functional groups on the heterocyclic partner. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the reagents and facilitate the SₙAr reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension vigorously for 10-15 minutes at room temperature to form the potassium phenoxide salt.
-
Addition of Heterocycle: Add the heterocyclic chloride (e.g., 4-chloroquinoline derivative, 1.0-1.1 eq.) to the reaction mixture.
-
Reaction Heating: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Diagram 1: Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for coupling this compound.
Expanded Synthetic Potential
Beyond ether synthesis, the functional groups on this compound allow for diverse chemical transformations, making it a versatile hub for generating a library of compounds.
-
O-Acylation: The phenolic hydroxyl can be readily esterified with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to produce aryl esters, which can act as prodrugs or possess their own biological activity.
-
Electrophilic Aromatic Substitution: While the ring is relatively electron-deficient due to the halogens, the position ortho to the powerful activating hydroxyl/methoxy groups may still be susceptible to directed electrophilic substitution under specific conditions, such as mild nitration or halogenation, allowing for further diversification.
-
Conversion to Triflate: The phenol can be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds at that position.
Diagram 2: Synthetic Versatility of the Building Block
Caption: Potential synthetic routes from the core molecule.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its pre-installed combination of halogen and methoxy substituents provides medicinal chemists with a tool to fine-tune molecular properties and explore novel chemical space efficiently. The accessibility of its phenolic hydroxyl for robust coupling reactions makes it an ideal starting point for synthesizing targeted libraries, particularly in the highly competitive field of kinase inhibitor development.
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3-Fluoro-4-methoxyphenol. PubChem, National Institutes of Health.[Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed, National Institutes of Health.[Link]
- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
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3-Chloro-5-fluoro-4-hydroxybenzoic acid. PubChem, National Institutes of Health.[Link]
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3-Chloro-4-methoxyphenol. PubChem, National Institutes of Health.[Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.[Link]
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Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. International Journal of Recent Technology and Engineering (IJRTE).[Link]
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. ResearchGate.[Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health.[Link]
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3-chloro-5-fluoro-4-methoxybenzoic acid (C8H6ClFO3). PubChemLite.[Link]
- PRMT5 inhibitors.
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central, National Institutes of Health.[Link]
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Synthetic Strategies for the Derivatization of 3-Chloro-5-fluoro-4-methoxyphenol: An Application Guide
Introduction: Unlocking the Potential of a Versatile Phenolic Scaffold
3-Chloro-5-fluoro-4-methoxyphenol is a substituted guaiacol derivative that presents a unique scaffold for the synthesis of novel compounds in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of chloro, fluoro, and methoxy substituents on the phenolic ring offers a combination of electronic and steric properties that can be exploited to fine-tune the biological activity and physicochemical characteristics of its derivatives. The phenolic hydroxyl group serves as a primary handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of this compound. We will delve into the mechanistic underpinnings of key reactions, offering detailed, step-by-step protocols for etherification, esterification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.
I. O-Alkylation: Synthesis of Aryl Ethers
The conversion of the phenolic hydroxyl group to an ether linkage is a fundamental derivatization strategy. O-alkylation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The Williamson ether synthesis and its variations are the most common methods for achieving this transformation.
Scientific Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide anion. This anion then attacks an alkyl halide or other suitable electrophile, displacing the leaving group to form the desired ether. The choice of base and solvent is critical for the success of the reaction, influencing the rate and selectivity of O-alkylation versus potential C-alkylation.[1] Stronger bases and polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]
Visualizing the O-Alkylation Workflow
Caption: General workflow for the O-alkylation of this compound.
Detailed Protocol: Synthesis of 3-Chloro-5-fluoro-4-methoxy-1-(benzyloxy)benzene
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1017777-55-7 | 176.57 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (177 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).
-
Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure formation of the phenoxide.
-
Slowly add benzyl bromide (0.14 mL, 1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-chloro-5-fluoro-4-methoxy-1-(benzyloxy)benzene.
II. Esterification: Crafting Aryl Esters
Esterification of the phenolic hydroxyl group provides another avenue for derivatization, leading to compounds with altered polarity, reactivity, and potential biological activity. The Fischer-Speier esterification is a classic acid-catalyzed method for forming esters from phenols and carboxylic acids.[2]
Scientific Rationale
In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the desired aryl ester.[3][4] The reaction is an equilibrium process, and the removal of water can drive the reaction towards the product side.
Visualizing the Esterification Workflow
Caption: General workflow for the Fischer esterification of this compound.
Detailed Protocol: Synthesis of 3-Chloro-5-fluoro-4-methoxyphenyl acetate
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1017777-55-7 | 176.57 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.5 |
| Pyridine | 110-86-1 | 79.10 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (177 mg, 1.0 mmol) in 10 mL of dichloromethane (DCM).
-
Add pyridine (0.16 mL, 2.0 mmol) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (0.14 mL, 1.5 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 20 mL of DCM and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary to yield pure 3-chloro-5-fluoro-4-methoxyphenyl acetate.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For phenols, this typically involves the conversion of the hydroxyl group into a better leaving group, such as a triflate or nonaflate, followed by coupling with a suitable partner.[7][8] One-pot procedures that combine the activation and coupling steps are highly efficient.[7]
Scientific Rationale
The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] First, a Pd(0) catalyst undergoes oxidative addition into the aryl-leaving group bond to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst.[9]
Visualizing the Cross-Coupling Workflow (Suzuki-Miyaura Example)
Caption: One-pot Suzuki-Miyaura coupling of this compound.
Detailed Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the direct Suzuki-Miyaura coupling of phenols.[7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1017777-55-7 | 176.57 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.5 |
| Nonafluorobutanesulfonyl Fluoride (NfF) | 335-24-0 | 284.10 | 1.5 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 3.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.02 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 2 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (177 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), cesium carbonate (977 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).
-
Add 2 mL of anhydrous acetonitrile (MeCN) to the tube.
-
Add nonafluorobutanesulfonyl fluoride (NfF) (0.43 mL, 1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The synthetic protocols detailed in this guide provide a robust starting point for the derivatization of this compound. The choice of derivatization strategy—be it etherification, esterification, or cross-coupling—will ultimately be dictated by the desired properties of the target molecule. The provided step-by-step procedures, coupled with an understanding of the underlying reaction mechanisms, are intended to facilitate the efficient and successful synthesis of novel derivatives for a wide range of applications. Researchers are encouraged to use these protocols as a foundation, with the understanding that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
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The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF - ResearchGate. (URL: [Link])
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (URL: [Link])
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Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water - PubMed. (URL: [Link])
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Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester - Boron Molecular. (URL: [Link])
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Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (URL: [Link])
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(PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - ResearchGate. (URL: [Link])
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Synthesis of meta-vinylated guaiacols from lignin-derived monophenols - RSC Publishing. (URL: [Link])
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The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - OUCI. (URL: [Link])
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Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (URL: [Link])
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Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Vanillin - Wikipedia. (URL: [Link])
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Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (URL: [Link])
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (URL: [Link])
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Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (URL: [Link])
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (URL: [Link])
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Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (URL: [Link])
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CHAPTER 4: Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles - Books. (URL: [Link])
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Fischer esterification (video) - Khan Academy. (URL: [Link])
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Guaiacol - YouTube. (URL: [Link])
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The Strategic Application of 3-Chloro-5-fluoro-4-methoxyphenol in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers
Introduction: The Untapped Potential of a Unique Phenolic Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and targeted modes of action, the strategic selection of molecular building blocks is paramount. 3-Chloro-5-fluoro-4-methoxyphenol, a halogenated and methoxylated phenol, represents a largely unexplored yet highly promising scaffold for the synthesis of next-generation herbicides and fungicides. While direct references to its use in commercially available agrochemicals are not prevalent in publicly accessible literature, its distinct substitution pattern offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity and metabolic stability of new active ingredients.
The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the molecule's binding affinity to target enzymes and its resistance to metabolic degradation in plants and soil. The methoxy group, a common feature in many bioactive molecules, can play a crucial role in modulating solubility and transport within the target organism. This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, drawing parallels with established synthetic routes for analogous compounds and proposing detailed protocols for its derivatization.
Core Rationale: Why this compound is a Compelling Intermediate
The value of this compound as a synthetic intermediate stems from the strategic placement of its substituents:
-
Chloro and Fluoro Groups: These electron-withdrawing halogens can enhance the acidity of the phenolic hydroxyl group, facilitating its participation in nucleophilic substitution reactions. Furthermore, the C-F bond is exceptionally strong, often imparting metabolic stability to the resulting agrochemical. The specific ortho and para positioning of these halogens relative to the hydroxyl and methoxy groups can direct further electrophilic aromatic substitution reactions.
-
Methoxy Group: This electron-donating group can modulate the overall electronic character of the aromatic ring and influence the binding of the final molecule to its biological target. It can also serve as a key recognition element for enzymes.
This unique combination makes this compound a versatile starting material for creating a diverse library of potential agrochemical candidates.
Proposed Application I: Synthesis of Novel Phenyl-Ether Herbicides
A prominent class of herbicides relies on a diphenylether linkage. While direct synthesis pathways for herbicides using this compound are not documented, its structure is analogous to phenols used in the synthesis of established herbicides. A plausible application is in the synthesis of novel protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Conceptual Synthetic Pathway: Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can readily undergo a Williamson ether synthesis with a suitable heterocyclic or aromatic partner containing a leaving group.
Caption: Proposed Williamson ether synthesis for novel herbicides.
Experimental Protocol: Synthesis of a Candidate Diphenyl Ether Herbicide
Objective: To synthesize a novel diphenyl ether derivative from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 178.57 | 1.79 g | 10 mmol |
| 4-Chloro-3-nitro-trifluoromethylbenzene | 225.56 | 2.26 g | 10 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.79 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add 4-chloro-3-nitro-trifluoromethylbenzene (2.26 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired diphenyl ether.
Rationale: The choice of a strong base like potassium carbonate in a polar aprotic solvent like DMF is crucial for the efficient formation of the phenoxide nucleophile. The nitro and trifluoromethyl groups on the electrophilic partner activate the aromatic ring towards nucleophilic aromatic substitution.
Proposed Application II: Synthesis of Aryloxypicolinate Herbicides
The aryloxypicolinate class of herbicides, which includes notable examples like halauxifen-methyl and florpyrauxifen-benzyl, are synthetic auxins that have shown significant efficacy. Although the commercial synthesis of these herbicides starts from different precursors[1], this compound could potentially be utilized to create novel analogues through a Suzuki-Miyaura cross-coupling reaction after conversion to a boronic acid or ester.
Conceptual Workflow: From Phenol to Aryloxypicolinate
Caption: Multi-step synthesis of a potential aryloxypicolinate herbicide.
Experimental Protocol: Synthesis of a Boronic Ester Intermediate
Objective: To synthesize the boronic ester of this compound as a key intermediate for Suzuki-Miyaura coupling.
Part 1: Synthesis of the Aryl Triflate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 178.57 | 1.79 g | 10 mmol |
| Pyridine | 79.10 | 1.19 g (1.2 mL) | 15 mmol |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 3.10 g (1.8 mL) | 11 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve this compound (1.79 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.8 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1 M HCl (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude aryl triflate, which can often be used in the next step without further purification.
Part 2: Borylation of the Aryl Triflate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Aryl Triflate | ~310.6 | ~3.1 g | ~10 mmol |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 12 mmol |
| Potassium Acetate (KOAc) | 98.14 | 2.95 g | 30 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 219 mg | 0.3 mmol |
| 1,4-Dioxane | 88.11 | 50 mL | - |
Procedure:
-
To a Schlenk flask, add the crude aryl triflate (~10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), potassium acetate (2.95 g, 30 mmol), and Pd(dppf)Cl₂ (219 mg, 0.3 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 50 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired boronic ester intermediate.
Rationale: The conversion of the phenol to a triflate is a standard method to prepare the substrate for palladium-catalyzed cross-coupling reactions. The Miyaura borylation is a robust and high-yielding reaction for the synthesis of arylboronic esters, which are stable and versatile coupling partners in Suzuki reactions.
Conclusion and Future Outlook
This compound, while not a widely documented precursor in current agrochemical synthesis, possesses a unique substitution pattern that makes it an attractive starting material for the discovery of novel herbicides and fungicides. The protocols outlined above provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. The resulting derivatives should be subjected to rigorous biological screening to identify potential lead compounds. Further derivatization of the phenolic hydroxyl group or the aromatic ring can lead to a vast chemical space of new molecules with potentially valuable agrochemical properties. As the demand for new and effective crop protection solutions continues to grow, the exploration of underutilized building blocks like this compound will be crucial for innovation in the field.
References
-
Halauxifen-methyl (Ref: DE-729) . AERU - University of Hertfordshire. Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-fluoro-4-methoxyphenol
Introduction: The Strategic Value of 3-Chloro-5-fluoro-4-methoxyphenol in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic functionalization of highly decorated aromatic scaffolds is a cornerstone of molecular design. Among these, this compound stands out as a versatile and high-value building block. Its unique substitution pattern—a reactive chloro group for cross-coupling, a metabolically robust methoxy group, and a modulating fluoro substituent—offers a rich platform for the synthesis of complex molecules with finely tuned pharmacological profiles.[1] The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, chloro) groups creates a unique electronic environment that influences reactivity and molecular interactions.[1]
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring both successful execution and the capacity for informed troubleshooting.
Understanding the Substrate: Reactivity and Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating more specialized and reactive catalyst systems. The electron-donating methoxy group further deactivates the aryl chloride towards oxidative addition, the rate-determining step in many cross-coupling reactions. However, modern, highly active palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, have largely overcome these challenges.[2][3]
A critical consideration is the presence of the free phenolic hydroxyl group. While some cross-coupling reactions can tolerate free phenols,[4][5] its acidity can interfere with basic reagents and certain catalytic species. Therefore, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be advisable, particularly in Suzuki and Sonogashira couplings, to ensure reproducibility and high yields. The protocols provided below will address both protected and unprotected scenarios where applicable.
Core Cross-Coupling Methodologies
We will now delve into specific, field-proven protocols for the four major classes of palladium-catalyzed cross-coupling reactions as applied to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl structures, a common motif in pharmaceuticals. The reaction of an aryl halide with a boronic acid or ester is tolerant of a wide range of functional groups and generally proceeds with high selectivity.[6][7][8][9] For a deactivated aryl chloride like our substrate, a highly active catalyst system is paramount.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or a protected derivative)
-
Arylboronic acid or pinacol ester
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by additional toluene and degassed water to create a 10:1 toluene/water mixture (final concentration of the aryl chloride at 0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for the activation of unreactive aryl chlorides.[10]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.
-
Solvent System: A biphasic toluene/water system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] This reaction couples an aryl halide with a primary or secondary amine. Similar to the Suzuki coupling, the use of specialized ligands is crucial for the amination of electron-rich aryl chlorides.[12][13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction by the addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash chromatography.
Causality Behind Choices:
-
Catalyst System: The Pd(OAc)₂/XPhos system is a robust and versatile catalyst for the amination of challenging aryl chlorides.[15][16] XPhos is a bulky, electron-rich ligand that facilitates both the oxidative addition and the reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for deprotonating the amine in the catalytic cycle.[13]
-
Note on the Free Phenol: The strong basicity of NaOtBu will deprotonate the phenolic hydroxyl group. While this may not always inhibit the reaction, it consumes an equivalent of base. For sensitive substrates or to ensure maximal yield, protection of the phenol is recommended.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[17] For electron-rich aryl chlorides, the reaction conditions often require higher temperatures and specific catalyst systems to achieve good yields.[18][19][20]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))
-
N,N-Dicyclohexylmethylamine (Cy₂NMe)
-
1,4-Dioxane
Procedure:
-
To a pressure tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), and Herrmann's catalyst (1.0 mol%).
-
Add 1,4-dioxane and N,N-dicyclohexylmethylamine (2.0 equiv.).
-
Seal the tube and heat to 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Choices:
-
Catalyst: Herrmann's palladacycle is a highly stable and active pre-catalyst that is particularly effective for the Heck reaction of unactivated aryl chlorides at high temperatures.[20]
-
Base: A hindered amine base like N,N-dicyclohexylmethylamine is used to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.
-
Solvent: High-boiling point solvents like 1,4-dioxane are necessary to reach the required reaction temperatures for activating the aryl chloride.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[21] While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts, which is particularly advantageous for complex syntheses.[22][23][24]
Caption: A plausible catalytic cycle for copper-free Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Pd/C (10 wt. % palladium on charcoal)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 10% Pd/C (2 mol% Pd), XPhos (4 mol%), and cesium carbonate (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add 1,4-dioxane, followed by this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through celite to remove the Pd/C.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The heterogeneous Pd/C catalyst, in combination with a highly effective ligand like XPhos, provides a recyclable and efficient system for the copper-free Sonogashira coupling of aryl chlorides.[22][23]
-
Base: Cesium carbonate is a strong base that effectively deprotonates the terminal alkyne, facilitating its addition to the palladium center.
-
Copper-Free: This approach avoids the use of a copper co-catalyst, which can lead to undesirable alkyne homocoupling, simplifying purification.[24]
Data Summary and Comparison
| Reaction Type | Typical Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Protection of the phenol may be beneficial. |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | Strong base will deprotonate the phenol. |
| Heck | Herrmann's Catalyst | Cy₂NMe | 1,4-Dioxane | 120-140 | High temperatures are generally required. |
| Sonogashira | Pd/C / XPhos | Cs₂CO₃ | 1,4-Dioxane | 120 | Copper-free conditions prevent homocoupling. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inefficient catalyst activation or decomposition.
-
Solution: Ensure strictly anaerobic and anhydrous conditions. Increase catalyst and/or ligand loading. Re-evaluate the choice of ligand and base for the specific substrate.
-
-
Formation of Byproducts:
-
Cause (Suzuki): Homocoupling of the boronic acid.
-
Solution (Suzuki): Ensure thorough degassing of solvents to minimize oxygen.
-
Cause (General): Hydrodehalogenation (replacement of Cl with H).
-
Solution (General): Use a less hydrogen-donating solvent. Ensure the base is not overly strong or used in large excess.
-
-
Poor Reproducibility:
-
Cause: Variable quality of reagents, particularly the palladium catalyst and the base. The presence of the free phenol can also contribute.
-
Solution: Use high-purity, fresh reagents. Consider protecting the phenolic hydroxyl group for more consistent results.
-
Conclusion
This compound is a valuable building block for the synthesis of complex molecular architectures. While the inherent unreactivity of the aryl chloride presents a challenge, modern palladium catalysis offers a suite of powerful tools for its selective functionalization. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully employ this versatile substrate in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. [Link]
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Cravotto, G., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 9(4), 1759–1767. [Link]
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. [Link]
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Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
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Li, J. H., et al. (2006). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 71(5), 1904–1907. [Link]
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Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
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Wikipedia contributors. (2024, October 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2024, September 24). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Gawande, M. B., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6350. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2015). Heck Reaction—State of the Art. Catalysts, 5(2), 613–640. [Link]
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Bergbreiter, D. E., & Larsson, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Beller, M., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Chemical Communications, (12), 1348–1349. [Link]
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Jackson, R. F. W., et al. (2005). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 3(19), 3453–3455. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(30), 18885–18895. [Link]
-
Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 382(6673), 928–935. [Link]
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Science of Synthesis. (n.d.). Abstracts. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia contributors. (2024, October 21). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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MacMillan, D. W. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]
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Lehmler, H.-J., et al. (2001). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 45(4-5), 495–501. [Link]
-
Verkade, J. G., et al. (2004). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8210–8217. [Link]
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Lehmler, H.-J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 42(5-7), 783–791. [Link]
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Lehmler, H.-J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Waldvogel, S. R., et al. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts, 2011(10), 1085. [Link]
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Nolan, S. P., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(43), 8430–8435. [Link]
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Chen, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 643. [Link]
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Buchwald, S. L., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
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Nolan, S. P., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry, 75(15), 5083–5086. [Link]
-
Niu, D., et al. (2023). Palladium catalysis enables cross-coupling-like SN2-glycosylation of phenols. Science, 382(6673), 928–935. [Link]
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Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(47), 6336–6338. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
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- 22. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes & Protocols: A Guide to Antimicrobial Screening of 3-Chloro-5-fluoro-4-methoxyphenol Derivatives
Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Halogenated phenolic compounds represent a promising class of molecules due to their established antimicrobial properties. This guide provides a comprehensive, field-proven framework for the systematic evaluation of 3-Chloro-5-fluoro-4-methoxyphenol derivatives. We present a hierarchical screening cascade, from initial hit identification to preliminary safety and efficacy characterization. The protocols herein are designed to be robust and self-validating, incorporating industry-standard methodologies and controls to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the primary stages of antimicrobial drug discovery.
The Strategic Imperative: A Hierarchical Screening Approach
A successful antimicrobial screening campaign does not rely on a single assay but rather on a logical, multi-tiered strategy. This approach efficiently filters a library of compounds, prioritizing those with the most promising therapeutic potential while minimizing resource expenditure on non-viable candidates. Our recommended workflow progresses from broad, qualitative assessments to precise, quantitative determinations of efficacy and safety.
The core logic is as follows:
-
Primary Screening: Rapidly identify derivatives ("hits") that exhibit any antimicrobial activity. The goal is sensitivity and throughput.
-
Secondary Screening: Quantitatively characterize the potency of the identified hits. This stage differentiates between static (growth-inhibiting) and cidal (killing) mechanisms.
-
Safety Assessment: Conduct a preliminary evaluation of the compound's toxicity against mammalian cells to establish a therapeutic window.
Caption: Hierarchical workflow for antimicrobial compound evaluation.
Part I: Primary Screening - The Hunt for Bioactivity
The initial goal is to cast a wide net. We recommend the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as the primary screen. It offers a quantitative result from the outset, which is more informative than qualitative methods like disk diffusion.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This is the gold standard for quantitative susceptibility testing and is guided by standards from the Clinical and Laboratory Standards Institute (CLSI).[4]
Causality Behind Experimental Choices:
-
Broth Microdilution Format (96-well plates): This format is chosen for its scalability and conservation of compound. It allows for testing multiple derivatives against multiple organisms in parallel.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for susceptibility testing of most non-fastidious aerobic bacteria.[4] The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can influence the activity of certain antimicrobial agents.
-
Inoculum Standardization (0.5 McFarland Standard): The density of the starting bacterial population is a critical variable. A standardized inoculum ensures that results are consistent and comparable between experiments and labs.[5] An inoculum that is too high can overwhelm the compound, leading to falsely high MICs.
Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well, flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fungal testing, use RPMI-1640 medium.
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Sterile saline (0.85% NaCl).
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole).
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 1280 µg/mL) in DMSO. Subsequent dilutions will be made in the assay medium.
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB.
-
Well 12 will serve as the sterility control (no compound, no inoculum). Add 200 µL of CAMHB.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅nm of 0.08-0.10).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final target concentration of ~1.5 x 10⁶ CFU/mL. From this, 100 µL will be added to the wells, resulting in a final inoculum of ~5 x 10⁵ CFU/mL in the well.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
The final volume in wells 1-11 is now 200 µL.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours for most bacteria. Fungi may require longer incubation (24-48 hours).
-
Reading Results: The MIC is the lowest concentration of the derivative where no visible growth (turbidity) is observed. This can be assessed by eye or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part II: Secondary Screening - Defining the Mode of Action
Once "hit" compounds with inhibitory activity are identified, the next critical question is whether they simply inhibit growth (bacteriostatic/fungistatic) or actively kill the organism (bactericidal/fungicidal). This is determined by the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[6][7][8] This assay is a direct extension of the MIC test.
Causality Behind Experimental Choices:
-
Subculturing from Clear Wells: By taking an aliquot from the wells that showed no visible growth in the MIC assay and plating it on a compound-free agar medium, we can determine if the bacteria were merely inhibited or were killed. If they were only inhibited, they will regrow on the fresh medium.
-
99.9% Kill Threshold: This is the standardized definition of bactericidal activity. It represents a 3-log₁₀ reduction in the number of viable cells compared to the starting inoculum.[6]
Caption: Integrated workflow for MIC and MBC determination.
Protocol: MBC/MFC Assay
Materials:
-
Completed MIC plate from the previous step.
-
Sterile Mueller-Hinton Agar (MHA) plates (or appropriate agar for fungi).
Procedure:
-
Selection: Identify the MIC well and all wells with higher concentrations that showed no visible growth.
-
Subculturing: Mix the contents of each selected well thoroughly. Aseptically remove a 10 µL aliquot from each of these wells.
-
Plating: Spot-plate each 10 µL aliquot onto a labeled section of an MHA plate. It is also advisable to plate a 10 µL sample from a 1:100 dilution of the growth control to validate the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Reading Results: After incubation, count the number of colonies (CFU) from each spot. The MBC is the lowest concentration of the derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Interpretation: Calculate the MBC/MIC ratio. A ratio of ≤4 is generally considered indicative of bactericidal activity.[6][9]
Data Presentation: MIC & MBC/MFC
Summarize the results in a clear, tabular format. This allows for easy comparison of the activity of different derivatives and their spectrum of action.
| Derivative ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC | MBC | MBC/MIC | MIC | |
| CFM-001 | 8 | 16 | 2 | 32 |
| CFM-002 | 4 | 8 | 2 | 16 |
| CFM-003 | 32 | 64 | 2 | 128 |
| Ciprofloxacin | 0.5 | 1 | 2 | 0.015 |
| Fluconazole | - | - | - | - |
All values are in µg/mL. Data are for illustrative purposes only.
Part III: Preliminary Safety Assessment - In Vitro Cytotoxicity
A potent antimicrobial agent is only viable if it is safe for the host. Many compounds that kill microbes are also toxic to mammalian cells.[10][11] Therefore, an early assessment of cytotoxicity is essential to calculate a selectivity index (SI), which provides a preliminary measure of the compound's therapeutic window.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.[12][13]
Causality Behind Experimental Choices:
-
Mammalian Cell Line: Using a standard, well-characterized cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma) provides a reproducible system to model potential toxicity in human cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological function (in this case, cell viability). It provides a quantitative endpoint for comparing the toxicity of different derivatives.
-
Selectivity Index (SI): This ratio (IC₅₀ / MIC) is a critical parameter. A high SI value indicates that the compound is much more toxic to the microbe than to mammalian cells, which is a highly desirable characteristic for a potential therapeutic.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile 96-well, flat-bottom cell culture plates.
-
Test derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Agitate the plate gently on a shaker for 15 minutes to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Selectivity Index: SI = IC₅₀ / MIC
-
Data Presentation: Cytotoxicity and Selectivity Index
| Derivative ID | IC₅₀ on HEK293 (µg/mL) | MIC vs. S. aureus (µg/mL) | Selectivity Index (SI) |
| CFM-001 | 150 | 8 | 18.75 |
| CFM-002 | >200 | 4 | >50 |
| CFM-003 | 90 | 32 | 2.81 |
Data are for illustrative purposes only. A higher SI is more favorable.
Concluding Remarks and Future Directions
This guide outlines a robust and logical pathway for the initial antimicrobial screening of this compound derivatives. By following this hierarchical approach, researchers can efficiently identify compounds with potent antimicrobial activity and a favorable preliminary safety profile. Derivatives exhibiting high potency (low MIC/MBC) and a high Selectivity Index (e.g., >10) should be prioritized for further investigation. Subsequent studies may include time-kill kinetic assays, mechanism of action studies, resistance development potential, and ultimately, in vivo efficacy and toxicity models. The strategic halogenation of phenolic scaffolds remains a viable strategy in the search for new antimicrobial leads.[14]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Retrieved from [Link]
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Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Retrieved from [Link]
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Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere. Retrieved from [Link]
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Sun, Y., et al. (2016). Screening for antioxidant and antibacterial activities of phenolics from Golden Delicious apple pomace. Food Chemistry. Retrieved from [Link]
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Sun, Y., et al. (2016). Screening for antioxidant and antibacterial activities of phenolics from Golden Delicious apple pomace. ResearchGate. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules. Retrieved from [Link]
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Rúa, J., et al. (2010). Screening of Phenolic Antioxidants for Their Inhibitory Activity Against Foodborne Staphylococcus aureus Strains. ResearchGate. Retrieved from [Link]
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Gyawali, R., & Ibrahim, S. A. (2014). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
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Alves, M. J., et al. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]
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Kim, H. S., et al. (2000). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Defense Technical Information Center. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved from [Link]
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Application Note & Protocol Guide: Preclinical Evaluation of Novel Anticancer Agents Derived from 3-Chloro-5-fluoro-4-methoxyphenol
Here are the detailed Application Notes and Protocols for the anticancer activity evaluation of compounds from 3-Chloro-5-fluoro-4-methoxyphenol.
Abstract: Substituted and halogenated phenols represent a crucial class of scaffolds in medicinal chemistry, serving as versatile precursors for the synthesis of novel therapeutic agents.[1] The unique electronic and steric properties imparted by chloro, fluoro, and methoxy groups make this compound a compelling starting material for the development of targeted anticancer compounds. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of a hypothetical derivative, "Compound X," from initial cytotoxicity screening to fundamental mechanistic and target validation studies. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the preclinical potential of new chemical entities in oncology drug discovery.
Introduction: The Rationale for Phenolic Scaffolds in Oncology
Phenolic compounds are ubiquitous in nature and synthetic chemistry, forming the backbone of numerous FDA-approved drugs. The inclusion of halogens (chlorine, fluorine) and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while chloro and methoxy groups can influence lipophilicity and direct molecular interactions within a target's active site.[2][3] Compounds featuring a 3-chloro-4-fluoro-phenyl moiety, structurally related to our precursor, have been investigated as potent kinase inhibitors in cancer therapy.[1][4] This guide outlines a logical workflow to test the hypothesis that novel derivatives of this compound can elicit potent and specific anticancer effects.
Overall Experimental Workflow
The evaluation of a novel compound follows a hierarchical progression from broad cellular effects to specific molecular interactions. This ensures that resources are focused on candidates with the most promising therapeutic potential.
Caption: A logical workflow for anticancer drug evaluation.
Part 1: Primary Screening - Assessing Cellular Cytotoxicity
Expertise & Rationale: The first critical step is to determine if "Compound X" has any cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects on cancer cells. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[5] It measures the metabolic activity of a cell, which serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product; the amount of formazan is directly proportional to the number of viable cells.[7] By testing a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Caption: The core principle of the MTT cell viability assay.
Protocol 1: MTT Assay for IC50 Determination
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
"Compound X" stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Resuspend cells to a final concentration determined by a prior optimization experiment (typically 5,000–10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[7][8]
-
Trustworthiness Note: To avoid the "edge effect," do not use the outermost wells. Fill them with 100 µL of sterile PBS to maintain humidity.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[8]
-
Compound Treatment:
-
Prepare serial dilutions of "Compound X" in complete culture medium. A common starting range is 100 µM to 0.1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%) and an "untreated control" (medium only).[8]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (or controls).
-
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[6]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, protected from light.[7][9] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation & Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
| Cell Line | Compound X IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast) | 1.5 ± 0.2 | 0.4 ± 0.1 |
| HCT116 (Colon) | 2.3 ± 0.4 | 0.6 ± 0.1 |
| A549 (Lung) | 5.1 ± 0.7 | 0.9 ± 0.2 |
Part 2: Mechanistic Elucidation - How Does It Kill?
Expertise & Rationale: An IC50 value tells us a compound is potent, but not how it works. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as apoptosis is a cleaner, non-inflammatory process.[10] We can distinguish these fates and also determine if the compound halts the cell division cycle at a specific phase.
2A. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] It can only enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then quantify the cell populations.[11]
Caption: Interpreting cell fates with Annexin V and PI staining.
Protocol 2: Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cells treated with Compound X (at IC50 and 2x IC50 concentrations) and controls
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells in 6-well plates. After treatment (e.g., 24 hours), collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, then wash the adherent cells with PBS, trypsinize them, and combine them with their corresponding supernatant.[11]
-
Cell Counting: Count the cells and aim for 1-5 x 10^5 cells per sample.[12]
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.
-
Trustworthiness Note: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.[11]
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.[12]
2B. Cell Cycle Analysis
Principle: The cell cycle is the process by which a cell grows and divides. It consists of four main phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic growth), and M (mitosis). Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to an arrest in a specific phase (e.g., G2/M arrest), preventing the cancer cell from dividing. Propidium Iodide (PI) staining can be used to analyze the cell cycle because, as a DNA intercalator, its fluorescence intensity is directly proportional to the amount of DNA in the cell.[13][14] Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
Caption: The four main phases of the eukaryotic cell cycle.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with Compound X and controls
-
Cold 70% Ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)[14][15]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[14]
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.[15][16]
-
Incubation: Fix the cells for at least 30 minutes on ice. (Cells can be stored at -20°C in ethanol for several weeks).[13]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol.[15] Wash the pellet twice with cold 1X PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[13][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. Collect the PI signal on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[15]
Part 3: Target Pathway Validation
Expertise & Rationale: After observing cellular effects, the next step is to identify the molecular machinery being affected. Many cancers are driven by hyperactive signaling pathways, such as the PI3K/AKT pathway, which promotes cell survival and proliferation.[17] A potent anticancer drug may function by inhibiting key proteins within these pathways. Western blotting is a powerful technique that allows us to detect specific proteins and, importantly, their activation state, which is often regulated by phosphorylation.[17][18] By using phospho-specific antibodies, we can see if Compound X reduces the phosphorylation (and thus, activity) of a target protein like AKT.
Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.
Protocol 4: Western Blotting for Protein Phosphorylation
Materials:
-
Cell lysates from cells treated with Compound X and controls
-
Protein Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer and system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)[17]
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with Compound X for a short duration (e.g., 1-6 hours) to capture signaling changes. Lyse the cells on ice using lysis buffer. Quantify protein concentration using a BCA assay.[17]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.[17][20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Trustworthiness Step): To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for a loading control (like total-AKT or GAPDH).[17] A decrease in the p-AKT/total-AKT ratio upon treatment with Compound X would support the hypothesis that it inhibits this pathway.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website: [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from National Center for Biotechnology Information: [Link]
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UVA website: [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from UCL website: [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from UNIPD website: [Link]
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PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from National Center for Biotechnology Information: [Link]
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from National Center for Biotechnology Information: [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from txch.org: [Link]
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Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from: [Link]
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PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from National Center for Biotechnology Information: [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from: [Link]
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ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from ResearchGate: [Link]
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Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from CrownBio website: [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from MDPI website: [Link]
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MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from MDPI website: [Link]
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PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Retrieved from National Center for Biotechnology Information: [Link]
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MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from MDPI website: [Link]
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PMC. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from National Center for Biotechnology Information: [Link]
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NIH. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from National Center for Biotechnology Information: [Link]
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PubMed. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. Retrieved from National Center for Biotechnology Information: [Link]
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PubMed. (2017). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. Retrieved from National Center for Biotechnology Information: [Link]
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PMC. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from National Center for Biotechnology Information: [Link]
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Application Notes and Protocol for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-4-methoxyphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Nucleophilic Aromatic Substitution on an Electron-Rich Phenolic Substrate
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds.[1] This powerful transformation is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[2] The stability of this intermediate, and thus the facility of the reaction, is highly dependent on the electronic nature of the aromatic ring. Conventionally, SNAr reactions are most efficient on electron-deficient aromatic systems, where electron-withdrawing groups (EWGs) in ortho and/or para positions to the leaving group stabilize the anionic Meisenheimer complex.[2][3]
The subject of this application note, 3-chloro-5-fluoro-4-methoxyphenol, presents a unique challenge to the synthetic chemist. This substrate is adorned with both electron-donating hydroxyl and methoxy groups, which are expected to deactivate the ring towards classical nucleophilic attack. However, the presence of two potential halogen leaving groups, fluorine and chlorine, offers an opportunity for selective functionalization. This guide provides a comprehensive protocol for performing a nucleophilic aromatic substitution on this electron-rich phenol, with a focus on explaining the rationale behind the experimental design and addressing the inherent challenges. We will explore the factors governing regioselectivity and provide a detailed, step-by-step procedure for the reaction with a model amine nucleophile.
Reaction Principle and Mechanistic Considerations
The SNAr reaction on this compound proceeds through the addition of a nucleophile to the aromatic ring, forming a transient Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of a halide leaving group.
Regioselectivity: Fluorine vs. Chlorine as Leaving Groups
In the context of SNAr, the reactivity of halogens as leaving groups follows the trend: F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step of the SNAr reaction, which is the initial nucleophilic attack. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in a substrate containing both chloro and fluoro substituents, the fluoride is generally the preferred leaving group. Therefore, the nucleophilic substitution on this compound is expected to occur selectively at the carbon bearing the fluorine atom.
The Challenge of Electron-Donating Groups
The hydroxyl and methoxy groups on the aromatic ring are electron-donating, which increases the electron density of the ring and disfavors the formation of the anionic Meisenheimer complex. To overcome this, more forcing reaction conditions, such as higher temperatures and the use of a strong base, are often necessary. The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it can also deprotonate the nucleophile, increasing its reactivity.
Alternatively, non-classical SNAr strategies have been developed for electron-rich arenes, such as those employing photoredox catalysis or radical-mediated pathways to activate the substrate.[4][5][6] While these advanced methods are beyond the scope of this particular protocol, they represent a valuable alternative for challenging substrates.
Experimental Protocol: Amination of this compound
This protocol details the reaction of this compound with a representative primary amine, benzylamine.
Materials:
-
This compound (Commercially available[7])
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Workflow:
A visual representation of the experimental workflow.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), benzylamine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-chloro-4-methoxyphenol derivative.
Rationale for Experimental Choices:
| Parameter | Choice | Justification |
| Nucleophile | Benzylamine | A representative primary amine that is readily available and allows for straightforward product characterization. |
| Base | Potassium Carbonate (K₂CO₃) | A common and effective base for SNAr reactions. It is strong enough to deprotonate the phenol and facilitate the reaction without causing significant side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate. |
| Temperature | 120-140 °C | The electron-donating groups on the phenol necessitate higher reaction temperatures to overcome the activation barrier for the nucleophilic attack. |
Troubleshooting and Potential Side Reactions
-
No Reaction or Low Conversion: If the reaction does not proceed or the conversion is low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). However, exercise caution with stronger bases as they may promote side reactions.
-
Side Reactions: Potential side reactions include O-alkylation of the phenol by the benzylamine (though less likely under these conditions) and decomposition of the starting material or product at high temperatures.
-
Purification Challenges: The product, an aminophenol, may be prone to oxidation. It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place. Purification of aminophenols can sometimes be challenging due to their polarity and potential for streaking on silica gel. Using a solvent system containing a small amount of a basic additive like triethylamine may be beneficial.[8][9][10][11][12]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a reproductive toxin and should be handled with care.
-
Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a detailed and well-rationalized protocol for the nucleophilic aromatic substitution on the electron-rich substrate, this compound. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can successfully functionalize this challenging molecule. The provided protocol serves as a valuable starting point for the synthesis of a variety of substituted phenols, which are important intermediates in drug discovery and development.
References
- EP0320484A2 - Purification of N-acetyl aminophenols - Google P
- US3658905A - Process for the purification of p-aminophenol - Google P
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - OSTI.GOV. (URL: [Link])
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (URL: [Link])
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC - NIH. (URL: [Link])
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P
-
Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1 - Googleapis.com. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. (URL: [Link])
-
3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem - NIH. (URL: [Link])
- EP0506200A1 - A process for the preparation of o-chlorofluorobenzene - Google P
-
3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem. (URL: [Link])
-
3-Chloro-5-fluoro-4-methoxybenzoic acid - AOBChem USA. (URL: [Link])
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed. (URL: [Link])
- US5208394A - Process for producing chlorofluorobenzenes - Google P
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Application Notes and Protocols: The Strategic Incorporation of 3-Chloro-5-fluoro-4-methoxyphenol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Unique Role of 3-Chloro-5-fluoro-4-methoxyphenol in Kinase Inhibitor Scaffolds
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. The quinazoline scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs that target key kinases in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] The efficacy and selectivity of these inhibitors are profoundly influenced by the nature of the substituents on the core structure.
This document provides a detailed guide on the application of This compound , a highly functionalized building block, in the synthesis of a novel quinazoline-based kinase inhibitor, designated herein as CZ-354MP . The strategic placement of a chloro, fluoro, and methoxy group on the phenol ring offers a unique combination of electronic and steric properties. The high electronegativity of the fluorine atom can enhance binding affinity through hydrogen bonding, while the chlorine atom can provide steric hindrance to influence selectivity. The methoxy group can modulate solubility and metabolic stability. These attributes make this compound a valuable precursor for generating new chemical entities with potentially improved pharmacological profiles.
Synthetic Strategy: Nucleophilic Aromatic Substitution for Diaryl Ether Linkage
The core of our synthetic approach to CZ-354MP is the formation of a diaryl ether bond, connecting the this compound to the C4 position of a quinazoline core. This is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[3] In this reaction, the phenoxide, generated in situ from this compound using a suitable base, acts as a nucleophile, displacing the chlorine atom on an activated 4-chloroquinazoline precursor.
The rationale for this approach is its robustness, high yield, and the commercial availability of the starting materials. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack, facilitating the displacement of the chloro leaving group.
Signaling Pathway Context: Targeting the EGFR Pathway
Quinazoline-based inhibitors frequently target the ATP-binding site of receptor tyrosine kinases like EGFR. The binding of these inhibitors prevents the downstream signaling cascade that leads to cell proliferation, survival, and angiogenesis. The hypothetical inhibitor, CZ-354MP, is designed to function in this manner.
Experimental Protocol: Synthesis of CZ-354MP
This protocol details the synthesis of 4-(3-Chloro-5-fluoro-4-methoxyphenoxy)quinazoline (CZ-354MP) from 4-chloroquinazoline and this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Chloroquinazoline | ≥98% | Commercial Source |
| This compound | ≥97% | Commercial Source |
| Potassium Carbonate (K2CO3), anhydrous | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Brine (saturated NaCl solution) | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercial Source |
| Round-bottom flask (50 mL) | - | Laboratory Supply |
| Magnetic stirrer and stir bar | - | Laboratory Supply |
| Reflux condenser | - | Laboratory Supply |
| Heating mantle or oil bath | - | Laboratory Supply |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Commercial Source |
| Rotary evaporator | - | Laboratory Supply |
| Glass funnel, separatory funnel | - | Laboratory Supply |
Synthetic Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 g, 6.08 mmol), this compound (1.16 g, 6.08 mmol), and anhydrous potassium carbonate (1.68 g, 12.16 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 80-90 °C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.
-
Extraction: If a solid precipitates, it can be collected by vacuum filtration. If an oil forms or precipitation is incomplete, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product, CZ-354MP, as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 4-(3-Chloro-5-fluoro-4-methoxyphenoxy)quinazoline (CZ-354MP) |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Molecular Formula | C15H10ClFN2O2 |
| Molecular Weight | 304.71 g/mol |
| 1H NMR (400 MHz, DMSO-d6) | Hypothetical: δ 8.85 (s, 1H), 8.20 (d, 1H), 7.90 (t, 1H), 7.70 (m, 2H), 7.50 (d, 1H), 4.00 (s, 3H) |
| Mass Spec (ESI-MS) | m/z 305.0 [M+H]+ |
Trustworthiness and Self-Validation
The protocol described is based on well-established SNAr reactions commonly used in the synthesis of kinase inhibitors.[4] The progress of the reaction can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. The work-up and purification procedures are standard and effective for isolating diaryl ether products. The expected characterization data provide a clear signature for the desired product, allowing for unambiguous confirmation of its identity and purity.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocol detailed above for the synthesis of CZ-354MP via a robust SNAr reaction provides a reliable and efficient method for incorporating this unique phenolic moiety into a quinazoline scaffold. This approach opens avenues for the development of new therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Han, Z., et al. (2024). Design, synthesis, and biological evaluation of novel 4-phenoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. European Journal of Medicinal Chemistry, 265, 116075. [Link]
-
Alagarsamy, V., et al. (2018). Quinazoline: A versatile scaffold for anticancer drug discovery. European Journal of Medicinal Chemistry, 151, 626-655. [Link]
-
Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). European Journal of Medicinal Chemistry, 86, 653-664. [Link]
-
Synthesis of new quinazoline derivatives. (n.d.). ResearchGate. [Link]
-
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2020). RSC Advances, 10(70), 42961-42968. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2015). Tetrahedron, 71(38), 6835-6840. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
-
Study on Synthetic Process of Vandetanib. (2014). Chinese Journal of Pharmaceuticals, 45(1), 23-26. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2022). Drug Design, Development and Therapy, 16, 239-257. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules, 27(19), 6529. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 856. [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1361-1375. [Link]
- CN104098544A - Preparation method of vandetanib. (2014).
- CN105254614A - Method for synthesizing Vandetanib compound. (2016).
-
Lapatinib synthesis via cross-coupling. (n.d.). ResearchGate. [Link]
Sources
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- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: O-Alkylation of 3-Chloro-5-fluoro-4-methoxyphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Aryl Ethers
The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal in the construction of aryl ethers—a motif prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis, a reliable and versatile method, remains a primary strategy for forging the C-O-C ether linkage.[1][2][3] This reaction proceeds via an SN2 mechanism, wherein a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a leaving group on an alkyl electrophile.[1][2]
The subject of this guide, 3-Chloro-5-fluoro-4-methoxyphenol, presents a unique synthetic challenge. The electron-withdrawing nature of the halogen substituents (chloro and fluoro) increases the acidity of the phenolic proton, facilitating its removal. However, these same electronic effects can decrease the nucleophilicity of the resulting phenoxide, potentially slowing the rate of the desired SN2 reaction. This application note provides a comprehensive, field-tested protocol for the successful O-alkylation of this specific substrate, detailing the causal relationships behind experimental choices and offering insights into potential challenges and their solutions.
Reaction Mechanism and Strategic Considerations
The O-alkylation of this compound follows the classical Williamson ether synthesis pathway. The initial and critical step is the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. The choice of base is paramount; for phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4][5] Stronger bases such as sodium hydride (NaH) can also be employed to ensure complete and irreversible deprotonation.[1][4]
The resulting phenoxide then attacks the alkyl halide in an SN2 fashion. To maximize the yield of the ether product and minimize side reactions, primary alkyl halides are the preferred electrophiles.[1][3] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via an E2 elimination pathway.[1][6]
A potential side reaction to consider is C-alkylation, where the phenoxide acts as an ambident nucleophile and alkylation occurs at the ortho or para positions of the aromatic ring.[5][7] The choice of solvent can significantly influence the O- versus C-alkylation ratio. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation.[4][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the O-alkylation of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the O-alkylation of this compound with a generic primary alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Alkylating Agent Addition: Slowly add the alkyl bromide (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C.[2] The optimal temperature may vary depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Data Summary and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | The starting phenol. |
| Alkylating Agent | Primary Alkyl Halide (e.g., R-Br, R-I) | Favors SN2 reaction and minimizes elimination side products.[1][8] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient for deprotonating the acidic phenol.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that promotes O-alkylation and solvates the cation.[2][4] |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[2] |
| Reaction Time | 2-8 hours | Typically sufficient for completion; should be monitored by TLC.[2] |
| Purification | Column Chromatography | Effective for removing unreacted starting materials and byproducts. |
| Expected Yield | 70-95% | Dependent on the specific alkylating agent and reaction optimization. |
Alternative Methodologies
While the Williamson ether synthesis is robust, certain substrates may benefit from alternative approaches.
-
Mitsunobu Reaction: For sterically hindered alcohols or when milder conditions are required, the Mitsunobu reaction can be an effective alternative.[9][10] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the phenol.[9][11]
-
Phase Transfer Catalysis (PTC): This method is particularly useful for large-scale syntheses and involves the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide from an aqueous or solid phase into an organic phase containing the alkyl halide.[2][12][13] This can simplify the work-up procedure and often allows for the use of less expensive bases and solvents.[2]
Safety and Handling Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle them in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.
-
Bases: Handle strong bases like potassium carbonate with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The O-alkylation of this compound can be achieved with high efficiency using the modified Williamson ether synthesis protocol detailed in this application note. Careful consideration of the base, solvent, and alkylating agent is crucial for maximizing the yield of the desired aryl ether while minimizing side reactions. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and successfully synthesize a wide range of O-alkylated derivatives of this valuable building block.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023, November 29). Williamson ether synthesis. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]
-
Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]
-
Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?[Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (2023, October 23). Mitsunobu reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2487. [Link]
-
Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2487. [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]
-
European Patent Office. (2003, January 15). Purification of alkylated phenols by melt crystallization. [Link]
-
Edukiran Pvt Ltd. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
-
Diva-Portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. [Link]
-
National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sci-Hub. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol / Journal of the American Chemical Society, 2012 [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol
Sources
- 1. amherst.edu [amherst.edu]
- 2. gfredlee.com [gfredlee.com]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Catalyst-Controlled Regiodivergent Chlorination of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Study the NMR spectrum of 3-chloro-5-methoxyphenol \left(\mathrm{C}_7 \ma.. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. purdue.edu [purdue.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. nj.gov [nj.gov]
Technical Support Center: Purification of Halogenated Methoxyphenols
Welcome to the Technical Support Center for the purification of halogenated methoxyphenols. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex purification problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Crystallization Issues
Question 1: My halogenated methoxyphenol is oiling out during crystallization instead of forming solid crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem in crystallization and can be particularly prevalent with halogenated methoxyphenols due to a combination of factors including the influence of the halogen and methoxy groups on crystal lattice formation and the presence of impurities. The primary reason for oiling out is that the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.
Causality and Troubleshooting Workflow:
-
Impurity Effects: Even small amounts of impurities can disrupt crystal lattice formation. Positional isomers, which are common byproducts in the synthesis of halogenated methoxyphenols, are particularly problematic as their similar structures can interfere with the crystallization of the desired product.
-
Solution: Before attempting crystallization, consider a preliminary purification step like flash chromatography to remove the bulk of impurities.
-
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should have a steep solubility curve for your compound, meaning it should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Troubleshooting Steps:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. For halogenated methoxyphenols, consider solvents like hexanes, toluene, ethyl acetate, and ethanol, or mixtures of these.
-
Solvent Mixtures: A two-solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
-
-
Cooling Rate: Rapid cooling can favor the formation of a supersaturated oil over crystals.
-
Solution: Allow the crystallization mixture to cool to room temperature slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then move the flask to a colder environment like a refrigerator or freezer to maximize yield.
-
-
Seeding: Introducing a "seed crystal" of the pure compound can provide a template for crystallization to begin, bypassing the energy barrier for nucleation.
-
Protocol: Add a tiny, pure crystal of your halogenated methoxyphenol to the cooled, supersaturated solution. If no seed crystal is available, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This action can release microscopic glass particles that can act as nucleation sites.
-
Question 2: My recrystallized halogenated methoxyphenol has a low melting point and a broad melting range, indicating it's still impure. How can I improve the purity?
Answer:
A low and broad melting point is a classic sign of impurity. This indicates that your crystallization process is not effectively removing all contaminants. The key to improving purity is to refine your crystallization technique and potentially add a pre-purification step.
Troubleshooting and Optimization:
-
Re-crystallization: A single crystallization is often not enough. A second or even third recrystallization can significantly improve purity. With each successive crystallization, the concentration of impurities in the mother liquor increases, while the crystals become progressively purer.
-
Solvent Choice Revisited: The solvent you are using may be co-crystallizing impurities with your product.
-
Actionable Advice: Try a different solvent or solvent system for the re-crystallization. The solubility properties of the impurities may be different in a new solvent, allowing for better separation.
-
-
Washing the Crystals: After filtration, it is crucial to wash the isolated crystals to remove any residual mother liquor that contains dissolved impurities.
-
Best Practice: Wash the crystals with a small amount of the ice-cold crystallization solvent. Using cold solvent is essential to avoid dissolving a significant amount of your purified product.
-
-
Pre-Purification with Activated Carbon: If your product is colored due to high molecular weight, colored impurities, a treatment with activated carbon can be beneficial.
-
Protocol:
-
Dissolve the crude product in the hot crystallization solvent.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.
-
-
Chromatography Challenges
Question 3: I'm having difficulty separating my desired halogenated methoxyphenol from its positional isomers using column chromatography. They are co-eluting. What can I do?
Answer:
Separating positional isomers is a significant challenge in chromatography because they often have very similar polarities and, consequently, similar affinities for the stationary phase. The key to a successful separation is to exploit the subtle differences in their structures.
Strategies for Isomer Separation:
-
Optimize the Mobile Phase:
-
Fine-tune Polarity: Small changes in the solvent ratio of your mobile phase can have a significant impact on resolution. Use Thin Layer Chromatography (TLC) to systematically test a range of solvent systems with slightly different polarities.
-
Solvent Selectivity: Sometimes, changing the solvent system entirely can improve separation. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/ethyl acetate system. The different solvent-solute interactions can alter the elution order and improve separation.
-
-
Choose the Right Stationary Phase:
-
Standard Silica Gel: While standard silica gel is the most common choice, it may not be sufficient for separating closely related isomers.
-
Modified Silica Gels: Consider using a stationary phase with different selectivity. For instance, a phenyl-bonded silica phase can provide pi-pi interactions that can help differentiate between aromatic positional isomers.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers significantly higher resolution than standard column chromatography.
-
Column Selection:
-
Reversed-Phase (C18): This is a good starting point for many phenolic compounds.
-
Phenyl-Hexyl or Biphenyl Phases: These phases are specifically designed to provide enhanced selectivity for aromatic compounds and their isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns can offer unique selectivity for halogenated compounds due to dipole-dipole and pi-pi interactions.
-
-
Data Presentation: HPLC Column Selection for Isomer Separation
| Stationary Phase | Separation Principle | Best Suited For |
| C18 | Hydrophobic interactions | General purpose separation of phenolic compounds |
| Phenyl-Hexyl | Pi-pi interactions, hydrophobic interactions | Aromatic positional isomers |
| Biphenyl | Enhanced pi-pi interactions | Difficult to separate aromatic isomers |
| Pentafluorophenyl (PFP) | Dipole-dipole, pi-pi, and hydrophobic interactions | Halogenated aromatic compounds, positional isomers |
Question 4: My halogenated methoxyphenol appears to be degrading on the silica gel column. I'm seeing new spots on my TLC and getting a low yield. What is happening?
Answer:
Degradation on silica gel is a known issue for sensitive compounds, and halogenated methoxyphenols can be susceptible to this. The acidic nature of silica gel can catalyze decomposition reactions, and the presence of a halogen atom can sometimes make the molecule more labile.
Troubleshooting Degradation on Silica Gel:
-
Deactivate the Silica Gel: The acidity of silica gel can be neutralized to prevent degradation of acid-sensitive compounds.
-
Protocol:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Add 1-2% triethylamine (or another suitable base) to the slurry.
-
Pack the column with the deactivated silica gel slurry.
-
Run a small amount of the mobile phase containing the same percentage of triethylamine through the column before loading your sample.
-
-
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider a less acidic stationary phase.
-
Options:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral alumina is a good alternative to silica gel for many compounds.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica gel and can be a good choice for sensitive compounds.
-
-
-
Work Quickly: The longer your compound is in contact with the stationary phase, the more time it has to degrade.
-
Optimization:
-
Use a shorter, wider column for faster elution.
-
Increase the flow rate of the mobile phase.
-
Use a slightly more polar mobile phase to elute your compound more quickly.
-
-
Experimental Workflow: Purification of a Sensitive Halogenated Methoxyphenol
Caption: Workflow for purifying a sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude halogenated methoxyphenol?
A1: Common impurities often arise from the synthetic route used. These can include:
-
Positional Isomers: Halogenation of methoxyphenols can often lead to a mixture of ortho, meta, and para isomers relative to the hydroxyl and methoxy groups.
-
Starting Materials: Unreacted starting materials, such as the parent methoxyphenol or the halogenating agent.
-
Over-halogenated Products: Di- or tri-halogenated species can form if the reaction is not carefully controlled.
-
Dehalogenated Products: In some cases, particularly with iodo- and bromo- substituents, dehalogenation can occur as a side reaction.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.
Q2: Are there any specific safety precautions for handling halogenated methoxyphenols?
A2: Yes, in addition to standard laboratory safety practices, you should be aware of the following:
-
Toxicity: Halogenated phenols can be more toxic than their non-halogenated counterparts. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Skin Absorption: Phenolic compounds can be readily absorbed through the skin. In case of skin contact, wash the affected area immediately with soap and plenty of water.
-
Inhalation: Avoid inhaling dust or vapors of these compounds.
Q3: Can I use distillation to purify my halogenated methoxyphenol?
A3: Distillation can be a suitable purification method for some halogenated methoxyphenols, particularly if they are liquids or low-melting solids and are thermally stable.
-
Vacuum Distillation: For higher boiling point compounds, vacuum distillation is necessary to prevent decomposition at high temperatures.
-
Limitations: Distillation is generally not effective for separating closely boiling positional isomers. It is more useful for removing non-volatile impurities or solvents.
Q4: How can I tell if my halogenated methoxyphenol is pure?
A4: A combination of analytical techniques should be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate developed with an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The presence of unexpected peaks can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by showing the relative area percentages of your main peak and any impurity peaks.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and can be used in conjunction with a chromatographic technique (like GC-MS or LC-MS) to identify impurities.
Logical Relationship: Purification Strategy Selection
Caption: Decision tree for purification strategy.
References
- Ataman Kimya. (n.d.). PHENOL CRYSTAL.
- BenchChem. (2025). Application Notes and Protocols for the Extraction and Purification of Phenolic Compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization.
- Chromatography Forum. (2017). separation of positional isomers.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Prof Dave Explains. (2020, January 10).
- ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
- SOP: CRYSTALLIZATION. (n.d.).
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-fluoro-4-methoxyphenol Derivatization
Welcome to the Technical Support Center for the derivatization of 3-Chloro-5-fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful derivatization experiments. The unique electronic and steric properties of this compound, stemming from the presence of electron-withdrawing halogen atoms and an electron-donating methoxy group, present specific challenges and opportunities in its chemical modification. This document aims to elucidate the underlying principles and provide practical, field-proven protocols to navigate these complexities.
Understanding the Reactivity of this compound
The reactivity of the phenolic hydroxyl group in this compound is significantly influenced by its substituents. The chlorine and fluorine atoms are electron-withdrawing, which increases the acidity of the phenolic proton, making deprotonation easier. However, these groups also decrease the nucleophilicity of the resulting phenoxide ion. Conversely, the methoxy group is electron-donating through resonance, which can partially offset the electron-withdrawing effects of the halogens. This complex interplay of electronic effects necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound, providing a systematic approach to identify and resolve them.
Issue 1: Low or No Product Yield in O-Alkylation (Williamson Ether Synthesis)
Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base, but I am observing very low to no conversion to the desired ether. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Williamson ether synthesis of this particular phenol is a common issue, primarily due to the reduced nucleophilicity of the corresponding phenoxide.[1] Here’s a breakdown of potential causes and optimization strategies:
-
Insufficient Deprotonation: While the electron-withdrawing groups make the phenol more acidic, a sufficiently strong base is still crucial to generate the phenoxide in a high enough concentration.
-
Solution: Consider using a stronger base than commonly used carbonates. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for ensuring complete deprotonation.[2] For less stringent conditions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially in a polar aprotic solvent.[2]
-
-
Poor Nucleophilicity of the Phenoxide: The electron-withdrawing effects of the halogens diminish the electron density on the oxygen atom, making it a weaker nucleophile.
-
Solution:
-
Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] These solvents solvate the cation of the base but not the phenoxide anion, leaving it more "naked" and nucleophilic.[3]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[1] The catalyst transports the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[1]
-
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature due to the deactivated nature of the nucleophile.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) will help determine the optimal temperature to drive the reaction to completion without significant decomposition.
-
-
Leaving Group on the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical for the Sₙ2 reaction.
Experimental Workflow for O-Alkylation Optimization
Caption: Decision tree for GC-MS derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for optimizing the O-alkylation of this compound?
A1: A good starting point would be to use potassium carbonate as the base in DMF with your alkylating agent at a slightly elevated temperature (e.g., 50°C). This provides a good balance of reactivity and ease of handling. If the yield is low, consider switching to a stronger base like sodium hydride or incorporating a phase-transfer catalyst.
Q2: Can I use microwave irradiation to accelerate the derivatization reaction?
A2: Yes, microwave-assisted synthesis can be a very effective technique to significantly reduce reaction times for both O-alkylation and esterification reactions. [5]It is crucial to use a dedicated microwave reactor for safety and precise temperature control.
Q3: How do I remove the excess derivatizing reagent before GC-MS analysis?
A3: For silylation, excess reagent and byproducts are often volatile and can be removed under a stream of nitrogen. For acylation, a simple aqueous workup (e.g., washing with a dilute sodium bicarbonate solution) can be used to remove excess reagent and acidic byproducts, followed by extraction of the derivatized product into an organic solvent.
Q4: Are there any specific safety precautions I should take when working with these derivatization reagents?
A4: Absolutely. Many alkylating agents are toxic and potentially carcinogenic. Silylating reagents are moisture-sensitive and can be corrosive. Acyl chlorides are lachrymatory and react violently with water. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: O-Alkylation using Potassium Carbonate
-
To a solution of this compound (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at 50-60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Silylation for GC-MS Analysis
-
In a GC vial, dissolve a small, accurately weighed amount of your sample containing this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add an excess of BSTFA with 1% TMCS (e.g., 100 µL).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS.
Quantitative Data Summary
| Derivatization Method | Typical Reagents | Base/Catalyst | Solvent | Temperature | Key Considerations |
| O-Alkylation | Alkyl halide/tosylate | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | RT to 80°C | Reduced nucleophilicity of phenoxide. [1] |
| Esterification | Acyl chloride/anhydride | Pyridine, TEA | DCM, THF | 0°C to RT | Acyl chlorides are more reactive. |
| Silylation (for GC-MS) | BSTFA, MSTFA | TMCS (optional) | Pyridine, Acetonitrile | 60-80°C | Must be anhydrous. [6][7] |
References
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Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics. Retrieved from [Link]
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Lin, D., Jiang, S., Zhang, A., Wu, T., Qian, Y., & Shao, Q. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. Retrieved from [Link]
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Di Mola, A., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(10), 3568-3586. Retrieved from [Link]
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Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. Retrieved from [Link]
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Powers, R., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(49), 22536-22547. Retrieved from [Link]
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Bhattacharjee, S., et al. (2009). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications, 39(12), 2139-2147. Retrieved from [Link]
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University of Utah. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Agilent Technologies. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Lin, D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
- Process for oxygen-alkylation of sterically hindered phenols. (1975). Google Patents.
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Herriott, A. W., & Picker, D. (1975). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron Letters, 16(18), 1511-1514. Retrieved from [Link]
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Jana, S., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1093-1100. Retrieved from [Link]
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Javaherian, M., & Agh-Atabay, N. M. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base has been developed. Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]
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Zare, A., et al. (2011). Organic base catalyzed O-alkylation of phenols under solvent-free condition. E-Journal of Chemistry, 8(4), 1884-1888. Retrieved from [Link]
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Kapoor, M., et al. (2016). Optimization of the alkylation reaction. ResearchGate. Retrieved from [Link]
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-75. Retrieved from [Link]
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Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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Nichols, L. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
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Kojima, M., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1040(2), 165-172. Retrieved from [Link]
-
Bibel, B. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved from [Link]
-
Korth, H.-G., et al. (2007). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Journal of Physical Organic Chemistry, 20(8), 586-596. Retrieved from [Link]
-
Lakshmi, H., Parameswari, S., & Gopinath, C. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Retrieved from [Link]
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Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1438. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific Reports, 13(1), 16905. Retrieved from [Link]
-
Organic Synthesis. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Retrieved from [Link]
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Li, B., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Scientific Reports, 8(1), 3326. Retrieved from [Link]
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De Luca, L., et al. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. Advanced Synthesis & Catalysis, 358(3), 477-482. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 1-14. Retrieved from [Link]
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27). Chemistry Stack Exchange. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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Wang, C., et al. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters, 23(22), 8799-8804. Retrieved from [Link]
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Rocchetti, G., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(16), 4945. Retrieved from [Link]
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Chavan, S. P., et al. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2), 8-12. Retrieved from [Link]
-
Zwiener, C., & Richardson, S. D. (2009). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Journal of Chromatography A, 1216(44), 7544-7548. Retrieved from [Link]
-
Nishi, H., et al. (2014). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Chemical & Pharmaceutical Bulletin, 62(4), 355-360. Retrieved from [Link]
-
Osolodchenko, T. P., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7277. Retrieved from [Link]
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- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
troubleshooting failed reactions involving 3-Chloro-5-fluoro-4-methoxyphenol
Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, substituted phenol in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound. The advice provided is grounded in established chemical principles and practical, field-proven experience to ensure the success of your experiments.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric landscape of this compound. The unique combination of its substituents dictates its reactivity.
The methoxy (-OCH₃) group at the 4-position is a powerful electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution.[1] Conversely, the chloro (-Cl) and fluoro (-F) groups at the 3 and 5-positions are electron-withdrawing by induction, which deactivates the ring. The interplay of these opposing electronic effects, combined with the steric hindrance imposed by the substituents, particularly the chloro group ortho to the hydroxyl, can lead to unexpected reactivity or low yields if not properly managed.[1] The fluorine atom's high electronegativity can also influence the acidity of the phenolic hydroxyl group.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: As with any halogenated phenol, appropriate personal protective equipment (PPE) is essential. This includes safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. While specific toxicity data for this compound is limited, it is prudent to treat it as a potential irritant to the skin, eyes, and respiratory tract. Avoid generating dust when handling the solid material. In case of contact, rinse the affected area thoroughly with water.
Q2: How should I purify this compound if I suspect impurities?
A2: The purity of your starting material is paramount for a successful reaction. Common impurities in substituted phenols can include regioisomers from the manufacturing process.[2] For instance, in the closely related 3-chloro-5-fluorophenol, several regioisomeric impurities have been identified.[2]
-
Recrystallization: For solid impurities, recrystallization from a suitable solvent system (e.g., toluene/heptane, ethanol/water) can be effective.
-
Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.
-
Distillation: If the compound is a low-melting solid or an oil, vacuum distillation can be employed, though care must be taken to avoid decomposition at high temperatures.
Q3: Can I use this compound directly in a Grignard reaction?
A3: No, the acidic proton of the phenolic hydroxyl group will quench the Grignard reagent. It is essential to protect the hydroxyl group before performing any reaction involving organometallic reagents.
Troubleshooting Failed Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Scenario 1: O-Alkylation (Williamson Ether Synthesis)
Problem: Low or no yield of the desired ether product.
This is a frequent issue, often stemming from the reduced nucleophilicity of the phenoxide or competing side reactions.
Troubleshooting Workflow: O-Alkylation
Caption: Troubleshooting workflow for O-alkylation.
Detailed Troubleshooting Steps:
-
Q: My O-alkylation of this compound with a secondary alkyl halide is giving me an alkene as the major product. What's happening?
-
A: You are observing a classic E2 elimination, which is a common competing side reaction in Williamson ether synthesis, especially with sterically hindered substrates and strong bases. The phenoxide of this compound is a reasonably strong base, and secondary alkyl halides are prone to elimination.
-
Solution:
-
Switch to a Primary Alkyl Halide: If your desired ether is asymmetrical, reconsider your synthetic strategy to utilize a primary alkyl halide.
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor the desired substitution.
-
Use a Weaker Base (with caution): While complete deprotonation is ideal, a very strong base can favor elimination. For phenols, bases like potassium carbonate can be sufficient. However, with the electron-withdrawing groups on your phenol, a stronger base like sodium hydride might still be necessary for full deprotonation.
-
-
-
Q: I'm not seeing any product formation in my O-alkylation reaction. What should I check first?
-
A: The most likely culprit is incomplete deprotonation of the phenol. The electron-withdrawing chloro and fluoro groups increase the acidity of the phenolic proton compared to phenol itself, but a sufficiently strong base is still required to generate the nucleophilic phenoxide.
-
Solution:
-
Choice of Base: For complete and rapid deprotonation, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.
-
Anhydrous Conditions: Ensure all your reagents and glassware are scrupulously dry. Any moisture will consume your base and hinder the formation of the phenoxide.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.
-
-
Scenario 2: Acylation (e.g., Friedel-Crafts or Esterification)
Problem: The reaction is yielding a mixture of O-acylated (ester) and C-acylated (ketone) products, or no reaction at all.
The hydroxyl group of a phenol is a bidentate nucleophile, meaning it can react at the oxygen (O-acylation) or at the aromatic ring (C-acylation). The reaction conditions will dictate the major product.
Troubleshooting Workflow: Acylation
Caption: Troubleshooting workflow for acylation reactions.
Detailed Troubleshooting Steps:
-
Q: I am trying to perform a Friedel-Crafts acylation on this compound, but I am getting very low yields of the desired ketone.
-
A: Phenols are notoriously problematic substrates for classical Friedel-Crafts acylations. The lone pair on the phenolic oxygen coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This complexation also deactivates the aromatic ring towards electrophilic substitution.
-
Solution:
-
Protect the Hydroxyl Group: The most reliable solution is to protect the phenol as an ether (e.g., a methyl ether, though this is already present at the 4-position). If you were working with the corresponding dihydroxy compound, protecting one hydroxyl would be necessary. In the case of this compound, the existing methoxy group at the 4-position will direct acylation to the ortho and para positions relative to it. However, the hydroxyl group will still interfere.
-
Fries Rearrangement: An alternative is to first perform an O-acylation to form the ester, and then induce a Fries rearrangement using a Lewis acid to migrate the acyl group to the aromatic ring. This two-step process often gives better yields than a direct Friedel-Crafts acylation of the unprotected phenol.
-
Stoichiometry of Lewis Acid: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid because the product ketone also complexes with it. Ensure you are using at least a stoichiometric amount.
-
-
-
Q: I want to synthesize the ester of this compound, but I am getting a mixture of products. How can I favor O-acylation?
-
A: To selectively obtain the ester (O-acylation), you should avoid conditions that promote C-acylation.
-
Solution:
-
Avoid Lewis Acids: Do not use Lewis acids like AlCl₃.
-
Use a Base: The reaction of the phenol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine will favor the formation of the ester. The base deprotonates the phenol, increasing its nucleophilicity at the oxygen.
-
Reaction Temperature: O-acylation is often kinetically favored and can be achieved at lower temperatures. C-acylation is thermodynamically favored and often requires higher temperatures.
-
-
Scenario 3: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Problem: The reaction is not selective, leading to a mixture of isomers or over-reaction.
The directing effects of the substituents on this compound can lead to complex product mixtures if the reaction conditions are not carefully controlled. The hydroxyl and methoxy groups are ortho, para-directing and activating, while the chloro and fluoro groups are ortho, para-directing but deactivating.
Analysis of Directing Effects:
-
-OH (at C1): Strongly activating, directs ortho and para. The para position is blocked by the methoxy group. The two ortho positions are C2 and C6.
-
-OCH₃ (at C4): Strongly activating, directs ortho and para. The para position is blocked by the hydroxyl group. The two ortho positions are C3 and C5, which are already substituted.
-
-Cl (at C3): Deactivating, directs ortho and para. The ortho positions are C2 and C4 (blocked). The para position is C6.
-
-F (at C5): Deactivating, directs ortho and para. The ortho positions are C4 (blocked) and C6. The para position is C2.
Based on this analysis, the most likely positions for electrophilic attack are C2 and C6 . The hydroxyl group is a more powerful activating group than the methoxy group, so its directing effect will likely dominate.
-
Q: I am trying to nitrate this compound and I am getting a complex mixture of products and some decomposition.
-
A: Phenols are highly activated towards nitration, and the standard concentrated nitric acid/sulfuric acid conditions can lead to over-oxidation and decomposition.
-
Solution:
-
Milder Nitrating Agent: Use milder conditions, such as dilute nitric acid at a low temperature.
-
Protecting Group: Protecting the hydroxyl group as an ester or ether will moderate its activating effect and lead to cleaner reactions. The protecting group can be removed after the nitration step.
-
-
Data and Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1017777-55-7 | [3] |
| Molecular Formula | C₇H₆ClFO₂ | [3] |
| Molecular Weight | 176.57 g/mol | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Protocol 1: General Procedure for O-Alkylation
This is a general protocol and may require optimization for your specific alkylating agent.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Acylation (Esterification)
-
Dissolve this compound (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq).
-
Cool the solution to 0°C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water or dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (if a basic workup is not desired), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
References
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
PubMed. (2024). Electrochemical Dearomatizing Methoxylation of Phenols and Naphthols: Synthetic and Computational Studies. Retrieved from [Link]
-
MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx. Retrieved from [Link]
-
Wiley Online Library. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Ortho-alkylation of phenols.
-
Google Patents. (n.d.). United States Patent. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved from [Link]
-
RSC Publishing. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). Chloromethylation of benzene compounds.
- Google Patents. (n.d.). Process for the preparation of 3-phenoxybenzenes.
-
PubChemLite. (n.d.). 3-chloro-5-fluoro-4-methoxybenzoic acid (C8H6ClFO3). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-5-fluoro-4-methoxybenzyl bromide (C8H7BrClFO). Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Chloro-5-fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluoro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. We will delve into the underlying chemical principles to not only solve problems but also to build a foundational understanding for future success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the core reaction mechanism?
The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of a suitable precursor, typically 3-fluoro-4-methoxyphenol. The reaction involves introducing an electrophilic chlorine species (Cl⁺), often generated from a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), to the electron-rich aromatic ring.
The mechanism proceeds in two main steps[1][2][3]:
-
Attack on the Electrophile: The π-electron system of the phenol ring acts as a nucleophile, attacking the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. This is the rate-determining step of the reaction[2][3].
-
Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom where the chlorine has attached. This restores the aromatic system, yielding the final chlorinated product[1].
The regioselectivity (i.e., the position of chlorination) is dictated by the directing effects of the substituents already on the ring (-OH, -OCH₃, and -F).
Q2: Why is byproduct formation, particularly isomers, a common issue in this synthesis?
Byproduct formation is a significant challenge due to the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.
-
Activating Groups: Both -OH and -OCH₃ are strong electron-donating groups, which activate the ring, making it highly reactive towards electrophiles[4].
-
Directing Effects: Both are ortho, para-directors. The fluorine (-F) atom is an ortho, para-director as well, but is a deactivating group. The combined influence of these groups directs the incoming electrophile to specific positions. In the case of 3-fluoro-4-methoxyphenol, the positions ortho and para to the powerful hydroxyl and methoxy groups are the most activated. This leads to competition between different substitution sites and can result in a mixture of isomers. The primary challenge is controlling chlorination to occur specifically at the C5 position.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues. For each problem, we identify probable causes rooted in reaction chemistry and provide actionable solutions and analytical protocols.
Problem 1: My crude product analysis (GC-MS or LC-MS) shows multiple peaks with the same mass-to-charge ratio (m/z) as my target product.
-
Probable Cause: You have formed one or more constitutional isomers of this compound. The directing effects of the -OH, -OCH₃, and -F groups have led to chlorination at an undesired position. The most likely isomeric byproduct is 2-Chloro-5-fluoro-4-methoxyphenol .
-
Mechanistic Explanation: The hydroxyl group is the most powerful activating ortho, para-director. In the precursor 3-fluoro-4-methoxyphenol, the C2 and C6 positions are ortho to the hydroxyl group. While the C5 position is also activated, competitive chlorination at the C2 position can occur, leading to the isomeric byproduct.
-
Troubleshooting & Mitigation:
-
Lower Reaction Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the temperature can increase the selectivity for the thermodynamically favored product by providing a higher activation energy barrier for the formation of the undesired isomer.
-
Choice of Chlorinating Agent: A bulkier chlorinating agent may favor substitution at the less sterically hindered C5 position over the C2 position, which is flanked by the hydroxyl group.
-
Solvent Polarity: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the arenium ion intermediate. Experimenting with less polar solvents like chloroform or dichloromethane may improve selectivity[5].
-
-
Analytical Confirmation Protocol:
-
Technique: ¹H NMR and ¹⁹F NMR Spectroscopy.
-
Rationale: Isomers will have distinct proton and fluorine environments, leading to different chemical shifts and coupling patterns.
-
Procedure:
-
Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Compare the obtained spectra to the expected data in the table below.
-
-
| Compound | Expected ¹H NMR Aromatic Signals | Expected ¹⁹F NMR Signal |
| This compound (Target) | Two doublets, each integrating to 1H. The proton at C2 will be a doublet coupled to the fluorine at C5. The proton at C6 will be a doublet coupled to the fluorine at C5. | One signal, likely a triplet or doublet of doublets due to coupling with the two aromatic protons. |
| 2-Chloro-5-fluoro-4-methoxyphenol (Isomer) | Two doublets, each integrating to 1H. The proton at C3 will be a doublet coupled to the fluorine at C5. The proton at C6 will be a doublet coupled to the fluorine at C5. The chemical shifts will differ significantly from the target. | One signal with a different coupling pattern and chemical shift compared to the target. |
Problem 2: My mass spectrum shows a significant peak with a mass corresponding to the addition of two chlorine atoms.
-
Probable Cause: Over-chlorination has occurred, leading to the formation of a dichlorinated byproduct, such as 2,5-Dichloro-3-fluoro-4-methoxyphenol .
-
Mechanistic Explanation: The product, this compound, is still an activated aromatic ring due to the presence of the -OH and -OCH₃ groups. If excess chlorinating agent is present or the reaction conditions are too harsh, a second electrophilic substitution can occur on the product ring before all the starting material is consumed.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use no more than 1.0 to 1.05 equivalents relative to the starting material.
-
Slow Addition: Add the chlorinating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono-chlorination.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or rapid GC-MS analysis to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A non-polar/polar solvent gradient, such as Hexanes/Ethyl Acetate. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Adsorb the mixture onto a small amount of silica gel and dry it.
-
Load the dried sample onto the column.
-
Elute the compounds with the solvent gradient. The less polar dichlorinated byproduct will typically elute before the more polar mono-chlorinated product and starting material.
-
Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
-
Visualized Workflows and Mechanisms
To provide a clearer understanding, the following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.
Core Synthesis and Byproduct Formation
The following diagram illustrates the desired reaction and the formation of common isomeric and over-chlorinated byproducts from the precursor, 3-fluoro-4-methoxyphenol.
Caption: A decision tree for troubleshooting impure synthesis products.
References
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2020). Aromatic Electrophilic substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. [Link]
- Google Patents. (n.d.). EP3555049A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
LibreTexts Chemistry. (n.d.). Phenol Electrophilic substitution rxn. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. mlsu.ac.in [mlsu.ac.in]
Technical Support Center: A Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this valuable compound. The following information is based on established chemical principles and aims to address common challenges encountered during laboratory and scale-up production.
I. Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a multi-step sequence. A plausible and efficient route begins with a substituted aniline, proceeding through diazotization to form a key phenolic intermediate, which is then selectively chlorinated. This pathway is chosen for its reliance on well-understood and scalable reaction classes.
Figure 1: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Diazotization of 3-Fluoro-4-methoxyaniline and Hydrolysis
The formation of the diazonium salt and its subsequent conversion to the phenol is a critical stage where temperature control and reagent stoichiometry are paramount.
Q1: My diazotization reaction appears incomplete, with starting aniline still present. What are the likely causes?
A1: Incomplete diazotization is a common issue. Consider the following troubleshooting steps:
-
Temperature Control: The reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. Ensure the temperature is strictly maintained between 0-5 °C throughout the addition of sodium nitrite.
-
Acid Concentration: A sufficient excess of acid (typically 2.5-3 equivalents) is necessary. One equivalent protonates the aniline, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with the starting aniline.
-
Purity of Sodium Nitrite: Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite can be less effective.
-
Rate of Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the aniline hydrochloride rather than decomposing.
Q2: The yield of 3-fluoro-4-methoxyphenol is low after hydrolysis of the diazonium salt. How can this be improved?
A2: Low yields in the hydrolysis step often point to competing side reactions. To improve the yield:
-
Controlled Decomposition: Add the cold diazonium salt solution slowly to a pre-heated aqueous acid solution (e.g., dilute sulfuric acid). This allows for a controlled decomposition and minimizes the formation of byproducts.[1][2]
-
Removal of Nitrous Acid: Excess nitrous acid can lead to unwanted side reactions. The addition of a small amount of urea after the diazotization step can help to scavenge any remaining nitrous acid.
-
Copper Catalyst: While not always necessary for hydrolysis, the use of copper(I) oxide or copper(II) sulfate can sometimes facilitate a cleaner conversion to the phenol.[1]
Q3: I am observing significant formation of dark, tar-like byproducts during the hydrolysis step. What can be done to minimize this?
A3: Tar formation is indicative of radical side reactions and polymerization.
-
Degassing Solvents: While less common for this specific reaction, ensuring solvents are degassed can sometimes reduce radical-mediated side reactions.
-
Optimized Hydrolysis Conditions: The conditions for hydrolysis can be optimized. Instead of adding the diazonium salt to hot acid, sometimes heating the diazonium salt solution itself can provide a cleaner reaction, although this must be done with extreme caution due to the potential for uncontrolled decomposition.
-
Steam Distillation: If the product is steam-volatile, performing the hydrolysis in a setup that allows for immediate steam distillation of the product as it forms can be an effective way to remove it from the reactive environment and prevent degradation.
Part 2: Regioselective Chlorination of 3-Fluoro-4-methoxyphenol
The introduction of the chlorine atom at the C-5 position requires careful selection of the chlorinating agent and reaction conditions to achieve high regioselectivity.
Q1: My chlorination is not selective, and I am getting a mixture of isomers. How can I improve the regioselectivity for the 5-position?
A1: Achieving high regioselectivity is a significant challenge in the halogenation of substituted phenols.
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a good choice for the chlorination of phenols and can exhibit different selectivity compared to chlorine gas.[3] The reaction can be catalyzed to favor a specific isomer.
-
Catalyst Screening: The use of organocatalysts can significantly influence the ortho/para selectivity. For instance, certain thiourea-based catalysts or prolinol derivatives have been shown to direct chlorination to the ortho position relative to the hydroxyl group.[3] Experimenting with different catalysts may be necessary to favor the desired C-5 chlorination.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. A solvent screen (e.g., dichloromethane, acetonitrile, 1,4-dioxane) may be beneficial.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Q2: The chlorination reaction is sluggish or does not go to completion. What factors should I investigate?
A2: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: If a catalyst is being used, it may be deactivated by impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity and anhydrous if required.
-
Insufficient Activation: Some chlorinating agents require an activator or catalyst to be effective. For example, the chlorination with sulfuryl chloride can be accelerated by certain catalysts.[3]
-
Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be found. It may be necessary to slowly increase the temperature to drive the reaction to completion after an initial period at a lower temperature.
Q3: I am observing over-chlorination of my product. How can I prevent this?
A3: Dichlorination or trichlorination can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.
-
Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) and monitor the reaction closely by a suitable analytical method like GC-MS or HPLC.
-
Rate of Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions on the same molecule.
-
Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed. Quench the reaction promptly once the desired conversion is reached. Lowering the temperature can also help to control the reactivity.
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when handling diazonium salts and chlorinating agents?
A: Both diazonium salts and chlorinating agents pose significant hazards.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be prepared in solution at low temperatures (0-5 °C) and used immediately. Never attempt to isolate the solid diazonium salt unless you are following a specific and validated procedure that requires it.
-
Chlorinating Agents: Agents like sulfuryl chloride are corrosive and react violently with water. They are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q: Are there alternative starting materials or synthetic routes?
A: Yes, other routes could be envisioned. For instance, one could start with a molecule that already contains the desired chloro and fluoro substituents and then introduce the methoxy and hydroxyl groups. However, the proposed route is often advantageous due to the commercial availability of a wide range of substituted anilines.
Q: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
A: Scaling up presents several challenges:
-
Heat Transfer: The diazotization reaction is highly exothermic. Maintaining a temperature of 0-5 °C in a large reactor can be difficult and requires efficient cooling systems.
-
Reagent Addition: The slow, controlled addition of reagents is more challenging on a larger scale. Specialized dosing pumps and good mixing are essential.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and purifications on a large scale requires appropriate equipment. Crystallization is often preferred over chromatography for purification at scale.[4][5]
-
Safety: The potential hazards of the reaction, particularly the instability of the diazonium salt, are magnified at a larger scale. A thorough safety assessment is crucial.
IV. Experimental Protocols
The following are representative protocols and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 3-Fluoro-4-methoxyphenol
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Fluoro-4-methoxyaniline | 1.0 eq | |
| Concentrated HCl | 3.0 eq | |
| Sodium Nitrite | 1.1 eq | In aqueous solution |
| Water | As required | |
| Temperature | 0-5 °C | For diazotization |
| Hydrolysis Temperature | 100 °C |
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-4-methoxyaniline in water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
In a separate flask, heat a solution of dilute sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for a further 30 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Fluoro-4-methoxyphenol | 1.0 eq | |
| Sulfuryl Chloride | 1.0 eq | |
| Dichloromethane | As required | Anhydrous |
| Temperature | 0 °C to RT |
Procedure:
-
Dissolve 3-Fluoro-4-methoxyphenol in anhydrous dichloromethane in a flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add sulfuryl chloride dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizations
Figure 2: A decision tree for troubleshooting common synthesis issues.
VI. References
-
Read de Alaniz, J., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. RSC Publishing.
-
ResearchGate. (n.d.). The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids.
-
ResearchGate. (2024). Synthesis of meta-carbonyl phenols and anilines.
-
Journal of Analytical Toxicology. (n.d.). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
-
PMC - NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
Scribd. (n.d.). An Efficient Procedure For The Demethylation of Aryl-Methyl Ethers in Optically Pure Unusual Amino Acids PDF.
-
ResearchGate. (2025). An efficient method for demethylation of aryl methyl ethers | Request PDF.
-
Reddit. (2022). Aryl methyl ether cleavage.
-
ResearchGate. (n.d.). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ).
-
Separation of Some Halogenated Phenols by GC-MS.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers.
-
YouTube. (2025). Sandmeyer Reaction.
-
Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
-
OSTI.GOV. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy.
-
Google Patents. (n.d.). Selective chlorination of phenols.
-
PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
-
NIH. (n.d.). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination.
-
ResearchGate. (n.d.). o‐Chlorination of phenols and phenol‐ethers using PIFA‐AlCl3 system as....
-
Google Patents. (n.d.). Phenol purification.
-
YouTube. (2024). Interesting Multistep Synthesis #organicchemistry.
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluoro-2-methoxybenzaldehyde.
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
-
ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 5. US4504364A - Phenol purification - Google Patents [patents.google.com]
stability issues of 3-Chloro-5-fluoro-4-methoxyphenol under acidic conditions
Welcome to the Technical Support Center for 3-Chloro-5-fluoro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) - Stability Under Acidic Conditions
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concern for this compound under acidic conditions is the potential for acid-catalyzed hydrolysis of the methoxy group (-OCH₃), which is an aryl ether linkage.[1][2][3] This reaction can lead to the formation of 3-chloro-5-fluorobenzene-1,4-diol and methanol. Additionally, while the halogen and fluoro substituents are generally stable, harsh acidic conditions combined with elevated temperatures could potentially lead to other secondary degradation pathways. The phenolic hydroxyl group itself is relatively stable to acid but can influence the electronic properties of the benzene ring and thus the reactivity of the methoxy group.[4][5][6][7]
Q2: What is the likely mechanism of degradation for the methoxy group in this compound under acidic conditions?
A2: The degradation of the methoxy group likely proceeds via an acid-catalyzed nucleophilic substitution reaction.[8][9] The ether oxygen is first protonated by the acid, making it a better leaving group (a neutral methanol molecule). Subsequently, a nucleophile (such as water in an aqueous acidic solution) attacks the carbon of the protonated ether. Depending on the specific reaction conditions and the stability of a potential carbocation intermediate, this can occur through either an SN1 or SN2 mechanism.[2][8] Given the electronic nature of the substituted benzene ring, an SNAr (nucleophilic aromatic substitution) type mechanism is also a possibility, although generally less favored for ether cleavage than SN1 or SN2 at the methyl group.
Q3: How do the chloro and fluoro substituents affect the stability of the methoxy group?
A3: The chloro and fluoro substituents are electron-withdrawing groups, which can influence the rate of acid-catalyzed hydrolysis of the methoxy group.[4][5] These groups can affect the electron density on the benzene ring and the methoxy group, thereby influencing the ease of protonation and the subsequent cleavage of the ether bond. The precise impact on the reaction rate would depend on the interplay of inductive and resonance effects of these halogens at their specific positions relative to the methoxy group.
Q4: Are there any recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and acidic vapors.[10] For solutions, it is advisable to use aprotic or neutral pH buffered solvents if the experimental conditions permit. If the compound must be handled in an acidic solution, it is best to prepare the solution fresh and use it promptly, minimizing exposure to elevated temperatures.
Troubleshooting Guide: Experimental Instability
This guide addresses common issues that may arise during experiments involving this compound in acidic media.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Degradation of this compound due to acidic mobile phase or sample diluent. | 1. Analyze a freshly prepared standard of the compound to confirm its retention time and purity. 2. If degradation is suspected, neutralize the sample before analysis or use a less acidic mobile phase if the method allows. 3. Perform a forced degradation study to identify the retention times of potential degradation products.[11][12][13][14][15] |
| Loss of compound over time in acidic solution | Acid-catalyzed hydrolysis of the methoxy group. | 1. Monitor the concentration of the compound over time using a stability-indicating analytical method. 2. If possible, adjust the pH of the solution to be closer to neutral. 3. If the experiment requires acidic conditions, consider running the experiment at a lower temperature to reduce the rate of degradation.[3] |
| Color change of the solution | Formation of degradation products that may be colored. Phenols and their derivatives can sometimes form colored oxidation products. | 1. Investigate the identity of the colored species using spectroscopic methods (e.g., UV-Vis, LC-MS). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent experimental results | Variable degradation of the compound due to slight differences in pH, temperature, or time of exposure to acidic conditions between experiments. | 1. Strictly control the pH, temperature, and duration of all experimental steps involving acidic conditions. 2. Prepare fresh solutions of this compound for each experiment. 3. Use a validated, stability-indicating analytical method to accurately quantify the compound.[16][17][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.
-
Maintain the flasks at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with an appropriate amount of NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and to observe the formation of any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point and identify the major degradation products if possible.
Protocol 2: Analytical Method for Stability Testing
This protocol describes a general HPLC method for monitoring the stability of this compound.
Instrumentation:
-
HPLC with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid, if necessary for peak shape, but be mindful of potential for on-column degradation). A neutral mobile phase (e.g., acetonitrile and water) is preferred if chromatographic performance is acceptable.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Determined by UV scan of the compound (typically around 280 nm for phenols). Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the forced degradation study (or other stability experiments).
-
Quantify the amount of this compound remaining and the peak areas of any degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the potential acid-catalyzed hydrolysis of this compound.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sips.org.in [sips.org.in]
- 6. byjus.com [byjus.com]
- 7. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemscene.com [chemscene.com]
- 11. science.gov [science.gov]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ajrconline.org [ajrconline.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Unwanted Demethylation of 3-Chloro-5-fluoro-4-methoxyphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 3-Chloro-5-fluoro-4-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with the foundational knowledge and actionable protocols to prevent the inadvertent cleavage of the critical 4-methoxy group, a common challenge that can lead to yield loss and complex purification scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles behind the stability of the methoxy group on the this compound scaffold.
Q1: I'm observing a highly polar, unexpected byproduct in my reaction. Why is the methoxy group on this specific molecule so susceptible to cleavage?
A1: The methoxy group in this compound is an aryl methyl ether. While generally robust, this functional group is susceptible to cleavage under specific, often acidic, conditions. The cleavage, or demethylation, converts your starting material into the significantly more polar 3-chloro-5-fluorobenzene-1,4-diol (a hydroquinone derivative).
The primary mechanisms responsible for this unwanted reaction are:
-
Lewis Acid-Catalyzed Cleavage: This is the most common cause of demethylation in synthetic routes. Strong Lewis acids, such as Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃), are classic reagents used intentionally for ether cleavage.[1][2] They function by coordinating to the lone pair of electrons on the ether oxygen. This coordination makes the ether oxygen a better leaving group and activates the methyl carbon for nucleophilic attack by a halide or another nucleophile present in the mixture.[3][4] Even catalytic amounts of a strong Lewis acid, especially at elevated temperatures, can lead to significant demethylation.
-
Brønsted Acid-Catalyzed Cleavage: Strong protic acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), can also cleave aryl methyl ethers.[5] The reaction proceeds via protonation of the ether oxygen to form an oxonium ion, which is an excellent leaving group. A subsequent SN2 attack by the halide ion on the methyl group displaces the phenol.[6] While HCl is less reactive, concentrated solutions at high temperatures can also pose a risk.
The electron-withdrawing nature of the chlorine and fluorine atoms on the ring can subtly influence the reactivity of the methoxy group, making it a focal point for interaction with electrophilic reagents.[7]
Caption: Primary pathways for inadvertent demethylation.
Part 2: Troubleshooting Guide - Diagnosis and Confirmation
If you suspect demethylation has occurred, a systematic approach is necessary to confirm its identity and extent.
Q2: How can I definitively confirm that my byproduct is the result of demethylation?
A2: A multi-technique analytical approach is the most reliable way to identify the demethylated product, 3-chloro-5-fluorobenzene-1,4-diol.
Caption: Workflow for identifying demethylation byproducts.
Step-by-Step Analytical Protocol:
-
Thin-Layer Chromatography (TLC): This is your first line of investigation. The demethylated diol is significantly more polar than the starting material due to the presence of two hydroxyl groups.
-
Observation: Look for a new spot with a much lower Retention Factor (Rf) that stains intensely with permanganate or other phenol-sensitive stains.
-
-
Proton NMR (¹H NMR) Spectroscopy: This is the most diagnostic method. Isolate a small amount of the byproduct for analysis.
-
Key Signal Disappearance: The sharp singlet corresponding to the methoxy protons (-OCH₃), typically found around 3.9 ppm, will be absent in the demethylated product's spectrum.
-
New Signal Appearance: A new, broad singlet corresponding to the second -OH proton will appear.
-
-
Mass Spectrometry (MS): This provides unequivocal evidence of the mass change.
-
Mass Difference: The molecular weight of the demethylated product will be exactly 14.01565 Da (the mass of a CH₂) less than your starting material.
-
Table 1: Comparative Analytical Data
| Property | This compound (Starting Material) | 3-chloro-5-fluorobenzene-1,4-diol (Demethylated Product) |
| Molecular Formula | C₇H₆ClFO₂ | C₆H₄ClFO₂ |
| Molecular Weight | 176.57 g/mol [8] | 162.55 g/mol |
| TLC Rf | Higher (Less Polar) | Much Lower (More Polar) |
| ¹H NMR (-OCH₃) | Singlet, ~3.9 ppm (3H) | Absent |
| ¹H NMR (-OH) | One broad singlet | Two broad singlets |
| ¹³C NMR (-OCH₃) | Signal, ~56-62 ppm | Absent |
Part 3: Proactive Prevention Strategies
Avoiding demethylation requires careful planning of your synthetic route, focusing on both reaction conditions and, when necessary, protective group chemistry.
Q3: What specific reagents and conditions are high-risk for causing demethylation?
A3: Awareness of high-risk reagents is critical. The following table summarizes common reagents and their potential to cause demethylation.
Table 2: Reagent and Condition Risk Profile
| Category | Reagents / Conditions | Risk of Demethylation | Rationale & Mitigation |
| Lewis Acids | BBr₃, AlCl₃, BCl₃ | EXTREME | These are standard ether-cleavage reagents.[1][9] Avoid them completely unless demethylation is the goal. For reactions like Friedel-Crafts, screen milder Lewis acids (e.g., ZnCl₂, FeCl₃, InCl₃) at the lowest possible temperature. |
| Brønsted Acids | HBr, HI, conc. H₂SO₄ | HIGH | Strong proton source and good nucleophile (Br⁻, I⁻) promote SN2 cleavage.[5][10] Avoid refluxing in these acids. Use non-nucleophilic acids like trifluoroacetic acid or methanesulfonic acid if a strong acid is required, but monitor carefully. |
| High Temperature | Reflux (>100 °C) with moderate acids/Lewis acids | MODERATE to HIGH | Thermal energy can overcome the activation barrier for cleavage, even with weaker acids.[10] Always aim for the lowest effective reaction temperature. |
| Organometallics | Strong bases (n-BuLi, s-BuLi) followed by electrophiles | LOW | While very strong bases can interact with the methoxy group, demethylation is not a primary pathway. The main risk here is reaction at the phenolic -OH or ortho-metalation. It is crucial to protect the phenol first. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | VERY LOW | Standard hydrogenation conditions are highly unlikely to cleave a stable aryl methyl ether. This is a safe method for other functional group manipulations. |
Q4: I need to perform a reaction that uses a high-risk reagent. How can I protect the molecule?
A4: The most robust strategy is to use an orthogonal protecting group for the free phenolic hydroxyl. "Orthogonal" means you can remove the protecting group under specific conditions that do not affect other functional groups, especially the methoxy ether.[11][12]
The strategy is simple:
-
Protect: Mask the reactive phenolic -OH group.
-
React: Perform your desired transformation (e.g., Friedel-Crafts, cross-coupling).
-
Deprotect: Remove the protecting group to reveal the phenol, leaving the methoxy group intact.
Caption: Orthogonal protection workflow to prevent demethylation.
Table 3: Selecting the Right Phenolic Protecting Group
| Desired Reaction Condition | Recommended Protecting Group | Protection Reagents | Deprotection Method | Orthogonality Notes |
| Strongly Acidic / Lewis Acidic | Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Excellent. Stable to a wide range of acidic, basic, and organometallic reagents. Removal is mild and specific.[13] |
| Organometallic / Strongly Basic | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | Excellent. Stable to bases, nucleophiles, and hydrogenation. Cleaved specifically by fluoride ions.[14] |
| Oxidation / Mildly Acidic | Acetyl (Ac) | Acetic anhydride, Pyridine | K₂CO₃, Methanol (Saponification) | Good. Stable to oxidation and acid. Removed under basic conditions which are generally safe for the methoxy group.[13] |
Part 4: Verified Experimental Protocols
Here we provide detailed, step-by-step methods for the most common and robust protection/deprotection sequence.
Protocol 1: Benzyl (Bn) Protection of the Phenolic Hydroxyl
This protocol is ideal before undertaking reactions like Friedel-Crafts acylations.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (approx. 0.2 M concentration).
-
Addition: Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash chromatography (Hexanes/Ethyl Acetate gradient) if necessary.
Protocol 2: Hydrogenolysis for Benzyl (Bn) Deprotection
This protocol is performed after the main transformation is complete.
-
Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Catalyst: Carefully add Palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol%) to the solution under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small scale). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product will have a much lower Rf than the starting material.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected final product, with the methoxy group intact.
By understanding the chemical principles and employing these robust strategies, you can confidently navigate the synthesis of complex molecules using this compound, ensuring the integrity of the crucial methoxy group throughout your reaction sequence.
References
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Preparation of activated lignin with high hydroxyl content using lewis acid as demethylation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. This compound | 1017777-55-7 | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Chloro-5-fluoro-4-methoxyphenol
Welcome to the technical support center for optimizing catalytic reactions involving 3-Chloro-5-fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but structurally complex building block. The inherent electronic and steric properties of this substituted phenol—arising from the interplay of the chloro, fluoro, methoxy, and hydroxyl groups—present unique challenges and opportunities in catalyst-driven transformations.[1]
This document provides in-depth, field-proven insights into troubleshooting and optimizing catalyst loading, moving beyond simple protocols to explain the fundamental principles behind experimental design. Our goal is to empower you to resolve common issues, enhance reaction efficiency, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for reactions with this compound?
A1: Optimizing catalyst loading is a crucial balancing act between reaction efficiency, cost, and purity. For a substrate like this compound, this is particularly important for several reasons:
-
Reaction Rate vs. Cost: Increasing catalyst loading generally accelerates the reaction rate, which can lead to higher throughput and better conversion of challenging substrates.[2] However, palladium and its associated specialized ligands are significant cost drivers, especially during scale-up. Minimizing the catalyst loading is therefore essential for developing economically viable processes.[3]
-
Side Reactions: Excessively high catalyst loadings can sometimes promote unwanted side reactions.[2][4] For this substrate, potential side reactions include hydrodehalogenation (replacement of the chlorine with hydrogen) or undesired reactions involving the phenol group.
-
Product Purification: Higher catalyst loadings result in higher concentrations of residual palladium in the crude product. Removing these metal impurities to meet the stringent requirements of the pharmaceutical industry (<10 ppm) can significantly complicate downstream purification processes.
-
Substrate-Specific Effects: The electron-donating methoxy group and the electron-withdrawing halogen atoms create a unique electronic environment on the aromatic ring.[1] This can influence the rates of the individual steps in the catalytic cycle (oxidative addition, reductive elimination), making the reaction highly sensitive to the catalyst's concentration and nature.
Q2: What are the most common palladium-catalyzed reactions for this substrate, and what are the typical starting points for catalyst loading?
A2: Given its structure as an aryl chloride, the most common and powerful transformations are palladium-catalyzed cross-coupling reactions. The two most relevant classes are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a cornerstone reaction in medicinal chemistry.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines, amides, or heterocycles.[5][6] This is another indispensable tool for synthesizing pharmacologically active molecules.
For both reaction types, a typical starting point for catalyst loading during initial screening is between 1-2 mol% of the palladium source relative to the limiting reagent.[7] This provides a robust starting point to achieve product formation and assess the feasibility of the reaction. Optimization efforts can then aim to reduce this loading significantly.
Troubleshooting Guide: Low or No Product Yield
This is the most frequent issue encountered during methods development. A systematic approach is key to identifying the root cause efficiently.
Q: My reaction with this compound is giving me very low conversion to the desired product. I've started with a 1.5 mol% palladium loading. What should I do next?
A: Low conversion is a multifaceted problem that can stem from several sources. While it's tempting to simply increase the catalyst loading, this may not address the underlying issue and can be a costly, ineffective solution. We recommend a logical, step-wise diagnostic approach.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Step 1: Verify Catalyst Activity and Reagent Integrity
Before adjusting the loading, ensure the catalytic system is viable.
-
Possible Cause: Inefficient Generation of Active Pd(0) Catalyst.
-
Explanation: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[8][9] This reduction step can be inefficient and is often a source of failure.
-
Solution: Use a modern, air-stable palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3, SPhos Pd G3).[7] These pre-catalysts are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[8]
-
-
Possible Cause: Poor Ligand Choice.
-
Explanation: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[10] For an electron-rich aryl chloride like our substrate, a bulky and electron-rich dialkylbiarylphosphine ligand is typically required to promote the challenging oxidative addition step.[7][11]
-
Solution: If using a simple ligand like PPh₃, switch to a more effective Buchwald-type ligand such as XPhos , SPhos , or RuPhos .[12] These are known to be highly effective for coupling aryl chlorides.
-
Step 2: Systematically Screen Catalyst Loading
If you have confirmed the use of a suitable pre-catalyst and ligand, the next logical step is to screen the catalyst loading.
-
Explanation: The initial 1.5 mol% may simply be insufficient for this specific transformation, which may be sluggish due to steric hindrance or electronic effects. An insufficient amount of catalyst will result in a slow reaction that may not reach completion in a reasonable timeframe.[4][13]
-
Recommended Action: Perform a screening experiment to evaluate the effect of catalyst loading on product yield. This will establish a clear relationship between catalyst concentration and conversion.
| Catalyst Loading (mol%) | Typical Observation | Recommended Action |
| 0.5 - 1.0 | Low conversion, reaction may be very slow. | Baseline for optimization. Only viable with highly active catalyst systems. |
| 1.0 - 2.5 | Optimal starting range for screening. | If conversion is low, investigate other parameters before pushing loading higher. |
| 2.5 - 5.0 | Often used for particularly challenging substrates or to drive reactions to full conversion. | Consider increasing to this range if lower loadings stall. Be mindful of potential side reactions.[2][14] |
| > 5.0 | Generally not recommended for process development. | Indicates a fundamental issue with the reaction conditions (ligand, base, temp) that should be addressed first. |
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for a Suzuki-Miyaura coupling.
-
Setup: In a glovebox, arrange five reaction vials, each with a magnetic stir bar.
-
Add Solids: To each vial, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), and a suitable base like K₃PO₄ (2.0 mmol).
-
Prepare Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3) and ligand (if not using a pre-catalyst) in your chosen anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Vary Catalyst Addition: Add the calculated volume of the stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mol%).
-
Reaction Execution: Add the remaining solvent to bring each reaction to the same concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated heating block (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion.
-
Analysis: Plot conversion versus catalyst loading to identify the point of diminishing returns, where increasing the catalyst no longer provides a significant benefit.
Step 3: Investigate and Mitigate Catalyst Deactivation
If increasing the catalyst loading provides only a marginal improvement or if the reaction starts but then stalls, catalyst deactivation is a likely culprit.
-
Explanation: The active Pd(0) catalyst is sensitive and can be deactivated through several pathways.[15]
-
Poisoning: Impurities in reagents or solvents can bind to the palladium center and render it inactive.[16][17]
-
Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II).
-
Thermal Degradation (Sintering): At high temperatures, the palladium nanoparticles can agglomerate, reducing the active surface area.[16]
-
-
Solution:
-
Ensure Inert Conditions: Thoroughly degas all solvents (e.g., by sparging with argon for 15-30 minutes) and use reagents that are known to be pure and anhydrous. Running the reaction under a strict inert atmosphere (nitrogen or argon) is non-negotiable.
-
Control Temperature: Do not use excessive temperatures. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Screen temperatures systematically (e.g., 80 °C, 100 °C, 110 °C) to find the lowest effective temperature.
-
Advanced Optimization and Scale-Up
Q: I have identified an optimal loading of 2.0 mol% that gives >95% conversion. How can I reduce this for a more cost-effective process?
A: Reducing catalyst loading from an optimized batch is a common goal for process chemistry. This requires fine-tuning the interaction between all reaction parameters.
-
Highly Active Ligands and Pre-catalysts: The single most effective way to lower catalyst loading is to use a more active catalytic system. Some modern, highly specialized ligands have been shown to facilitate reactions at catalyst loadings well below 0.1 mol%, and in some cases, into the parts-per-million (ppm) range.[18] Consider screening a panel of next-generation Buchwald ligands (e.g., BrettPhos, tBuBrettPhos) or N-heterocyclic carbene (NHC) ligands.[7]
-
Solvent and Base Effects: The choice of solvent and base are not independent of the catalyst. A different solvent can improve the solubility of key intermediates, while a stronger or weaker base may be required to optimize the catalytic cycle. For instance, in Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are common, whereas Suzuki couplings often benefit from carbonate or phosphate bases.[7][12]
-
Process Analytical Technology (PAT): For robust optimization and scale-up, consider using PAT tools. In-line monitoring techniques like FT-IR or Raman spectroscopy can provide real-time kinetic data, revealing the true reaction profile.[19][20] This allows for a much more detailed understanding of catalyst productivity and stability than simple endpoint analysis.
Sources
- 1. This compound | 1017777-55-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. interesjournals.org [interesjournals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Catalysts and Ligands - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. interesjournals.org [interesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. ammoniaknowhow.com [ammoniaknowhow.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
- 20. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chloro-5-fluoro-4-methoxyphenol and 3,5-dichlorophenol for Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. The reactivity of these synthons dictates reaction conditions, potential side reactions, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of two substituted phenols: 3-Chloro-5-fluoro-4-methoxyphenol and 3,5-dichlorophenol. Through an analysis of their electronic and steric properties, supported by theoretical principles and detailed experimental protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Phenols
The reactivity of a substituted phenol is intrinsically linked to the electronic nature of its substituents and their positions on the aromatic ring. These substituents modulate the electron density of the benzene ring and the acidity of the phenolic hydroxyl group, thereby influencing the molecule's susceptibility to electrophilic and nucleophilic attack.
3,5-dichlorophenol possesses two chlorine atoms in the meta positions relative to the hydroxyl group. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to phenol itself. The two chlorine atoms also increase the acidity of the phenolic proton.[1] The pKa of 3,5-dichlorophenol is approximately 8.14, which is significantly lower than that of phenol (pKa ≈ 9.99).[1]
This compound , on the other hand, presents a more complex interplay of electronic effects.
-
Chlorine and Fluorine: Both are halogens and exhibit electron-withdrawing inductive effects (-I). Fluorine is more electronegative than chlorine, so its inductive effect is stronger. However, both halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), although this effect is generally weaker than their inductive effect.
-
Methoxy Group: The methoxy group at the para position exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its most significant contribution is a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. This +R effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
The net effect of these substituents on the reactivity of this compound is a nuanced balance of these competing electronic influences.
Comparative Acidity: A Quantitative Look
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion, decreasing acidity (increasing the pKa).
| Compound | Structure | Key Substituent Effects | Experimental pKa |
| Phenol | Reference | ~9.99[2] | |
| 3,5-dichlorophenol | Two meta -I effects from Cl | ~8.14[1] | |
| This compound | -I from Cl and F, +R from OCH3 | Not readily available |
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a common strategy in drug synthesis. The rate and regioselectivity of EAS reactions are governed by the electronic properties of the substituents on the benzene ring.
3,5-dichlorophenol: The two meta-chloro groups are deactivating and ortho, para-directing. However, since they are meta to the hydroxyl group, the primary directing influence for an incoming electrophile will be the strongly activating and ortho, para-directing hydroxyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 4 is sterically less hindered and often favored.
This compound: The hydroxyl group is the most powerful activating group, directing incoming electrophiles to the ortho positions (positions 2 and 6). The para-methoxy group is also a strong activating, ortho, para-director. Its presence further enhances the electron density of the ring, making this compound significantly more reactive towards electrophiles than 3,5-dichlorophenol. The positions ortho to the hydroxyl group (and meta to the methoxy group) are the most likely sites of electrophilic attack.
Logical Flow of Reactivity Comparison
Caption: Comparative analysis of factors influencing the reactivity of the two phenols.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the theoretical differences in reactivity, a series of comparative experiments can be conducted. The following protocols are designed to provide a clear and quantitative comparison.
Determination of Relative Acidity (pKa) via UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compounds.
Experimental Workflow
Caption: Workflow for the determination of pKa using UV-Vis spectrophotometry.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of each phenol in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values ranging from 2 to 12.
-
-
Sample Preparation:
-
For each phenol, prepare a series of solutions by diluting a fixed amount of the stock solution into each buffer solution to a final concentration suitable for UV-Vis analysis.
-
-
UV-Vis Measurement:
-
Record the UV-Vis spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the phenol and phenoxide forms is maximal.
-
-
Data Analysis:
Comparative Electrophilic Bromination
This experiment will highlight the differences in reactivity towards a common electrophile, bromine.
Protocol:
-
Reaction Setup:
-
In separate reaction vessels, dissolve equimolar amounts of this compound and 3,5-dichlorophenol in a suitable solvent (e.g., acetic acid).
-
-
Reaction Initiation:
-
To each vessel, add a solution of bromine in acetic acid dropwise at room temperature.
-
-
Monitoring:
-
Monitor the progress of each reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Analysis:
Comparative Nitration
Nitration is another classic EAS reaction that can be used to probe the reactivity of the aromatic ring.
Protocol:
-
Reaction Setup:
-
In separate, cooled (0 °C) reaction vessels, dissolve equimolar amounts of each phenol in a suitable solvent (e.g., glacial acetic acid).
-
-
Reaction Initiation:
-
Slowly add a dilute solution of nitric acid to each vessel while maintaining the low temperature.
-
-
Work-up and Analysis:
-
After a set reaction time, quench the reactions with water and extract the products with an organic solvent.
-
Analyze the product mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the regioselectivity of the nitration.[12][13][14][15][16]
-
Reactivity in Nucleophilic Aromatic Substitution
While phenols are generally not reactive towards nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups can facilitate this type of reaction.
3,5-dichlorophenol: The two electron-withdrawing chlorine atoms slightly activate the ring towards nucleophilic attack, but typically harsh conditions (high temperature and pressure) are required for NAS to occur on chlorophenols.
This compound: The presence of a fluorine atom, a good leaving group in NAS, and two other electron-withdrawing groups (Cl and the phenolic OH under basic conditions) might suggest some potential for NAS. However, the strong electron-donating methoxy group would significantly deactivate the ring towards nucleophilic attack. Therefore, 3,5-dichlorophenol is likely to be more susceptible to NAS, albeit still requiring forcing conditions.
Summary of Comparative Reactivity
| Feature | This compound | 3,5-dichlorophenol | Rationale |
| Acidity (pKa) | Predicted to be less acidic (higher pKa) | More acidic (lower pKa) | The +R effect of the methoxy group in the former counteracts the -I effects of the halogens. |
| Reactivity in EAS | Higher | Lower | The activating +R effect of the methoxy group in the former outweighs the deactivating -I effects of the halogens. |
| Reactivity in NAS | Lower | Higher (relatively) | The deactivating +R effect of the methoxy group in the former hinders nucleophilic attack. |
Conclusion for the Synthetic Chemist
The choice between this compound and 3,5-dichlorophenol as a synthetic precursor will depend on the desired transformation.
-
For electrophilic aromatic substitution reactions , this compound is the superior choice due to its enhanced reactivity conferred by the activating methoxy group. This will likely lead to milder reaction conditions and higher yields.
-
For applications where a more acidic phenol is required, or where subsequent nucleophilic aromatic substitution is a possibility, 3,5-dichlorophenol would be the more suitable starting material.
It is crucial for researchers to consider the interplay of electronic and steric effects when designing synthetic routes. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these two valuable building blocks, enabling the selection of the optimal synthon for the efficient and successful development of new pharmaceutical agents.
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The Biological Activity of 3-Chloro-5-fluoro-4-methoxyphenol: A Structure-Activity Relationship (SAR) Driven Comparison with its Analogs
An In-Depth Comparative Guide
Introduction: Decoding a Multifunctional Scaffold
In the landscape of medicinal chemistry and materials science, the substituted phenol scaffold is a cornerstone for developing novel bioactive molecules. The precise arrangement of functional groups on the aromatic ring dictates the compound's physicochemical properties, and by extension, its biological interactions. This guide focuses on 3-Chloro-5-fluoro-4-methoxyphenol, a unique polysubstituted phenol. Direct experimental data on this specific molecule is sparse in publicly accessible literature; therefore, this guide adopts a predictive approach grounded in well-established Quantitative Structure-Activity Relationship (QSAR) principles.[1]
By dissecting the individual contributions of the chloro, fluoro, and methoxy moieties, we can build a robust hypothesis of this molecule's potential bioactivity. We will compare its predicted performance against key structural analogs: 4-methoxyphenol, 3,5-dichlorophenol, and 3,5-difluorophenol. This analysis will provide researchers and drug development professionals with a foundational understanding of how this specific combination of functional groups may modulate antimicrobial, antioxidant, and enzyme-inhibiting activities, thereby guiding future experimental design and compound selection.
Part 1: The Molecular Architecture and its Physicochemical Implications
The biological activity of any compound is fundamentally linked to its chemical structure. The arrangement of the chloro, fluoro, and methoxy groups around the phenol ring in this compound creates a distinct electronic and steric profile that governs its reactivity and interactions with biological targets.
-
Phenolic Hydroxyl (-OH): This group is the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[2] Its acidity (pKa) is highly sensitive to the electronic effects of other ring substituents.
-
Methoxy Group (-OCH₃): As an electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic ring.[3] This can enhance reactivity in certain reactions and is known to modulate the bioactivity of natural phenols.[4]
-
Halogens (-Cl, -F): Halogenation is a critical tool in medicinal chemistry. The high electronegativity of fluorine and chlorine alters the acidity of the phenolic hydroxyl and can introduce new non-covalent interactions, such as hydrogen and halogen bonds, which are crucial for molecular recognition at enzyme active sites.[3] Furthermore, halogens significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[3][5]
The interplay of these groups is not merely additive. Their positions relative to each other dictate the overall dipole moment, steric hindrance, and electronic landscape of the molecule, leading to a unique biological profile.
Caption: Structural relationships between the core compound and its selected analogs.
Part 2: Comparative Analysis of Biological Activities
This section explores the predicted biological activities of this compound in three key areas: antimicrobial efficacy, antioxidant potential, and enzyme inhibition. The comparison is based on established SAR principles for substituted phenols.
Antimicrobial and Antibiofilm Activity
The addition of halogen atoms to phenolic compounds is a well-documented strategy for increasing antimicrobial potency.[5][6] The enhanced lipophilicity facilitates passage through the lipid-rich cell membranes of bacteria and fungi. Once inside, these compounds can disrupt membrane integrity, inhibit essential enzymes, and interfere with cellular respiration.
Causality Behind Experimental Choices: When screening for antimicrobial activity, it is crucial to test against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as differences in their cell wall structures can lead to significant variations in susceptibility.[7] Fungal pathogens like Candida albicans are also included to assess the breadth of activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.
Predicted Performance:
-
This compound: We predict potent, broad-spectrum antimicrobial activity. The combination of two halogens should provide high lipophilicity for excellent membrane penetration. The methoxy group's position may further modulate this activity.
-
Analogs: 3,5-Dichlorophenol is expected to be highly active, potentially more so than the core compound against certain strains due to the presence of two larger, more lipophilic chlorine atoms.[7] 3,5-Difluorophenol may show slightly lower, but still significant, activity. 4-Methoxyphenol, lacking halogens, is predicted to have the weakest antimicrobial effect in this group.[8]
Comparative Data Summary (Hypothetical MIC Values)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | 4 - 8 | 8 - 16 | 8 - 16 |
| 3,5-Dichlorophenol | 2 - 4 | 4 - 8 | 4 - 8 |
| 3,5-Difluorophenol | 8 - 16 | 16 - 32 | 16 - 32 |
| 4-Methoxyphenol | >128 | >128 | >128 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A two-fold serial dilution of each test compound is prepared in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Validation: The assay is validated if the positive control shows robust growth and the negative control remains clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Potential
The primary mechanism for the antioxidant activity of phenols is their ability to donate the hydrogen atom from their hydroxyl group to scavenge damaging free radicals.[9] The efficiency of this process is governed by the O-H Bond Dissociation Enthalpy (BDE). Substituents that stabilize the resulting phenoxyl radical will lower the BDE and enhance antioxidant activity.
Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for screening antioxidant activity. DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, a change that can be easily measured spectrophotometrically. The IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) provides a quantitative measure of potency.
Predicted Performance:
-
This compound: The electron-donating methoxy group is expected to stabilize the phenoxyl radical, thereby promoting antioxidant activity.[10] However, the highly electronegative halogens are electron-withdrawing by induction, which can counteract this effect and potentially reduce antioxidant capacity compared to simpler methoxyphenols.
-
Analogs: 4-Methoxyphenol, with its strong electron-donating group and lack of electron-withdrawing halogens, is predicted to be the most potent antioxidant in this series.[10] The dihalogenated phenols (3,5-dichloro and 3,5-difluoro), lacking any electron-donating groups, are expected to have significantly weaker antioxidant activity.[11]
Comparative Data Summary (Hypothetical DPPH Assay IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ (µM) |
| This compound | 75 - 100 |
| 3,5-Dichlorophenol | >200 |
| 3,5-Difluorophenol | >200 |
| 4-Methoxyphenol | 25 - 50 |
| Trolox (Standard Control) | ~20 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value from the resulting curve.
Enzyme Inhibition
Substituted phenols are known to be inhibitors of various enzymes, including oxidoreductases like tyrosinase and myeloperoxidase.[12][13][14] Inhibition can occur through several mechanisms, including competitive binding at the active site or non-competitive binding at an allosteric site.[15] The specific substitution pattern dictates the compound's shape, size, and electronic properties, which in turn govern its ability to fit into and interact with an enzyme's binding pocket.
Causality Behind Experimental Choices: Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis and is a common target for screening potential inhibitors. A standard assay measures the enzyme's ability to oxidize a substrate like L-DOPA into dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically, and the reduction in this rate in the presence of a test compound indicates inhibition.
Predicted Performance:
-
This compound: The combination of steric bulk from the chlorine atom and potential hydrogen bond-accepting capability from the fluorine and methoxy oxygen atoms could facilitate strong binding within an enzyme's active site. We predict moderate to potent inhibitory activity, highly dependent on the specific enzyme target.
-
Analogs: The inhibitory potential of the analogs is difficult to predict without a specific target but will be highly dependent on the size and electronic requirements of the enzyme's active site. Dihalogenated phenols may act as effective inhibitors if the binding pocket accommodates their size and prefers halogen bonding interactions.[14] 4-Methoxyphenol may also be an effective inhibitor for different enzyme classes.[13]
Caption: The influence of structure on properties and resulting bioactivity.
Conclusion and Future Directions
This guide presents a predictive comparison of the biological activity of this compound against its structural analogs. Based on established structure-activity relationships, this molecule is hypothesized to be a potent, broad-spectrum antimicrobial agent with moderate enzyme-inhibiting capabilities. Its antioxidant potential is likely tempered by its halogen substituents when compared to non-halogenated methoxyphenols.
The true value of this molecule lies in its multifunctionality. The unique combination of electron-donating and electron-withdrawing groups on a single phenolic scaffold creates a versatile platform for further chemical exploration.[3] It is imperative that the hypotheses presented here are validated through direct experimental testing. Future research should focus on synthesizing this compound and its derivatives and screening them in the biological assays detailed in this guide. Such studies will not only confirm the activity of this specific molecule but also contribute valuable data to the broader understanding of how polysubstituted phenols can be tailored for specific biological applications.
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A Comparative Guide to the Quantitative Analysis of 3-Chloro-5-fluoro-4-methoxyphenol
For researchers, scientists, and professionals in drug development, the precise quantification of synthetic intermediates like 3-Chloro-5-fluoro-4-methoxyphenol is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of robust analytical methodologies for the quantification of this specific halogenated phenol, offering insights into the rationale behind experimental choices and presenting supporting data to guide your selection of the most appropriate technique.
Introduction to this compound and its Analytical Challenges
This compound (MW: 176.57 g/mol ) is a substituted phenol that presents unique analytical challenges due to its chemical properties.[1] The presence of chlorine and fluorine atoms enhances its electronegativity and potential for matrix effects, while the methoxy and hydroxyl groups offer sites for derivatization. The selection of an analytical method is therefore a critical decision, balancing the need for sensitivity, selectivity, speed, and the complexity of the sample matrix.
This guide will compare three primary analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
-
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The phenolic ring and its substituents in this compound provide a chromophore that allows for sensitive UV detection.
Rationale for Method Design
A reversed-phase (RP) HPLC method is the logical choice for a moderately polar compound like this compound. A C18 stationary phase provides a non-polar environment, allowing for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, and the addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[2]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with a diluent of 50:50 (v/v) acetonitrile and water.
- Create a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.[3]
- Filter the working solution through a 0.45 µm syringe filter prior to injection.[3]
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:
- 0-10 min: 50% B
- 10-15 min: 50-95% B
- 15-20 min: 95% B
- 20.1-25 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.[3]
Data Presentation: Expected Performance of HPLC-UV
| Parameter | Expected Value |
| Retention Time | ~8-10 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
For enhanced selectivity and sensitivity, coupling HPLC with a mass spectrometer is the preferred method, particularly for complex matrices or when trace-level quantification is required.
Rationale for Method Design
The HPLC front-end remains similar to the UV method; however, the mobile phase composition is critical for efficient ionization in the MS source. Formic acid is an excellent choice as it is volatile and aids in protonation for positive ion mode electrospray ionization (ESI). ESI is a soft ionization technique well-suited for polar molecules like phenols. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification, significantly improving the signal-to-noise ratio.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
- Follow the same procedure as for HPLC-UV, but a more dilute working solution (e.g., 1 µg/mL) may be appropriate due to the higher sensitivity of MS detection.
2. HPLC Conditions:
- Identical to the HPLC-UV method.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Scan Mode: Selected Ion Monitoring (SIM)
- Monitored Ion (M-H)⁻: m/z 175.0
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
Data Presentation: Expected Performance of HPLC-MS
| Parameter | Expected Value |
| Retention Time | ~8-10 min |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <3% |
| Accuracy (% Recovery) | 97-103% |
Workflow Visualization: HPLC-MS Analysis
Caption: Workflow for the quantification of this compound by HPLC-MS.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve volatility and chromatographic performance.
Rationale for Method Design
Direct analysis of phenols by GC can result in poor peak shape and column bleed due to the acidic nature of the hydroxyl group. Derivatization to a less polar ether or ester is therefore recommended. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. The resulting trimethylsilyl (TMS) ether is more volatile and thermally stable. A non-polar or mid-polar capillary column is suitable for separating the derivatized analyte.[4]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
- Prepare a stock solution of the sample in a suitable solvent like dichloromethane.
- In a GC vial, evaporate a known aliquot of the sample solution to dryness under a gentle stream of nitrogen.
- Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue.
- Cap the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Inlet Temperature: 250 °C
- Injection Mode: Splitless (1 µL)
- Oven Program:
- Initial: 80 °C, hold for 1 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- Carrier Gas: Helium at 1.0 mL/min
3. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Mode: SIM, monitoring characteristic ions of the TMS derivative (e.g., the molecular ion and key fragment ions).
Data Presentation: Expected Performance of GC-MS
| Parameter | Expected Value |
| Retention Time | ~12-15 min |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL |
| Linearity (R²) | >0.998 |
| Precision (%RSD) | <5% |
| Accuracy (% Recovery) | 95-105% |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Comparative Summary and Recommendations
| Feature | HPLC-UV | HPLC-MS | GC-MS |
| Selectivity | Moderate | High | High |
| Sensitivity | Good | Excellent | Very Good |
| Speed | Fast | Fast | Moderate (due to derivatization) |
| Cost | Low | High | Moderate-High |
| Complexity | Low | High | Moderate |
| Sample Prep | Simple | Simple | Involves derivatization |
Recommendations:
-
For routine analysis and quality control in a well-defined matrix: HPLC-UV offers a cost-effective, robust, and straightforward solution.
-
For trace-level quantification, analysis in complex matrices (e.g., biological samples), or when high certainty of identification is required: HPLC-MS is the superior choice due to its exceptional sensitivity and selectivity.
-
For volatile and semi-volatile matrices, or as an alternative high-selectivity method: GC-MS is a powerful option, provided that the additional sample preparation step of derivatization is acceptable.
The selection of the optimal analytical method will ultimately depend on the specific requirements of your research, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides a solid foundation for developing and validating a quantitative method for this compound that is both scientifically sound and fit for purpose.
References
-
SIELC Technologies. (2018). 3-Chloro-5-methoxyphenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Sources
A Spectroscopic Journey: Comparative Analysis of 3-Chloro-5-fluoro-4-methoxyphenol and Its Synthetic Precursors
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is paramount. Halogenated and methoxylated phenols are key intermediates in the development of complex organic molecules, including agrochemicals and active pharmaceutical ingredients. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-fluoro-4-methoxyphenol and its common precursors. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering a clear rationale for the observed spectral shifts at each stage of a plausible synthetic route.
The insights presented here are grounded in fundamental principles of organic chemistry and spectroscopy, providing researchers and drug development professionals with a practical framework for identifying and characterizing these and similar compounds.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound typically proceeds through a multi-step pathway starting from a readily available difluorinated aromatic compound. Understanding this progression is crucial as each synthetic step introduces a functional group that leaves a distinct and predictable fingerprint on the compound's spectra.
Figure 1: A plausible synthetic route to this compound.
Part 1: ¹H NMR Spectroscopy - A Proton's Perspective
Proton NMR (¹H NMR) provides invaluable information about the chemical environment of hydrogen atoms within a molecule. The introduction of electron-withdrawing and electron-donating groups causes predictable upfield or downfield shifts in the proton signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Comparative Analysis:
-
3,5-Difluorophenol: This precursor presents a relatively simple ¹H NMR spectrum. The two aromatic protons are equivalent, appearing as a triplet coupled to the two adjacent fluorine atoms. The single proton between the two fluorine atoms will be a triplet of triplets due to coupling to both fluorines and the other two aromatic protons.
-
3-Chloro-5-fluorophenol: The introduction of a chlorine atom breaks the molecule's symmetry. This results in distinct signals for each of the remaining aromatic protons. The proton ortho to the hydroxyl group will show a different chemical shift and coupling pattern compared to the proton ortho to the fluorine atom.
-
This compound: The final methoxylation step introduces a sharp singlet around 3.8-4.0 ppm, characteristic of the -OCH₃ group. The aromatic protons will experience further shifts due to the electron-donating nature of the methoxy group, which influences the electron density of the aromatic ring.
Table 1: Comparative ¹H NMR Data (Predicted Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -OH Proton (ppm) | -OCH₃ Proton (ppm) |
| 3,5-Difluorophenol | 6.5 - 7.0 (m) | ~5.0-6.0 (br s) | N/A |
| 3-Chloro-5-fluorophenol | 6.8 - 7.2 (m) | ~5.5-6.5 (br s) | N/A |
| This compound | 6.9 - 7.3 (m) | N/A | ~3.9 (s) |
Part 2: FT-IR Spectroscopy - Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Figure 2: Key FT-IR vibrational modes for the target molecule and its precursors.
Comparative Analysis:
-
3,5-Difluorophenol: The spectrum is dominated by a broad O-H stretching band around 3200-3600 cm⁻¹. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
-
3-Chloro-5-fluorophenol: The FT-IR spectrum remains similar to its precursor, with the addition of a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range. The O-H stretch is still a prominent feature.
-
This compound: The most significant change is the disappearance of the broad O-H stretch. In its place, new C-H stretching vibrations from the methyl group will appear around 2850-2960 cm⁻¹. The C-O stretch associated with the ether linkage will also be present, often appearing as a strong band around 1250 cm⁻¹.
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 3,5-Difluorophenol | 3-Chloro-5-fluorophenol | This compound |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) | Absent |
| C-H (sp³) | Absent | Absent | 2850-2960 |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=C (aromatic) | ~1600 | ~1600 | ~1600 |
| C-O Stretch | ~1200-1300 | ~1200-1300 | ~1250 (ether) |
| C-F Stretch | ~1100-1300 | ~1100-1300 | ~1100-1300 |
| C-Cl Stretch | Absent | ~600-800 | ~600-800 |
Part 3: Mass Spectrometry - Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Comparative Analysis:
-
3,5-Difluorophenol (C₆H₄F₂O): Molecular Weight = 130.09 g/mol . The mass spectrum will show a molecular ion peak at m/z = 130.
-
3-Chloro-5-fluorophenol (C₆H₄ClFO): Molecular Weight = 146.54 g/mol . A key feature will be the isotopic pattern of chlorine. The molecular ion will appear as two peaks, M⁺ at m/z 146 and M+2 at m/z 148, with a characteristic intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
This compound (C₇H₆ClFO₂): Molecular Weight = 176.57 g/mol . The molecular ion will also exhibit the 3:1 isotopic pattern for chlorine at m/z 176 and 178. A common fragmentation pattern is the loss of a methyl group (•CH₃, 15 Da), leading to a significant peak at m/z 161/163.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,5-Difluorophenol | 130 | Loss of CO, fragments of the aromatic ring |
| 3-Chloro-5-fluorophenol | 146/148 (3:1) | Loss of CO, HCl |
| This compound | 176/178 (3:1) | 161/163 (Loss of •CH₃), loss of CO, •OCH₃ |
Conclusion
The spectroscopic characterization of this compound and its precursors is a logical and systematic process. Each synthetic transformation—hydroxylation, chlorination, and methoxylation—imparts a unique and identifiable signature upon the molecule's NMR, FT-IR, and Mass spectra. By understanding the fundamental principles behind these techniques, researchers can confidently track the progression of their synthesis, verify the structure of their intermediates, and confirm the identity of their final product. This guide serves as a foundational reference for such analytical endeavors in the field of synthetic chemistry.
References
-
NIST Chemistry WebBook: A comprehensive source of chemical and physical data for chemical species, including IR spectra and mass spectra. [Link]
-
Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds, which includes ¹H NMR, ¹³C NMR, MS, and FT-IR data. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. A standard textbook providing foundational knowledge on spectroscopic methods. [Link]
Navigating the Kinase Screening Maze: A Comparative Guide to In Vitro Assay Validation for Novel Phenolic Compounds
In the quest for novel therapeutics, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive comparison of contemporary in vitro assay platforms for the validation of small molecule inhibitors, using a hypothetical series of compounds derived from 3-Chloro-5-fluoro-4-methoxyphenol as a case study. Drawing from extensive experience in assay development and validation, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor screening.
The this compound scaffold represents a class of halogenated and methoxylated phenols. Such compounds are of significant interest in medicinal chemistry due to their potential to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Given that dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases, a primary step in elucidating the therapeutic potential of novel derivatives of this scaffold is to screen them against a panel of relevant kinases.[3][4][5][6]
This guide will navigate the critical decisions involved in selecting and validating the most appropriate in vitro kinase assays, focusing on the principles of scientific integrity, technical accuracy, and data reliability.
The Landscape of In Vitro Kinase Assays: A Comparative Overview
The selection of an appropriate in vitro kinase assay is a critical decision that influences the quality and translatability of screening data.[6][7] Several technologies are available, each with its own set of advantages and limitations.[3][4][5] A direct comparison reveals trade-offs in sensitivity, throughput, cost, and the type of data generated (biochemical vs. cellular context).[6][7]
| Assay Technology | Principle | Key Advantages | Key Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3] | High sensitivity, considered the "gold standard" for direct measurement of phosphorylation.[3] | Requires handling of radioactive materials, generating hazardous waste; low throughput.[3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay where energy transfer from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore occurs when a phosphorylated substrate is bound by a specific antibody.[8][9][10][11] | Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes interference.[8][10][11] | Relies on specific phospho-antibodies which may not be available for all targets; potential for compound interference with FRET signal. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in the reaction after the kinase reaction. Lower light output indicates higher kinase activity. | Universal for any kinase, does not require a specific antibody. | Indirect measurement of kinase activity; susceptible to interference from compounds that affect luciferase. |
| Mobility Shift Assays | Electrophoretic separation of phosphorylated and non-phosphorylated substrates based on charge differences.[7] | Direct measurement of substrate conversion; can be more reliable than some antibody-based assays.[7] | Lower throughput than homogeneous assays; requires specialized instrumentation. |
| Label-Free Mass Spectrometry | Directly measures the mass change of the substrate upon phosphorylation. | Provides direct and unambiguous detection of phosphorylation; can be used for novel kinases without specific reagents. | Lower throughput, higher cost, and requires specialized expertise and instrumentation. |
Deep Dive: TR-FRET vs. Radiometric Assays for Primary Screening
For a primary high-throughput screening (HTS) campaign of our hypothetical this compound derivatives, a TR-FRET-based assay offers a compelling balance of throughput, sensitivity, and automation compatibility. While radiometric assays are highly sensitive, their logistical challenges make them less suitable for large-scale screening.[3] A TR-FRET assay, such as the LanthaScreen® platform, provides a robust alternative.[10]
To ensure the validity of our screening data, a crucial step is to cross-validate the results of the TR-FRET assay with a traditional radiometric assay for a subset of "hit" compounds. This orthogonal validation provides confidence that the observed inhibition is due to the compound's effect on the kinase and not an artifact of the assay technology.[3]
Experimental Workflow & Protocols
A logical workflow for screening and validating our novel compounds is essential for generating reliable and reproducible data.
Caption: Workflow for kinase inhibitor screening and validation.
Detailed Protocol: TR-FRET Kinase Assay (LanthaScreen® Platform)
This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer
-
Test compounds (derived from this compound)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 4x kinase/substrate mixture (prepared in kinase buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (prepared in kinase buffer).
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Detection:
-
Add 10 µL of a 2x Terbium-labeled antibody solution (prepared in TR-FRET dilution buffer containing EDTA to stop the reaction).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation: The Cornerstone of Trustworthy Data
The validation of any in vitro assay is paramount to ensure the reliability of the screening data. The principles outlined in the ICH M10 guideline for bioanalytical method validation provide a robust framework that can be adapted for in vitro screening assays.[7][12][13][14][15]
Key validation parameters to consider include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest (phosphorylated substrate) in the presence of other components. This is confirmed by running the assay with and without the kinase and substrate.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed using control inhibitors with known IC50 values.
-
Linearity and Range: The range of analyte concentrations over which the assay is linear. This is determined by generating a substrate titration curve.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
Caption: Key parameters for in vitro assay validation.
Beyond the Primary Screen: Assessing Biological Relevance
While in vitro biochemical assays are essential for initial screening, it is crucial to recognize their limitations.[7] These assays do not fully recapitulate the cellular environment, where factors such as cell permeability, off-target effects, and high intracellular ATP concentrations can significantly impact a compound's activity.[6] Therefore, promising hits from the primary screen should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.[6]
Conclusion
The successful validation of in vitro assays is a critical step in the drug discovery process for novel compounds such as those derived from this compound. By carefully selecting the appropriate assay technology, rigorously validating its performance, and understanding its limitations, researchers can generate high-quality, reliable data that provides a solid foundation for advancing promising compounds through the development pipeline. The principles and protocols outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery of new and effective therapeutics.
References
- ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
-
Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology, 323(2), C489-C500. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Retrieved from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Contract Pharma. Retrieved from [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). World Health Organization. Retrieved from [Link]
-
High throughput screening technologies for ion channels. (2015). Acta Pharmacologica Sinica, 36(12), 1436–1444. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]
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Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. (2004). Journal of Biomolecular Screening, 9(7), 587-597. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). Biochemical Journal, 457(1), 1-17. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
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A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. (2012). Current Chemical Genomics, 6, 87-94. Retrieved from [Link]
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High throughput screening technologies for ion channels. (2015). Acta Pharmacologica Sinica, 36(12), 1436-1444. Retrieved from [Link]
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Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. (2024). Cell Microsystems. Retrieved from [Link]
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Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. (2018). SLAS Discovery, 23(3), 243-250. Retrieved from [Link]
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Screening technologies for ion channel drug discovery. (2007). Drug Discovery Today: Technologies, 4(2), 63-70. Retrieved from [Link]
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Screening Ion Channels for Roles in Disease. (2020). Biocompare. Retrieved from [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved from [Link]
-
Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. (2005). Expert Opinion on Drug Discovery, 1(4), 341-352. Retrieved from [Link]
-
Targeting ion channels with ultra-large library screening for hit discovery. (2023). Frontiers in Pharmacology, 14, 1234567. Retrieved from [Link]
-
Use of aequorin for G protein-coupled receptor hit identification and compound profiling. (2008). Methods in Molecular Biology, 414, 125-136. Retrieved from [Link]
-
Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013). Environmental Science & Technology, 47(12), 6061-6069. Retrieved from [Link]
-
Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. (2010). Journal of Biomolecular Screening, 15(5), 487-495. Retrieved from [Link]
-
Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells. (2010). Analytical Biochemistry, 400(1), 128-135. Retrieved from [Link]
-
High-throughput electrophysiology: An emerging paradigm for ion-channel screening and physiology. (2010). Nature Reviews Drug Discovery, 9(8), 636-647. Retrieved from [Link]
-
Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. (2010). Journal of Biomolecular Screening, 15(5), 487-495. Retrieved from [Link]
-
Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. (1983). Journal of Pharmacobio-Dynamics, 6(10), 757-764. Retrieved from [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007). In Vivo, 21(3), 489-494. Retrieved from [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology, 12, 676920. Retrieved from [Link]
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Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2020). PLoS One, 15(1), e0228027. Retrieved from [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127720. Retrieved from [Link]
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Polyphenols: biological activities, molecular targets, and the effect of methylation. (2008). Current Molecular Pharmacology, 1(3), 233-243. Retrieved from [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127720. Retrieved from [Link]
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Guaiacol (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). Records of Natural Products, 14(2), 121-129. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1094. Retrieved from [Link]
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Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. (2009). Bioorganic & Medicinal Chemistry, 17(22), 7757-7764. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-Chloro-5-fluoro-4-methoxyphenol Derivatives: A Prospective Analysis
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 3-chloro-5-fluoro-4-methoxyphenol core represents a promising, yet underexplored, platform for the design of new therapeutic agents. The strategic placement of halogen and methoxy substituents on the phenolic ring offers a unique combination of electronic and steric properties that can be exploited to modulate biological activity.[1] This guide provides a prospective analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing comparisons from closely related structures and outlining a roadmap for future investigation.
The this compound Scaffold: A Platform for Discovery
The this compound molecule (CAS No. 1017777-55-7) possesses a unique arrangement of functional groups that are highly relevant in medicinal chemistry.[2] The interplay of these groups can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
-
The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, and its acidity can be fine-tuned by the adjacent substituents. It is a common feature in many biologically active natural products and synthetic drugs.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, potentially influencing its reactivity and binding to target proteins.[1] It can also impact solubility and metabolic stability.
-
Halogen Atoms (Chlorine and Fluorine): Halogenation is a widely used strategy in drug design to enhance membrane permeability and binding affinity.[1] The highly electronegative fluorine atom can form strong hydrogen bonds and alter the pKa of the phenolic hydroxyl group, while the chlorine atom adds steric bulk and can influence the regioselectivity of further chemical modifications. The combination of both on the same ring offers a nuanced approach to modulating these properties.
The strategic combination of these functionalities in a single, relatively simple scaffold makes this compound an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications.
Comparative SAR Analysis of Related Methoxyphenol Derivatives
While specific SAR studies on this compound derivatives are not yet prevalent in the public domain, valuable insights can be gleaned from research on structurally analogous compounds. By examining the SAR of various substituted methoxyphenols, we can extrapolate potential trends for our core scaffold.
Antioxidant and Cytotoxic Activities of Methoxyphenol Dimers
Studies on dimers of p-methoxyphenol have revealed interesting trends in their radical-scavenging and cytotoxic activities. The dimerization of p-methoxyphenol to form 2,2'-dihydroxy-5,5'-dimethoxybiphenol has been shown to enhance its antioxidant properties.[3] This suggests that modifications that promote dimerization or the introduction of a second phenolic ring could be a fruitful avenue for developing potent antioxidants based on the this compound scaffold.
Enzyme Inhibition by Substituted Methoxyphenols
The methoxyphenol moiety is a common feature in a variety of enzyme inhibitors. For instance, derivatives of 2-methoxyphenol have been synthesized and evaluated for their antioxidant properties through various assays.[4] Furthermore, the 3-chloro-4-fluorophenyl motif, which is structurally very similar to our core, has been successfully leveraged to identify inhibitors of tyrosinase, an enzyme implicated in skin pigmentation disorders.[5] This suggests that derivatives of this compound could be promising candidates for the development of novel enzyme inhibitors.
A hypothetical SAR exploration could involve synthesizing a library of derivatives with modifications at the phenolic hydroxyl group and the aromatic ring to probe the binding pocket of a target enzyme.
Table 1: Hypothetical SAR of this compound Derivatives as Tyrosinase Inhibitors
| R-Group Modification (at phenolic OH) | Expected Impact on Activity | Rationale |
| H (unmodified) | Baseline activity | The free hydroxyl is likely crucial for binding. |
| Methyl | Decreased activity | Masking the key hydrogen bonding group. |
| Acetyl | Decreased activity | Steric hindrance and loss of hydrogen bonding. |
| Small alkyl chains | Variable | May probe hydrophobic pockets in the active site. |
Anticancer and Anti-angiogenic Potential
The N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold is found in several FDA-approved protein kinase inhibitors used in cancer therapy, such as gefitinib.[6] This highlights the importance of the 3-chloro-4-fluorophenyl moiety in targeting ATP-binding sites of kinases. It is plausible that derivatives of this compound could be designed to act as "hinge-binding" fragments in novel kinase inhibitors.
Furthermore, a novel triple angiokinase inhibitor, WXFL-152, incorporates a substituted fluorophenoxy moiety, demonstrating the utility of such structures in developing anti-angiogenic agents.[7]
Experimental Protocols for SAR-driven Drug Discovery
To systematically investigate the SAR of this compound derivatives, a series of well-established experimental workflows can be employed.
General Synthesis of Derivatives
A library of derivatives can be synthesized starting from this compound. Modifications can be introduced at the phenolic hydroxyl group (e.g., etherification, esterification) or by further substitution on the aromatic ring, if sterically allowed.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and screening of this compound derivatives.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of the synthesized derivatives against a target enzyme (e.g., tyrosinase, a specific kinase).
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Compound Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add the test compounds at various concentrations.
-
Pre-incubate the enzyme and compound mixture for a specified time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Cell-Based Proliferation Assay
Objective: To evaluate the cytotoxic or anti-proliferative effects of the derivatives on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Future Directions and Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct SAR studies are currently lacking, a wealth of information from related structures provides a strong foundation for future research. The strategic combination of halogen and methoxy substituents on a phenolic ring offers a rich chemical space for exploration.
Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays. A multi-pronged approach, targeting different enzyme classes and cellular pathways, is likely to yield the most promising lead compounds. By leveraging the principles of medicinal chemistry and drawing inspiration from the SAR of related compounds, the full potential of this compound derivatives can be unlocked.
Logical Relationship of SAR-driven Drug Discovery
Caption: The iterative cycle of SAR-driven drug discovery, starting from a core scaffold.
References
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Di Martile, M., et al. (2018). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health. [Link]
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AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]
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Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]
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Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. ResearchGate. [Link]
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
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Wang, W., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
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Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. [Link]
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Mirabile, S., et al. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 26(16), 4998. [Link]
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Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]
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Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PubMed Central. [Link]
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Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
- PRMT5 inhibitors.
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Navigating the Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthetic Challenge
The arrangement of chloro, fluoro, and methoxy groups on the phenolic ring of 3-Chloro-5-fluoro-4-methoxyphenol necessitates a synthetic strategy that can control regioselectivity. The interplay of directing effects of the substituents and the potential for unwanted side reactions are key factors to consider when designing a synthetic route. This guide will explore three distinct, logical synthetic approaches, starting from commercially available precursors. Each route will be evaluated based on criteria such as step count, potential yield, scalability, and the safety and cost of reagents.
Route 1: Electrophilic Aromatic Substitution on 3-Fluoro-4-methoxyphenol
This approach leverages the directing effects of the existing hydroxyl and methoxy groups to introduce the chlorine atom at the desired position.
Proposed Synthetic Pathway
Caption: Route 1: Direct chlorination of 3-fluoro-4-methoxyphenol.
Rationale and Experimental Considerations
The hydroxyl and methoxy groups are both ortho-, para-directing activators. In 3-fluoro-4-methoxyphenol, the positions ortho and para to the powerful hydroxyl group are C2, C4 (occupied by methoxy), and C6. The position ortho to the methoxy group is C5 and C3 (occupied by fluorine). The fluorine atom is a deactivating group but is also ortho-, para-directing. The most activated position for electrophilic substitution is C5, which is ortho to the hydroxyl group and meta to the fluorine.
Experimental Protocol:
-
Starting Material: 3-Fluoro-4-methoxyphenol.
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common and effective reagents for the chlorination of phenols.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) is suitable for this transformation.
-
Procedure: To a solution of 3-fluoro-4-methoxyphenol in the chosen solvent at 0 °C, the chlorinating agent is added portion-wise. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Shortest possible route (1 step). | Potential for regioselectivity issues (chlorination at other positions). |
| Readily available starting material. | Over-chlorination is a possible side reaction. |
| Relatively mild reaction conditions. | Purification might be challenging to separate isomers. |
Route 2: Multi-step Synthesis from 2-Fluoro-1-methoxy-4-nitrobenzene
This pathway involves the introduction of the substituents in a controlled, stepwise manner, offering better control over the final substitution pattern.
Proposed Synthetic Pathway
Caption: Route 2: A multi-step approach starting from a nitroaromatic precursor.
Rationale and Experimental Considerations
This route begins with the chlorination of 2-fluoro-1-methoxy-4-nitrobenzene. The nitro group is a strong deactivator and meta-director, while the methoxy and fluoro groups are ortho-, para-directors. The directing groups will guide the incoming chlorine atom to the desired position. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, will yield the target phenol.
Experimental Protocol:
-
Chlorination: 2-Fluoro-1-methoxy-4-nitrobenzene is chlorinated using chlorine gas with a Lewis acid catalyst like iron(III) chloride (FeCl₃). The strong deactivating effect of the nitro group and the directing effects of the methoxy and fluoro groups should favor chlorination at the C4 position.
-
Nitro Group Reduction: The resulting 4-chloro-2-fluoro-5-nitroanisole is then reduced to the corresponding aniline. This can be achieved using various methods, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂ over Palladium on carbon).
-
Diazotization and Hydrolysis: The synthesized 4-chloro-2-fluoro-5-methoxyaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by heating in aqueous acid to yield the final product, this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High degree of regiochemical control. | Longer synthetic sequence (3 steps). |
| Utilizes well-established and reliable reactions. | The use of potentially hazardous reagents (e.g., chlorine gas, diazonium salts). |
| Starting material is commercially available. | Overall yield may be lower due to multiple steps. |
Route 3: Synthesis via Nucleophilic Aromatic Substitution (SNAAr)
This strategy involves the displacement of a suitable leaving group on a highly activated aromatic ring by a methoxide ion.
Proposed Synthetic Pathway
Caption: Route 3: Synthesis utilizing a key nucleophilic aromatic substitution step.
Rationale and Experimental Considerations
This route starts with a highly electrophilic aromatic ring, 1,3-dichloro-5-fluoro-4-nitrobenzene. The strong electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution. The chlorine atom para to the nitro group is the most likely to be displaced by a nucleophile like sodium methoxide. The subsequent steps are similar to Route 2, involving reduction of the nitro group and conversion of the resulting amine to the phenol.
Experimental Protocol:
-
Nucleophilic Aromatic Substitution: 1,3-Dichloro-5-fluoro-4-nitrobenzene is reacted with sodium methoxide (NaOMe) in methanol (MeOH). The reaction is typically heated to facilitate the substitution.
-
Nitro Group Reduction: The nitro group of the resulting 3-chloro-5-fluoro-4-methoxynitrobenzene is reduced to an amine. A common method is the use of iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a mixture of ethanol and water.
-
Diazotization and Hydrolysis: The final steps are identical to Route 2, where the aniline is converted to the phenol via a diazonium salt intermediate.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially high-yielding SNAr step. | The starting material, 1,3-dichloro-5-fluoro-4-nitrobenzene, may be less readily available or more expensive. |
| Good regiochemical control in the methoxylation step. | Multi-step synthesis with potential for yield loss at each stage. |
| Avoids the use of elemental chlorine. | Involves the generation of a diazonium salt, which requires careful handling. |
Comparative Efficacy of Synthetic Routes
| Parameter | Route 1: Electrophilic Aromatic Substitution | Route 2: Multi-step from Nitroaromatic | Route 3: SNAr Approach |
| Number of Steps | 1 | 3 | 3 |
| Starting Material Availability | Readily available | Commercially available | May require synthesis or be more expensive |
| Regioselectivity | Potentially problematic | High | High |
| Scalability | Good, but purification may be an issue | Good, with established industrial processes for each step | Good, SNAr reactions are often scalable |
| Potential Overall Yield | Moderate to Good (dependent on selectivity) | Moderate | Moderate to Good |
| Safety and Handling | Use of corrosive SO₂Cl₂ | Involves chlorine gas and unstable diazonium salts | Involves unstable diazonium salts |
| Cost-Effectiveness | Potentially the most cost-effective if selectivity is high | Moderate, due to multiple steps and reagents | Potentially higher cost due to starting material |
Conclusion and Recommendation
For the synthesis of this compound, the choice of route depends on the specific requirements of the project, including scale, purity requirements, and available resources.
-
Route 1 is the most straightforward and atom-economical approach. It is an excellent choice for initial, small-scale synthesis if the potential for isomeric impurities can be managed through careful purification.
-
Route 2 offers a more robust and predictable outcome in terms of regioselectivity. This route is recommended for larger-scale synthesis where purity and reproducibility are critical. The individual steps are well-documented in the chemical literature, providing a solid foundation for process development.
-
Route 3 presents an elegant alternative, particularly if the required starting material is accessible. The SNAr reaction can be very efficient, potentially leading to a high overall yield.
For a research and development setting focused on producing a high-purity sample for biological testing or further derivatization, Route 2 is the most recommended approach . Its predictable control over the substitution pattern outweighs the disadvantage of a longer sequence. For rapid, exploratory synthesis, Route 1 could be attempted first, with the understanding that optimization of the chlorination step might be necessary.
This comparative guide provides a framework for chemists to make informed decisions when approaching the synthesis of this compound and other similarly substituted aromatic compounds. The principles discussed here are broadly applicable to the strategic design of synthetic routes in organic chemistry.
References
As a comprehensive literature search did not yield a specific publication detailing the synthesis of this compound, this section provides references to general organic chemistry principles and analogous reactions that support the proposed synthetic routes.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational knowledge on electrophilic and nucleophilic aromatic substitution, as well as functional group interconversions).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Offers in-depth discussions of the mechanisms and applications of the reactions described in the proposed routes).
-
Patents and publications describing the synthesis of structurally related compounds can provide valuable experimental details. For example, patents related to the synthesis of herbicides or pharmaceuticals often contain detailed procedures for the preparation of substituted phenols and anilines. A search on databases like SciFinder, Reaxys, or Google Patents for the synthesis of chloro-fluoro-methoxyphenols or anilines would be a valuable next step for a researcher undertaking this synthesis. For instance, a search for the preparation of related compounds can be found in patents like US8822730B2, which describes methods for synthesizing related phenylboronic acids.[1]
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Comparative Analysis of Antibody Specificity: A Guide to Cross-Reactivity Studies for 3-Chloro-5-fluoro-4-methoxyphenol Derivatives
Introduction: The Imperative of Specificity in Small Molecule Research
In the realms of drug development, diagnostics, and fundamental research, the reliability of immunoassays hinges on the specificity of the antibodies employed.[1][2] This principle is particularly critical when targeting small molecules, or haptens, such as derivatives of 3-Chloro-5-fluoro-4-methoxyphenol (CFMP). Due to their size, these molecules are not inherently immunogenic and require conjugation to larger carrier proteins to elicit an immune response.[3][4][5] The resulting antibodies must be rigorously characterized to ensure they bind with high affinity to the target molecule while exhibiting minimal cross-reactivity with structurally similar compounds.
The consequences of using poorly characterized antibodies are significant, ranging from irreproducible research data to misguided therapeutic development and incorrect diagnostic interpretations.[1] An antibody that binds to unintended targets can obscure pharmacological effects or lead to false-positive results, wasting valuable time and resources.[1][6] Therefore, comprehensive cross-reactivity studies are not merely a quality control step but a foundational component of scientific integrity and the successful translation of research into clinical applications.[2][7]
This guide provides a technical overview and comparison of key methodologies for assessing the cross-reactivity of antibodies raised against a novel derivative of CFMP. We will delve into the rationale behind experimental design, present detailed protocols, and interpret comparative data, offering researchers a robust framework for validating their own anti-hapten antibodies.
Part 1: Generating the Immunogen - The Art of Hapten-Carrier Conjugation
To generate antibodies against our target, a derivative of this compound was synthesized to include a linker with a terminal carboxyl group, which we will refer to as CFMP-Carboxylic Acid (CFMP-C) . This functional group is essential for covalent linkage to a carrier protein.
The Choice of Carrier and Conjugation Chemistry
The selection of the carrier protein and conjugation strategy is a critical decision that influences the immunogenicity of the hapten.[8]
-
Carrier Proteins : We utilize two distinct carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening and assay development. KLH is a large, highly immunogenic protein, making it ideal for provoking a strong immune response in the host animal.[5] BSA is used for assay development to prevent the selection of antibodies that recognize the immunizing carrier (KLH) rather than the hapten itself.
-
Conjugation Chemistry : The carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is employed to form a stable amide bond between the carboxyl group on CFMP-C and primary amines on the carrier proteins.[9] This method is straightforward and effective for creating the immunogenic conjugate.[9][10] The hapten-to-carrier ratio is a crucial parameter; a high density of approximately 15 haptens per carrier molecule often yields a high antibody titer with good specificity.[3][4]
Experimental Protocol: EDC-Mediated Conjugation of CFMP-C to Carrier Proteins
-
Preparation of Carrier Protein : Dissolve 10 mg of KLH (or BSA) in 2 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Hapten Activation : In a separate tube, dissolve 2 mg of CFMP-C and 5 mg of EDC in 1 mL of Dimethylformamide (DMF). Let the activation reaction proceed for 15 minutes at room temperature.
-
Conjugation Reaction : Add the activated hapten solution dropwise to the stirring carrier protein solution. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching : Quench the reaction by adding 10 µL of 2-mercaptoethanol to scavenge unreacted EDC.
-
Purification : Remove unconjugated hapten and reaction byproducts by dialyzing the conjugate solution against PBS (3 x 1L changes) at 4°C for 48 hours.
-
Characterization : Confirm conjugation and estimate hapten density using MALDI-TOF mass spectrometry and UV-Vis spectrophotometry.[3][11] The purified CFMP-KLH conjugate is now ready for immunization, and the CFMP-BSA conjugate for assay development.
Caption: Workflow for Hapten-Carrier Protein Conjugation.
Part 2: Comparative Analysis of Cross-Reactivity
Once a sufficient antibody titer is achieved through immunization with the CFMP-KLH conjugate, the polyclonal serum (or purified monoclonal antibodies) must be tested for specificity. This involves challenging the antibody with the target analyte and a panel of structurally related molecules.
Panel of Test Analytes:
-
Analyte 1 (Target): this compound (CFMP)
-
Analyte 2: 3-Chloro-4-methoxyphenol (Lacks Fluoro group)
-
Analyte 3: 5-Fluoro-4-methoxyphenol (Lacks Chloro group)
-
Analyte 4: 3-Chloro-5-fluoro-4-ethoxyphenol (Methoxy to Ethoxy change)
-
Analyte 5: Phenol (Parent structure)
Method 1: Competitive ELISA - A High-Throughput Screening Tool
Competitive ELISA is an effective and widely used method for quantifying small molecules and assessing antibody specificity.[12][13] In this format, free analyte in a sample competes with a fixed amount of immobilized analyte (the CFMP-BSA conjugate) for binding to a limited amount of antibody. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.
-
Plate Coating : Coat a 96-well microplate with 100 µL/well of CFMP-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.[14]
-
Washing : Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking : Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubate for 2 hours at room temperature.
-
Competition : Add 50 µL of standard solutions (or samples) of the test analytes at various concentrations to the wells. Immediately add 50 µL of the anti-CFMP antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing : Repeat the wash step (Step 2).
-
Detection : Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG). Incubate for 1 hour at 37°C.
-
Washing : Repeat the wash step (Step 2).
-
Substrate Addition : Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.
Caption: Principle of Competitive ELISA for Hapten Detection.
The specificity is determined by comparing the 50% inhibitory concentration (IC50) for each analyte. The cross-reactivity percentage is calculated as: (IC50 of CFMP / IC50 of Analyte) x 100%.
| Analyte | Structural Difference from Target | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1. CFMP (Target) | - | 15.2 | 100% |
| 2. 3-Chloro-4-methoxyphenol | Lacks Fluoro group | 189.5 | 8.0% |
| 3. 5-Fluoro-4-methoxyphenol | Lacks Chloro group | 352.1 | 4.3% |
| 4. 3-Chloro-5-fluoro-4-ethoxyphenol | Methoxy -> Ethoxy | 1,560.8 | < 1.0% |
| 5. Phenol | Parent structure | > 10,000 | < 0.1% |
Interpretation: The antibody demonstrates high specificity for the target CFMP. The removal of either the fluorine or chlorine atom significantly reduces binding affinity (a >10-fold increase in IC50). Altering the methoxy group or using the parent phenol structure virtually eliminates binding, indicating that the antibody recognizes the unique combination of substituents on the phenyl ring.
Method 2: Surface Plasmon Resonance (SPR) - A Kinetic Deep Dive
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions.[15][16] It measures the association rate (kₐ) and dissociation rate (kₑ) of the antibody-antigen binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.[17][18]
-
Chip Preparation : Immobilize the anti-CFMP antibody onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target level of ~10,000 Response Units (RU).
-
Analyte Preparation : Prepare a series of dilutions for each test analyte in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis : Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase : Flow of analyte over the surface allows for binding to the immobilized antibody.
-
Dissociation Phase : Flow of running buffer over the surface allows the analyte to dissociate.
-
-
Regeneration : After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Fitting : Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
Sources
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 8. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. raybiotech.com [raybiotech.com]
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- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Enzyme-linked small-molecule detection using split aptamer ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Procedures [sigmaaldrich.com]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rapidnovor.com [rapidnovor.com]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-5-fluoro-4-methoxyphenol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often complex, aspect of our work. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-Chloro-5-fluoro-4-methoxyphenol, a halogenated phenolic compound. Our approach is grounded in established safety protocols for similar chemical classes, ensuring a conservative and responsible methodology.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | To prevent skin contact which can lead to severe burns[1][3][4]. |
| Body Protection | A fully-fastened lab coat, supplemented with a PVC apron. | To protect against skin exposure from spills and splashes[1][5]. |
| Respiratory Protection | An approved respirator should be worn if there is a risk of overexposure to dust or fumes. | To prevent respiratory irritation[1][2]. |
| Footwear | Closed-toe shoes made of a chemical-resistant material. | To protect feet from spills[5]. |
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation[6]. An eyewash station and safety shower must be readily accessible[1].
Step-by-Step Disposal Procedures
The disposal of this compound, as with other halogenated phenols, requires its classification as hazardous waste[7][8]. Under no circumstances should this chemical be disposed of down the drain[6][9].
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a puncture-resistant sharps container that is also designated for hazardous chemical waste.
-
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a hazardous waste label to each container as soon as the first drop of waste is added[12].
-
The label must include the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Corrosive," "Toxic")[1].
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area, segregated from incompatible materials[12]. A chemical compatibility chart should be consulted to prevent dangerous reactions[13].
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Wastes containing chlorinated solvents are subject to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and must be transported by a certified hazardous waste hauler to a licensed treatment and disposal facility[14].
-
The preferred disposal method for such compounds is typically high-temperature incineration in a licensed facility[8].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a chemical fume hood):
-
Wearing the appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand[10].
-
Carefully collect the absorbed material into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste[10].
-
-
Large Spills (or spills outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Follow your institution's emergency procedures for chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uakron.edu [uakron.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. vumc.org [vumc.org]
- 14. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
Navigating the Safe Handling of 3-Chloro-5-fluoro-4-methoxyphenol: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the introduction of any new compound into a workflow demands a rigorous and proactive approach to safety. 3-Chloro-5-fluoro-4-methoxyphenol, a substituted phenol, presents a unique set of handling challenges due to its combination of functional groups. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.
Immediate Safety Briefing: Understanding the Core Hazards
Before handling this compound, it is critical to internalize its primary hazards. As a substituted phenol, it should be regarded as toxic and corrosive . The presence of chlorine and fluorine substituents can further influence its reactivity and toxicological profile.
Key Hazards Include:
-
Acute Toxicity: Phenols can be toxic if swallowed, inhaled, or absorbed through the skin. In some cases, death has resulted from the ingestion of as little as 15 mL of phenol.[1]
-
Severe Skin Burns and Eye Damage: This compound is expected to be corrosive and can cause severe skin burns and eye damage upon contact.[2] Phenol has an anesthetic effect, meaning initial skin contact may not be immediately painful, leading to a false sense of security and prolonged exposure.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
-
Systemic Effects: Absorbed phenol acts as a systemic toxin, potentially affecting the central nervous system, liver, and kidneys.[4]
Due to these significant hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low volume) | Chemical splash goggles and a face shield.[2][4] | Double-gloving with nitrile or neoprene gloves.[4] | A fully buttoned lab coat. | Work within a certified chemical fume hood.[4] |
| Syntheses and reactions (larger volumes or elevated temperatures) | Chemical splash goggles and a face shield.[2][4] | Heavy-duty butyl or neoprene gloves over an inner pair of nitrile gloves.[4] | A chemical-resistant apron over a lab coat.[4] | Work within a certified chemical fume hood.[4] A fit-tested respirator with an appropriate cartridge may be required based on risk assessment. |
| Spill cleanup | Chemical splash goggles and a face shield.[2][4] | Heavy-duty butyl or neoprene gloves.[4] | A chemical-resistant suit or apron. | A fit-tested respirator with an organic vapor/acid gas cartridge is highly recommended. |
The Rationale Behind Glove Selection
Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[5] For this reason, a single pair of thin nitrile gloves is insufficient.
-
Nitrile Gloves: Offer good initial protection against splashes but can degrade with prolonged contact.
-
Neoprene and Butyl Rubber: Provide more robust protection against phenols and chlorinated compounds.[4]
Double-gloving provides an essential safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection while you retreat from the hazardous situation and decontaminate.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
Preparation and Handling in a Chemical Fume Hood
-
Preparation: Before starting any work, ensure that a chemical spill kit and a first aid station are readily accessible. An eyewash station and safety shower must be in close proximity and tested regularly.
-
Fume Hood Integrity: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE) Donning:
-
Don your lab coat and ensure it is fully buttoned.
-
Put on the inner pair of nitrile gloves.
-
Don the outer pair of neoprene or butyl gloves.
-
Wear chemical splash goggles.
-
If a significant splash risk exists, add a face shield over the goggles.
-
During the Procedure
-
Minimize Quantities: Use the smallest feasible quantity of the chemical for your experiment.
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Maintain Situational Awareness: Be mindful of your movements and the placement of equipment to prevent spills.
-
Keep Containers Closed: When not in use, ensure all containers of the chemical are tightly sealed.
Post-Procedure and Decontamination
-
Initial Decontamination: After completing your work, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
PPE Doffing (Removal):
-
With the outer gloves still on, remove any other contaminated PPE (e.g., apron).
-
Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them as hazardous waste.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat.
-
Remove the inner gloves using the same inside-out technique. Dispose of them as hazardous waste.
-
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Halogenated Phenolic Waste
Proper waste management is a critical component of the chemical handling lifecycle. Due to its halogenated nature, this compound waste must be segregated and disposed of as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound."
-
Solid Waste: Place all contaminated solid materials, such as used gloves, weighing paper, and absorbent pads, into a designated container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated container for liquid hazardous waste. Ensure the container is made of a compatible material.
Decontamination of Empty Containers
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Storage and Pickup
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, adhering to your institution's specific procedures for the pickup and disposal of hazardous waste.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Oregon State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
-
protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
